Product packaging for 4-Bromo-5-nitropyridin-2-amine(Cat. No.:CAS No. 84487-11-6)

4-Bromo-5-nitropyridin-2-amine

Cat. No.: B152568
CAS No.: 84487-11-6
M. Wt: 218.01 g/mol
InChI Key: SRZJCTZTDMZTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-5-nitropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrN3O2 B152568 4-Bromo-5-nitropyridin-2-amine CAS No. 84487-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZJCTZTDMZTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516048
Record name 4-Bromo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-11-6
Record name 4-Bromo-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-Bromo-5-nitropyridin-2-amine (CAS No. 84487-11-6). This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its chemical structure, featuring an amine, a bromine atom, and a nitro group, offers multiple points for synthetic modification, making it a versatile intermediate in medicinal chemistry.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is readily available, specific values for properties like melting and boiling points are not consistently reported in publicly accessible literature and may vary based on sample purity.

PropertyValueSource
CAS Number 84487-11-6[1][2]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Appearance Solid (form may vary)
Purity Typically ≥97%
Solubility No specific data available. Expected to be soluble in polar organic solvents.
Melting Point No specific data available.[3][4]
Boiling Point No specific data available.[3][4]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via the nitration of 2-amino-4-bromopyridine. The regioselectivity of this electrophilic aromatic substitution is directed by the activating amino group and the deactivating, yet ortho-, para-directing, bromo group. The nitro group is expected to add at the 5-position, which is ortho to the bromine and meta to the strongly activating amino group, or at the 3-position, which is ortho to the amino group. The formation of the 5-nitro isomer is a likely outcome.

Proposed Synthesis of this compound

This protocol is based on established methods for the nitration of aminopyridines.[5][6]

Materials:

  • 2-Amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 40%) for neutralization

  • Distilled Water

  • Ethanol (for recrystallization)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

  • Nitration: Once the substrate is fully dissolved, add a stoichiometric amount of concentrated nitric acid dropwise via the dropping funnel. Maintain the reaction temperature at 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a sodium hydroxide solution until the desired product precipitates. The pH should be carefully monitored.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Logical Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification Start Start Flask_Prep Prepare three-necked flask with H₂SO₄ and stirrer Start->Flask_Prep Cooling Cool H₂SO₄ to 0°C Flask_Prep->Cooling Add_Substrate Add 2-amino-4-bromopyridine (maintain < 5°C) Cooling->Add_Substrate Add_Nitric_Acid Add HNO₃ dropwise (maintain 0-5°C) Add_Substrate->Add_Nitric_Acid Stir Stir at controlled temperature Add_Nitric_Acid->Stir Monitor Monitor reaction (TLC/HPLC) Stir->Monitor Quench Pour onto crushed ice Monitor->Quench Neutralize Neutralize with NaOH Quench->Neutralize Filter Filter precipitate Neutralize->Filter Purify Recrystallize from Ethanol Filter->Purify End End Purify->End

Proposed workflow for the synthesis of this compound.

Spectroscopic Data

While specific spectra for this compound are not publicly available, chemical suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) data upon request.[1] Researchers are advised to obtain a Certificate of Analysis (CoA) from the supplier for detailed analytical information.

Based on the chemical structure, the expected signals in the ¹H and ¹³C NMR spectra can be predicted. The ¹H NMR spectrum would likely show distinct signals for the aromatic protons and the amine protons. The ¹³C NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Signaling Pathways and Logical Relationships

At present, there is no specific information in the reviewed literature detailing the direct involvement of this compound in established signaling pathways. Its utility is primarily as a synthetic intermediate for the creation of more complex, biologically active molecules. The logical relationship in its application is as a starting material for further chemical transformations.

General Application Workflow:

Application_Workflow Start This compound Reaction1 Functional Group Transformation (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Reaction1 Intermediate Advanced Intermediate Reaction1->Intermediate Reaction2 Further Synthetic Steps Intermediate->Reaction2 Final_Compound Biologically Active Compound (e.g., Kinase Inhibitor) Reaction2->Final_Compound Testing In vitro / In vivo Testing Final_Compound->Testing

General workflow for the application of this compound in drug discovery.

References

In-Depth Technical Guide: 4-Bromo-5-nitropyridin-2-amine (CAS Number 84487-11-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5-nitropyridin-2-amine, a key building block in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a functionalized pyridine derivative. While detailed experimental data for some physical properties are not extensively published, the available information from commercial suppliers and analogous compounds allows for a reliable profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84487-11-6[1][2][3]
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1][2]
Appearance Solid (Likely a yellow or brown crystalline powder based on isomers)Inferred from related compounds
Purity Typically ≥97%
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[2]
Solubility No specific data available. Likely soluble in polar organic solvents like DMF and DMSO, with limited solubility in water, similar to its isomers.Inferred from related compounds
Melting Point No specific data available.
Boiling Point No specific data available.
SMILES NC1=NC=C(C(Br)=C1)--INVALID-LINK--=O[2]
InChI Key SRZJCTZTDMZTOF-UHFFFAOYSA-N

Note: Some physical properties are inferred from data on isomeric and closely related compounds due to a lack of specific experimental data for this compound in publicly available literature.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Proposed Synthesis of this compound start 2-Amino-4-bromopyridine reagents Mixed Acid Nitration (Conc. H₂SO₄, Conc. HNO₃) start->reagents React with product This compound reagents->product Yields Synthetic Utility of this compound start This compound step1 Functional Group Transformation start->step1 Undergoes step2 Cyclization Reactions step1->step2 Leads to product Bioactive Heterocyclic Compounds (e.g., Kinase Inhibitors) step2->product Forms Illustrative Kinase Signaling Pathway receptor Receptor Tyrosine Kinase jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression Regulates inhibitor Potential Inhibitor (Derived from This compound) inhibitor->jak Inhibits

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-nitropyridin-2-amine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-5-nitropyridin-2-amine, a valuable building block in pharmaceutical and agrochemical research, starting from 2-aminopyridine. This document details the multi-step synthesis, including the preparation of the key intermediate 2-amino-4-bromopyridine, and the subsequent regioselective nitration. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding of the process.

Introduction

This compound is a key heterocyclic compound utilized in the development of complex molecular architectures for various biologically active molecules. Its synthesis from the readily available starting material, 2-aminopyridine, involves a strategic sequence of reactions to introduce the bromo and nitro functionalities at the desired positions. Direct functionalization of 2-aminopyridine can be challenging due to the directing effects of the amino group and the pyridine ring nitrogen, often leading to a mixture of isomers. Therefore, a multi-step approach is necessary to achieve the desired regioselectivity.

The most viable synthetic route proceeds through the formation of 2-amino-4-bromopyridine as a key intermediate, which is then subjected to a controlled nitration reaction. This guide will explore the optimized protocols for each of these critical steps.

Synthesis of the Key Intermediate: 2-Amino-4-bromopyridine

Direct bromination of 2-aminopyridine is generally avoided due to the formation of multiple isomers. A more controlled and high-yielding approach involves starting from a pre-functionalized pyridine derivative. One of the most effective methods utilizes 2,4-dibromopyridine-N-oxide as the starting material.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine from 2,4-Dibromopyridine-N-oxide

This two-step process involves an initial ammoniation followed by a reduction of the N-oxide.

Step 1: Ammoniation of 2,4-Dibromopyridine-N-oxide

In a sealed reaction vessel, 2,4-dibromopyridine-N-oxide is treated with aqueous ammonia. The reaction is heated to drive the nucleophilic aromatic substitution, where the amino group displaces the bromo group at the 2-position, which is more activated towards nucleophilic attack.

Step 2: Reduction of 2-Amino-4-bromopyridine-N-oxide

The resulting 2-amino-4-bromopyridine-N-oxide is then reduced to the desired 2-amino-4-bromopyridine. A common and effective method for this reduction is the use of iron powder in the presence of a catalytic amount of acid, such as hydrochloric acid, in an alcoholic solvent.[1]

A detailed experimental protocol is provided below, based on established literature.[1]

Materials:

  • 2,4-Dibromopyridine-N-oxide

  • Aqueous ammonia

  • Ethanol

  • Iron powder (reduced)

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth

Procedure:

  • Ammoniation: In a sealed pressure vessel, charge 2,4-dibromopyridine-N-oxide and a sufficient amount of aqueous ammonia. Heat the mixture at a temperature ranging from 60 to 110 °C. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the intermediate, 2-amino-4-bromopyridine-N-oxide, is isolated.

  • Reduction: In a four-necked flask equipped with a mechanical stirrer, add ethanol and the 2-amino-4-bromopyridine-N-oxide intermediate (1.0 eq). With stirring, add reduced iron powder (10.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux (approximately 76 °C) for 5 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure. The resulting solid is then filtered, washed with water, and dried to afford 2-amino-4-bromopyridine as a faint yellow solid.

Quantitative Data for the Synthesis of 2-Amino-4-bromopyridine
ParameterValueReference
Starting Material2,4-Dibromopyridine-N-oxide[1]
Ammoniation Step
ReagentsAqueous Ammonia[1]
Temperature60 - 110 °C[1]
Reduction Step
ReagentsReduced Iron Powder, Conc. HCl, Ethanol[1]
TemperatureReflux (76 °C)[1]
Reaction Time5 hours[1]
Overall Yield up to 80.5%[1]
Purity99%[1]

Regioselective Nitration of 2-Amino-4-bromopyridine

The nitration of 2-amino-4-bromopyridine is a critical step that dictates the final product's identity. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the amino and bromo substituents, as well as the pyridine nitrogen, can lead to the formation of both 4-bromo-3-nitropyridin-2-amine and the desired this compound. Controlling the reaction conditions, particularly temperature, is crucial for achieving the desired regioselectivity.

Experimental Protocol: Synthesis of this compound

While detailed protocols for the synthesis of the 3-nitro isomer are more commonly found, the formation of the 5-nitro isomer is also reported. The following protocol is a generalized procedure for the nitration of a brominated aminopyridine, with an emphasis on conditions that can influence the isomer ratio.

Materials:

  • 2-Amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution for neutralization

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice bath.

  • Substrate Addition: Slowly and portion-wise, add 2-amino-4-bromopyridine to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in an ice bath. Add the cold nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for a specified period. The progress of the reaction and the isomer ratio should be monitored by HPLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the resulting solution with a cooled aqueous solution of sodium hydroxide to precipitate the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product, which may be a mixture of isomers, can be purified by column chromatography or recrystallization from a suitable solvent to isolate the this compound.

Quantitative Data for the Nitration of 2-Amino-4-bromopyridine

Quantitative data for the regioselective synthesis of this compound is not extensively detailed in the readily available literature, highlighting the challenges in controlling the isomer ratio. However, for the related nitration of 2-amino-5-bromopyridine to 2-amino-5-bromo-3-nitropyridine, the following conditions are reported and can serve as a starting point for optimization.[2]

ParameterValueReference
Substrate2-Amino-5-bromopyridine (0.5 mole)[2]
Nitrating Agent95% Nitric Acid (0.57 mole)[2]
SolventSulfuric Acid (sp. gr. 1.84, 500 ml)[2]
Temperature0 °C for 1h, then room temp for 1h, then 50-60 °C for 1h[2]
Yield of 3-nitro isomer85-93 g[2]

Note: To favor the formation of the 5-nitro isomer from 2-amino-4-bromopyridine, it is generally recommended to maintain a consistently low temperature (e.g., 0-5 °C) throughout the reaction and to carefully control the stoichiometry of the nitrating agent.

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the synthetic pathway and the experimental workflow, the following diagrams have been generated using the DOT language.

Synthetic Pathway

G cluster_0 Synthesis of 2-Amino-4-bromopyridine cluster_1 Synthesis of this compound 2_4_dibromopyridine_N_oxide 2,4-Dibromopyridine-N-oxide Ammoniation Ammoniation (aq. NH3, 60-110°C) 2_4_dibromopyridine_N_oxide->Ammoniation Intermediate 2-Amino-4-bromopyridine-N-oxide Ammoniation->Intermediate Reduction Reduction (Fe, HCl, EtOH, Reflux) Intermediate->Reduction 2_amino_4_bromopyridine 2-Amino-4-bromopyridine Reduction->2_amino_4_bromopyridine 2_amino_4_bromopyridine_2 2-Amino-4-bromopyridine Nitration Nitration (HNO3, H2SO4, 0-5°C) 2_amino_4_bromopyridine_2->Nitration Final_Product This compound Nitration->Final_Product G cluster_0 Step 1: Synthesis of 2-Amino-4-bromopyridine cluster_1 Step 2: Nitration Start_1 Start Ammoniation Ammoniation of 2,4-Dibromopyridine-N-oxide Start_1->Ammoniation Isolation_1 Isolate Intermediate Ammoniation->Isolation_1 Reduction Reduction of N-oxide Isolation_1->Reduction Purification_1 Purify by Filtration & Washing Reduction->Purification_1 Product_1 2-Amino-4-bromopyridine Purification_1->Product_1 Start_2 Start Product_1->Start_2 Dissolution Dissolve 2-Amino-4-bromopyridine in cold H2SO4 Start_2->Dissolution Nitration Add Nitrating Mixture (HNO3/H2SO4) at 0-5°C Dissolution->Nitration Quenching Pour onto Ice Nitration->Quenching Neutralization Neutralize with NaOH Quenching->Neutralization Isolation_2 Filter Precipitate Neutralization->Isolation_2 Purification_2 Purify by Chromatography or Recrystallization Isolation_2->Purification_2 Final_Product This compound Purification_2->Final_Product

References

A Comprehensive Technical Guide to 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physicochemical properties, synthesis, and potential applications of 4-Bromo-5-nitropyridin-2-amine. This heterocyclic compound, identified by CAS number 84487-11-6, is a valuable building block in medicinal chemistry and agrochemical research. Its substituted pyridine ring offers multiple reactive sites for the development of novel molecules.

Core Physicochemical Properties

PropertyValueSource
CAS Number 84487-11-6[1][2]
Molecular Formula C₅H₄BrN₃O₂[1][3]
Molecular Weight 218.01 g/mol [1][3]
Appearance Light yellow to yellow solidChemical Supplier Data
Boiling Point (Predicted) 352.8 ± 37.0 °CNot specified
Density (Predicted) 1.929 ± 0.06 g/cm³Not specified
pKa (Predicted) 1.77 ± 0.24Not specified
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nitration of a corresponding aminobromopyridine precursor. While a specific protocol for this exact isomer is not widely published, a reliable method can be adapted from the synthesis of the closely related compound, 2-amino-4-bromo-3-nitropyridine.[4] This process involves a classic mixed-acid nitration approach.

Experimental Protocol: Nitration of 2-Amino-4-bromopyridine

This protocol describes the synthesis of a structural isomer and can be considered a foundational method for the synthesis of this compound, likely requiring optimization for the specific substitution pattern.

Materials:

  • 2-Amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add the 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.

  • Nitration: Once the substrate is fully dissolved, cool the mixture to 0°C. Add the concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, continue stirring the mixture at 0°C for one hour, followed by one hour at room temperature.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4]

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 2-amino-4-bromopyridine in concentrated H₂SO₄ at 0°C B 2. Add concentrated HNO₃ dropwise at 0°C A->B C 3. Stir at 0°C, then at room temperature B->C D 4. Pour reaction mixture onto crushed ice C->D Reaction Completion E 5. Filter the precipitate D->E F 6. Wash with cold water E->F G 7. Recrystallize from ethanol F->G H This compound G->H Final Product

A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, data for related compounds and general knowledge of pyridine derivatives allow for the prediction of key spectral features.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the amino, bromo, and nitro groups.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the N-O stretches of the nitro group.

G Spectroscopic Analysis Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation compound This compound (Sample) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (MS) compound->ms ir Infrared Spectroscopy (IR) compound->ir nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak & Fragmentation Pattern ms->ms_data ir_data Characteristic Functional Group Frequencies ir->ir_data structure Structural Confirmation nmr_data->structure ms_data->structure ir_data->structure

A workflow for the spectroscopic analysis and structural confirmation of this compound.

Potential Applications in Research and Development

Substituted nitropyridines are recognized as important pharmacophores and intermediates in the synthesis of biologically active molecules.[6][7]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The amino group on this compound can serve as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The bromo and nitro groups offer opportunities for further chemical modification to enhance potency and selectivity.[8][9]

  • Agrochemicals: Nitropyridine derivatives have been utilized in the development of pesticides and herbicides. The specific substitution pattern of this compound could be explored for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.[7][10]

  • Medicinal Chemistry: As a versatile building block, this compound can be used in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, including antiviral and anticancer agents.[6]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. The provided data and protocols serve as a starting point for further investigation and application of this valuable chemical entity.

References

Navigating the Solubility Landscape of 4-Bromo-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages information on structurally similar molecules to predict its solubility profile. Furthermore, it outlines a detailed experimental protocol for accurately determining its solubility in various organic solvents, ensuring researchers can generate precise data for their specific applications.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental analysis.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighAprotic, highly polar solvent capable of forming strong hydrogen bonds.
Dimethylformamide (DMF)HighAprotic, polar solvent, effective at solvating polar molecules.[1]
EthanolModeratePolar protic solvent, likely to have moderate solvating power for this compound.[1]
MethanolModerateSimilar to ethanol, a polar protic solvent.
AcetoneModerate to LowPolar aprotic solvent with a lower dielectric constant than DMSO or DMF.
AcetonitrileModerate to LowAprotic solvent with moderate polarity.
Ethyl AcetateLowModerately polar solvent, likely to be a poorer solvent than alcohols.
Dichloromethane (DCM)LowNon-polar solvent, expected to have low solvating power.
TolueneLowNon-polar aromatic solvent.
HexaneVery LowNon-polar aliphatic solvent.
WaterVery LowThe organic nature of the compound suggests limited aqueous solubility.[1]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid organic compound in an organic solvent.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation A Weigh excess This compound B Add to a known volume of organic solvent A->B C Seal the vial B->C D Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24h) C->D E Allow solid to settle D->E F Filter the supernatant (e.g., using a 0.45 µm syringe filter) E->F G Take a known volume of the saturated solution F->G H Evaporate the solvent G->H I Weigh the residual solid H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Workflow for determining the solubility of a solid organic compound.
Detailed Experimental Protocol

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Volumetric flasks and pipettes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm)

  • Oven or vacuum desiccator

Procedure:

  • Preparation of the Solvent System:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

    • Carefully add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter (0.45 µm) to the syringe and filter the solution into a pre-weighed, clean vial to remove any remaining solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Gently evaporate the solvent from the vial using a stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.

    • Weigh the vial containing the dry, dissolved solid.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

    • Calculate the volume of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution and dividing by the density of the solvent at the experimental temperature.

    • Express the solubility as mass per unit volume (e.g., mg/mL) or in molarity (mol/L).

This in-depth guide provides a foundational understanding of the solubility of this compound and a robust methodology for its experimental determination. Accurate solubility data is paramount for successful drug formulation, process development, and various other research applications.

References

Spectroscopic Data for 4-Bromo-5-nitropyridin-2-amine Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-5-nitropyridin-2-amine has yielded no publicly available, detailed experimental results. While the compound is listed in several chemical supplier databases, and some indicate the existence of spectral data, the actual spectra or tabulated chemical shifts and coupling constants are not provided in accessible literature or databases.

This absence of specific NMR data precludes the creation of an in-depth technical guide as requested. The core requirements of presenting quantitative NMR data in structured tables, detailing the specific experimental protocols for this compound, and generating visualizations based on its spectral characteristics cannot be fulfilled without the foundational spectral information.

For researchers, scientists, and drug development professionals working with this compound, the direct acquisition of ¹H and ¹³C NMR spectra would be a necessary first step for its unequivocal structural confirmation and characterization. Standard NMR experimental protocols would apply for this analysis.

General Experimental Protocol for NMR Spectroscopy

For the benefit of researchers who may synthesize or acquire this compound, a general experimental protocol for obtaining the ¹H and ¹³C NMR spectra is provided below. It should be noted that specific parameters may need to be optimized based on the sample concentration and the spectrometer used.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent will depend on the solubility of the compound and should be free from signals that would overlap with analyte resonances.

  • The solution would be transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width: Typically 0 to 200 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, are typically required due to the low natural abundance of the ¹³C isotope.

  • Temperature: Standard probe temperature (e.g., 298 K).

Logical Workflow for Spectral Analysis

Once the NMR data is acquired, the following logical workflow would be employed for its analysis and the subsequent characterization of this compound.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_reporting Reporting A Prepare Sample (this compound in deuterated solvent) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Fourier Transform B->D C->D E Phase Correction D->E F Baseline Correction E->F G Referencing (e.g., to TMS or solvent signal) F->G H 1H NMR Analysis: - Chemical Shift (δ) - Integration (Proton Count) - Multiplicity (Splitting Pattern) - Coupling Constants (J) G->H I 13C NMR Analysis: - Chemical Shift (δ) - Number of Signals (Symmetry) G->I K Structure Elucidation & Verification H->K I->K J 2D NMR (optional, e.g., COSY, HSQC, HMBC) for unambiguous assignments J->K L Tabulate Spectral Data K->L M Generate Technical Report L->M

Caption: Logical workflow for the acquisition and analysis of NMR spectral data.

Mass Spectrometry Analysis of 4-Bromo-5-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. As with any novel compound intended for pharmaceutical development, comprehensive structural characterization is a critical step. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of such compounds through fragmentation analysis. This technical guide provides a detailed overview of the mass spectrometry analysis of this compound, including predicted mass spectral data, generalized experimental protocols, and a proposed fragmentation pathway. It is important to note that while extensive experimental data for this specific compound is not widely available in published literature, this guide synthesizes predicted data and established methodologies for similar chemical structures to provide a robust framework for its analysis.

Predicted Mass Spectral Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the initial identification of the compound in a mass spectrum. The presence of bromine results in a characteristic isotopic pattern (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br), which should be observable for all bromine-containing ions.

Table 1: Predicted m/z for Positive Ion Adducts

Adductm/z
[M+H]⁺217.95596
[M+Na]⁺239.93790
[M+NH₄]⁺234.98250
[M+K]⁺255.91184
[M+H-H₂O]⁺199.94594

Data sourced from PubChemLite.[1]

Table 2: Predicted m/z for Negative Ion Adducts

Adductm/z
[M-H]⁻215.94140
[M+HCOO]⁻261.94688
[M+CH₃COO]⁻275.96253
[M+Na-2H]⁻237.92335

Data sourced from PubChemLite.[1]

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometry analysis of this compound. These are based on standard methods for the analysis of similar small organic molecules and may require optimization for specific instrumentation and experimental goals.[2][3][4]

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) in a clean, dry vial.

  • Working Standard (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of 50:50 (v/v) acetonitrile:water to obtain a final concentration of 10 µg/mL.

  • Further Dilutions: Prepare a series of calibration standards by serial dilution of the working standard with 50:50 (v/v) acetonitrile:water, if quantitative analysis is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the separation and sensitive detection of the analyte.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Acquisition Mode: Full scan MS to identify the molecular ion and data-dependent MS/MS to obtain fragment ions.

    • Scan Range: m/z 100-500.

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS to observe a range of fragment ions.

Data Analysis and Fragmentation Pathway

The structural elucidation of this compound is achieved through the analysis of its fragmentation pattern in the MS/MS spectrum. The following is a proposed fragmentation pathway based on the known fragmentation patterns of amine and nitro-substituted aromatic compounds.[5]

A primary fragmentation event for amines is the α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[5] For aromatic nitro compounds, common fragmentation includes the loss of NO, NO₂, and other small neutral molecules.

Proposed Fragmentation for [M+H]⁺ (m/z 217.96/219.96)

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 171.96/173.96.

  • Loss of H₂NCN: Cleavage of the pyridine ring could lead to the loss of cyanamide, resulting in a fragment at m/z 175.93/177.93.

  • Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment at m/z 138.04.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standard (10 µg/mL) stock->working dilution Serial Dilutions working->dilution hplc HPLC Separation dilution->hplc Injection ms Full Scan MS hplc->ms msms MS/MS Fragmentation ms->msms identification Molecular Ion Identification msms->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis structure_elucidation Structure Elucidation fragmentation_analysis->structure_elucidation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway

G parent [M+H]⁺ m/z 217.96/219.96 frag1 [M+H-NO₂]⁺ m/z 171.96/173.96 parent->frag1 - NO₂ frag2 [M+H-H₂NCN]⁺ m/z 175.93/177.93 parent->frag2 - H₂NCN frag3 [M+H-Br]⁺ m/z 138.04 parent->frag3 - Br

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

Logical Structure of the Technical Guide

G cluster_guide Technical Guide Structure Introduction Introduction (Compound Significance & Analytical Need) Data Predicted Mass Spectral Data (Tables of m/z values) Introduction->Data Protocols Experimental Protocols (Sample Prep & LC-MS/MS) Data->Protocols Analysis Data Analysis & Fragmentation (Proposed Pathway) Protocols->Analysis Visuals Visualizations (Workflows & Pathways) Analysis->Visuals Conclusion Conclusion (Summary & Future Work) Visuals->Conclusion

Caption: Logical flow and structure of this technical guide.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. While experimental data for this specific molecule is limited, the predicted data, generalized protocols, and proposed fragmentation pathway presented here offer a solid starting point for researchers. The provided workflows and diagrams aim to facilitate a structured and logical approach to its analysis. Further experimental work is necessary to confirm the proposed fragmentation and to develop and validate a robust analytical method for this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Infrared (IR) spectroscopy for the characterization of substituted nitropyridines. These compounds are of significant interest in medicinal chemistry and materials science, and IR spectroscopy serves as a rapid, non-destructive, and informative tool for their structural elucidation. This document outlines the characteristic vibrational frequencies of substituted nitropyridines, provides a detailed experimental protocol for their analysis, and presents key data in a structured format to aid in spectral interpretation.

Principles of IR Spectroscopy of Substituted Nitropyridines

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The absorption of specific frequencies of IR radiation corresponds to the vibrations of particular bonds or functional groups within the molecule. For substituted nitropyridines, the key vibrational modes of interest are those associated with the nitro group (NO₂), the pyridine ring, and the various substituents.

The positions of the absorption bands are influenced by several factors, including the mass of the atoms in the bond, the bond strength, and the electronic effects (inductive and resonance) of the substituents on the pyridine ring. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the pyridine ring, which in turn affects the vibrational frequencies of the ring's C-C and C-N bonds. Similarly, the position and electronic nature of other substituents will cause predictable shifts in the absorption frequencies of the nitro group and the pyridine ring.

Experimental Protocol: FTIR Analysis of Solid Nitropyridine Derivatives via the KBr Pellet Method

This section details a standard procedure for the preparation and analysis of solid substituted nitropyridine samples using Fourier Transform Infrared (FTIR) spectroscopy with the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with a pellet die

  • Agate mortar and pestle

  • Analytical balance (accurate to 0.1 mg)

  • Oven

  • Desiccator

  • Spectroscopic grade potassium bromide (KBr), dried

  • Substituted nitropyridine sample

  • Spatula

  • Sample holder for the FTIR spectrometer

Procedure:

  • Sample and KBr Preparation:

    • Dry the spectroscopic grade KBr in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.

    • Allow the KBr to cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of the solid substituted nitropyridine sample.

    • Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.

    • Add the weighed nitropyridine sample to the mortar.

    • Grind the sample and KBr together thoroughly for several minutes to ensure a homogeneous mixture. The resulting powder should be very fine and uniform.

  • Pellet Formation:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Carefully transfer a portion of the sample-KBr mixture into the die.

    • Distribute the powder evenly to ensure a uniform pellet thickness.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and record their wavenumbers (cm⁻¹).

    • Correlate the observed bands with the known vibrational frequencies of the nitro group, the pyridine ring, and the specific substituents.

Experimental_Workflow Experimental Workflow for FTIR Analysis of Substituted Nitropyridines cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis prep_sample Weigh Sample (1-2 mg) grind_mix Grind and Mix Sample and KBr prep_sample->grind_mix prep_kbr Weigh Dried KBr (100-200 mg) prep_kbr->grind_mix load_die Load Mixture into Pellet Die grind_mix->load_die press_pellet Apply Pressure (8-10 tons) load_die->press_pellet background_scan Record Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_analysis Analyze Spectrum sample_scan->data_analysis

FTIR Analysis Workflow

Data Presentation: Characteristic IR Absorption Frequencies

The following tables summarize the key IR absorption frequencies for various substituted nitropyridines. The data is categorized by the type of substituent to facilitate comparison.

Nitro Group Vibrations

The nitro group (NO₂) exhibits two characteristic strong stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). The positions of these bands are sensitive to the electronic environment.

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)Notes
Asymmetric NO₂ Stretch (ν_as)1550 - 1475A very strong and characteristic absorption. Its position is influenced by substituent effects.
Symmetric NO₂ Stretch (ν_s)1360 - 1290A strong absorption, typically less intense than the asymmetric stretch.
NO₂ Bending (δ)870 - 830A medium to weak absorption.
NO₂ Rocking (ρ)~530A weak absorption.
Pyridine Ring Vibrations

The pyridine ring has several characteristic vibrational modes, including C-H stretching, C=C and C=N stretching, and ring breathing modes.

Vibrational ModeGeneral Wavenumber Range (cm⁻¹)Notes
Aromatic C-H Stretch (ν)3100 - 3000Multiple weak to medium bands.
C=C and C=N Stretch (ν)1610 - 1430A series of bands of variable intensity, characteristic of the aromatic ring. The positions are sensitive to substitution patterns.
Ring Breathing~1000A sharp, often medium-intensity band.
C-H Out-of-Plane Bend (γ)900 - 650The position of these strong bands is highly indicative of the substitution pattern on the pyridine ring.
IR Data for Specific Substituted Nitropyridines

The following table presents experimentally observed IR absorption frequencies for a selection of substituted nitropyridines.

Compoundν_as(NO₂) (cm⁻¹)ν_s(NO₂) (cm⁻¹)Pyridine Ring (C=C, C=N) (cm⁻¹)Other Key Bands (cm⁻¹)
3-Nitropyridine~1530~1350~1600, 1470, 1420C-H stretch: ~3080
2-Chloro-3-nitropyridine~1535~1355~1580, 1450, 1410C-Cl stretch: ~700-800
2-Chloro-5-nitropyridine~1525~1350~1600, 1470, 1400C-Cl stretch: ~700-800
2-Amino-5-nitropyridine~1510~1330~1630, 1580, 1480N-H stretch: ~3400, 3300 (asymmetric and symmetric); N-H bend: ~1620
2-Methoxy-5-nitropyridine~1520~1340~1600, 1490, 1420C-O-C stretch: ~1250, 1030; CH₃ stretch: ~2950, 2850
2-Methyl-5-nitropyridine~1525~1350~1600, 1480, 1410CH₃ stretch: ~2960, 2870; CH₃ bend: ~1450, 1380
4-Hydroxy-3-nitropyridine~1530~1350~1610, 1500, 1440O-H stretch: ~3400 (broad)

Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample and the specific instrument used.

Visualization of Key Vibrational Modes

The following diagram illustrates the general regions of a typical IR spectrum for a substituted nitropyridine, highlighting the key vibrational modes.

Vibrational_Modes Key Vibrational Modes of a Substituted Nitropyridine cluster_regions Infrared Spectrum (cm⁻¹) cluster_assignments Vibrational Assignments 4000 4000 3000 3000 2000 2000 1500 1500 1000 1000 500 500 NH_OH N-H / O-H Stretch (3500-3200) CH_Aromatic Aromatic C-H Stretch (3100-3000) NO2_asym Asymmetric NO₂ Stretch (1550-1475) Py_Ring_Stretch Pyridine Ring Stretch (1610-1430) NO2_sym Symmetric NO₂ Stretch (1360-1290) Fingerprint Fingerprint Region (1400-650)

Characteristic IR Absorption Regions

This guide provides a foundational understanding of the IR spectroscopy of substituted nitropyridines. For more detailed analysis and interpretation, it is recommended to consult specialized spectroscopic databases and peer-reviewed literature for specific compounds of interest. The combination of the experimental protocol and the provided data tables should serve as a valuable resource for researchers in the field.

Technical Guide: Stability and Storage of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of 4-Bromo-5-nitropyridin-2-amine. Given the limited publicly available quantitative stability data for this specific compound, this document focuses on providing robust experimental protocols and best practices based on data from analogous compounds and established pharmaceutical stability testing guidelines.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The presence of nitro, bromo, and amino functional groups suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. A thorough understanding of its stability profile is critical for ensuring its quality, efficacy, and safety in research and development.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation.
Light Exposure Keep in a dark placeThe nitroaromatic and pyridine moieties can be susceptible to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the amino group and other potential oxidative degradation pathways.
Moisture Keep in a dry place, in a tightly sealed containerTo prevent hydrolysis and potential hygroscopic effects that could alter the physical and chemical properties of the compound.
Incompatibilities Strong oxidizing agents, strong acidsThe amino group can react with strong acids, and the overall molecule can be susceptible to oxidation by strong oxidizing agents.[1][2][3]

Assessment of Chemical Stability: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] The following protocols are designed as a framework for investigating the intrinsic stability of this compound. A target degradation of 5-20% is generally considered optimal for these studies.[5]

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 60°C in solution/solid) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/DAD Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_spec Characterize degradants by LC-MS/MS hplc->mass_spec If significant degradation

Forced degradation experimental workflow.
Experimental Protocols

3.2.1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Maintain the solution at room temperature or elevated temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature and monitor for degradation at the same time points as the acid hydrolysis study.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

    • Maintain at an elevated temperature (e.g., 60°C) and monitor over time.

3.2.2. Oxidative Degradation

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solution at room temperature and monitor for degradation over time.

  • Analyze the samples directly.

3.2.3. Thermal Degradation

  • In Solution:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water).

    • Heat the solution in a controlled temperature oven or water bath (e.g., 60°C) and monitor for degradation over time.

  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Heat in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

3.2.4. Photolytic Degradation

  • Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples at the end of the exposure period.

Assessment of Physical Stability: Hygroscopicity

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This is a critical parameter as moisture uptake can affect chemical stability, physical properties, and formulation performance.

Experimental Protocol for Hygroscopicity Classification

A common method for determining hygroscopicity is based on the European Pharmacopoeia (Ph. Eur.) guidelines.

  • Accurately weigh approximately 1 g of this compound into a tared container.

  • Place the open container in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 80% at 25°C.

  • Store the desiccator at 25°C for 24 hours.

  • After 24 hours, re-weigh the sample and calculate the percentage increase in mass.

  • Classify the hygroscopicity based on the following table.

Classification% Mass Increase
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Advanced Method: Dynamic Vapor Sorption (DVS)

For a more detailed analysis, DVS can be employed. This technique measures the mass of a sample as a function of relative humidity at a constant temperature, providing a sorption-desorption isotherm.

DVS_Workflow cluster_setup Instrument Setup cluster_cycle Humidity Cycle cluster_data Data Analysis setup Place sample in DVS instrument Set temperature (e.g., 25°C) sorption Increase Relative Humidity (RH) in steps (e.g., 0% to 90%) setup->sorption Start sorption cycle desorption Decrease Relative Humidity (RH) in steps (e.g., 90% to 0%) sorption->desorption Start desorption cycle plot Plot % change in mass vs. RH desorption->plot isotherm Generate sorption-desorption isotherm plot->isotherm classify Classify hygroscopicity isotherm->classify

Dynamic Vapor Sorption (DVS) workflow.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for this type of compound.

Proposed HPLC Method Development Protocol

The following is a starting point for developing a stability-indicating HPLC method, based on methods for similar compounds.[1][3]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid or Formic acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient (e.g., start with a low percentage of B and increase to elute any less polar degradation products)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength of maximum absorbance (determined by UV-Vis scan) and use a photodiode array (DAD) detector to assess peak purity.
Injection Volume 10 µL
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: (Repeatability, intermediate precision, and reproducibility).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary and Conclusions

References

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 4-Bromo-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. Due to the directing effects of the amino group on the pyridine ring, direct nitration of 2-amino-4-bromopyridine is not a regioselective process and leads to the formation of the undesired 3-nitro isomer. Therefore, a multi-step synthetic approach is required to achieve the desired substitution pattern with high selectivity.

This document outlines a validated multi-step synthetic pathway, complete with detailed experimental protocols and quantitative data. The presented methodology focuses on a strategic sequence of reactions to ensure the precise installation of the bromo and nitro functionalities at the 4- and 5-positions, respectively.

Synthetic Pathway Overview

The most viable regioselective synthesis of this compound proceeds through a three-step sequence starting from the readily available 2-aminopyridine. The key to this strategy is the introduction of the nitro group at the 5-position early in the synthesis, followed by a regioselective bromination at the 4-position.

Synthetic Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B C 2-Amino-4-bromo-5-nitropyridine (Intermediate) B->C D This compound (Target Molecule) C->D

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine. The amino group at the 2-position directs the electrophilic nitration to the 5-position (para to the amino group), yielding 2-amino-5-nitropyridine with high regioselectivity.

Reaction Scheme:

Experimental Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate beaker, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the 2-aminopyridine solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9, keeping the temperature below 20 °C.

  • The yellow precipitate of 2-amino-5-nitropyridine is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

ParameterValue
Starting Material2-Aminopyridine
ReagentsConc. Nitric Acid, Conc. Sulfuric Acid
SolventSulfuric Acid
Reaction Temperature0-10 °C
Reaction Time3-5 hours
Typical Yield85-95%
Step 2: Regioselective Bromination of 2-Amino-5-nitropyridine

This is the critical regioselective step. The presence of the amino group at the 2-position and the nitro group at the 5-position deactivates the 3 and 5 positions towards further electrophilic substitution. The 4-position, being ortho to the activating amino group, becomes the most favorable site for bromination.

Reaction Scheme:

Experimental Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-nitropyridine in a suitable solvent such as acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterValue
Starting Material2-Amino-5-nitropyridine
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Reaction Temperature50-60 °C
Reaction Time4-6 hours
Typical Yield70-80%

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-AminopyridineC5H6N294.1259-61White to off-white crystalline solid
2-Amino-5-nitropyridineC5H5N3O2139.11200-203Yellow crystalline solid
This compoundC5H4BrN3O2218.01210-214Yellow solid

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The regioselective synthesis of this compound is successfully achieved through a strategic multi-step process. By first introducing the nitro group at the 5-position of 2-aminopyridine, the subsequent bromination is effectively directed to the 4-position, thus overcoming the inherent regioselectivity challenges of direct functionalization. The detailed protocols and data presented in this guide provide a reliable and reproducible methodology for the laboratory-scale synthesis of this important chemical intermediate, which is of significant interest to the pharmaceutical and drug development industries.

The Interplay of Forces: An In-depth Technical Guide to Electronic and Steric Effects in Bromo-Nitro-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of aromatic rings is a cornerstone of medicinal chemistry and materials science, dictating the physical, chemical, and biological properties of a molecule. In the realm of pyridine chemistry, the introduction of bromo, nitro, and amino groups creates a complex interplay of electronic and steric effects that significantly influences molecular geometry, reactivity, and potential as a pharmacophore. This technical guide provides a comprehensive analysis of these effects in bromo-nitro-aminopyridines, offering insights for the rational design of novel compounds.

Understanding the Fundamental Interactions

The pyridine ring, an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution. The introduction of substituents like the strongly electron-withdrawing nitro group (-NO₂) further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the amino group (-NH₂) is a powerful electron-donating group that activates the ring, particularly at the ortho and para positions. The bromo group (-Br), a halogen, exhibits a dual electronic nature: it is inductively electron-withdrawing but can donate electron density through resonance.

The simultaneous presence of these groups on a pyridine scaffold leads to a nuanced electronic landscape. The regiochemical placement of these substituents is critical in determining the overall electronic character of the molecule and its subsequent reactivity. Steric hindrance, the spatial arrangement of atoms, adds another layer of complexity, influencing bond angles, bond lengths, and the ability of reactants to approach the molecule.

Quantitative Analysis of Electronic and Steric Parameters

To systematically evaluate the impact of substitution, a combination of spectroscopic and computational methods is employed. The data presented below, synthesized from various studies on substituted pyridines, provides a quantitative framework for understanding these effects. While a comprehensive dataset for all possible bromo-nitro-aminopyridines is not available in a single source, the following tables offer representative values for key electronic and steric descriptors.

Table 1: Spectroscopic Data of Substituted Pyridines

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)IR Stretching Frequencies (cm⁻¹)
2-Aminopyridineδ 7.85 (d), 7.30 (t), 6.55 (d), 6.40 (t)δ 158.5, 148.0, 137.5, 113.8, 108.5ν(N-H): 3442, 3300; ν(C=N): 1617[1]
3-Bromopyridineδ 8.65 (d), 8.55 (d), 7.75 (dt), 7.25 (dd)δ 151.0, 147.5, 138.0, 124.0, 120.5-
4-Nitropyridineδ 9.10 (d), 8.30 (d)δ 150.5, 145.0, 124.0ν(NO₂): 1520, 1350
2-Amino-5-bromopyridine---
3-Bromo-4-nitropyridine---

Note: Specific data for bromo-nitro-aminopyridines is sparse in the literature; the values above for related compounds illustrate the expected trends.

Table 2: Computational Data on Substituted Pyridines

CompoundDipole Moment (Debye)Mulliken Atomic Charges (e)HOMO Energy (eV)LUMO Energy (eV)
Pyridine2.22N: -0.17-6.50.5
2-Aminopyridine1.85N(ring): -0.25, N(amino): -0.35-5.80.8
4-Nitropyridine0.53N(ring): -0.05, N(nitro): +0.40-7.5-1.2
3-Bromo-4-nitropyridine----

Note: This data is derived from computational chemistry studies on aminopyridines and related molecules.[2] The values highlight the significant impact of substituents on the electronic properties of the pyridine ring.

Experimental Protocols

The synthesis and characterization of bromo-nitro-aminopyridines require specific and carefully controlled experimental procedures. The following sections detail representative protocols for key transformations.

Synthesis of 2-Amino-5-bromopyridine

A common route to 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine.[3]

Procedure:

  • N-Acylation: 2-Aminopyridine is first protected by acylation, typically with acetic anhydride, to prevent side reactions at the amino group. The reaction is usually carried out under reflux conditions.[3]

  • Bromination: The protected 2-acetylaminopyridine is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction temperature is carefully controlled to ensure regioselectivity.[3]

  • Hydrolysis: The acetyl group is removed by hydrolysis under basic conditions (e.g., with aqueous sodium hydroxide) to yield 2-amino-5-bromopyridine.[3] The final product is then purified by recrystallization or column chromatography.

Synthesis of 2-Nitro-5-bromopyridine

The synthesis of 2-nitro-5-bromopyridine can be achieved through the oxidation of 2-amino-5-bromopyridine.[4]

Procedure:

  • Oxidation: 2-Amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic acid.[4]

  • An oxidizing agent, such as peracetic acid, is added slowly to the solution while maintaining a controlled temperature, typically below 40°C.[4]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then neutralized with a base to precipitate the 2-nitro-5-bromopyridine product, which is subsequently collected by filtration and purified.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic effects of the substituents. For instance, the electron-withdrawing nitro group will cause a downfield shift of adjacent protons, while the electron-donating amino group will cause an upfield shift. Steric hindrance can be observed through changes in coupling constants or through-space interactions in 2D NMR experiments like NOESY.[5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. The stretching frequencies of the N-H bonds in the amino group (typically 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550-1500 cm⁻¹ and 1365-1335 cm⁻¹, respectively) are particularly informative.[1][6]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualization of Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization 2-Aminopyridine 2-Aminopyridine Acylation Acylation 2-Aminopyridine->Acylation 2-Acetamidopyridine 2-Acetamidopyridine Acylation->2-Acetamidopyridine Bromination Bromination 2-Acetamidopyridine->Bromination 2-Acetamido-5-bromopyridine 2-Acetamido-5-bromopyridine Bromination->2-Acetamido-5-bromopyridine Hydrolysis Hydrolysis 2-Acetamido-5-bromopyridine->Hydrolysis 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Hydrolysis->2-Amino-5-bromopyridine Oxidation Oxidation 2-Amino-5-bromopyridine->Oxidation Bromo-nitro-aminopyridine Bromo-nitro-aminopyridine Oxidation->Bromo-nitro-aminopyridine NMR NMR Bromo-nitro-aminopyridine->NMR Structural Elucidation IR IR Bromo-nitro-aminopyridine->IR Functional Group ID Mass_Spec Mass_Spec Bromo-nitro-aminopyridine->Mass_Spec Molecular Weight

Caption: Synthetic and characterization workflow for bromo-nitro-aminopyridines.

electronic_effects cluster_donating Electron Donating cluster_withdrawing Electron Withdrawing Pyridine Ring Pyridine Ring Amino Group (-NH2) Amino Group (-NH2) Resonance (+M) Resonance (+M) Amino Group (-NH2)->Resonance (+M) Resonance (+M)->Pyridine Ring Increases e- density (ortho, para) Nitro Group (-NO2) Nitro Group (-NO2) Inductive (-I) & Resonance (-M) Inductive (-I) & Resonance (-M) Nitro Group (-NO2)->Inductive (-I) & Resonance (-M) Inductive (-I) & Resonance (-M)->Pyridine Ring Decreases e- density Bromo Group (-Br) Bromo Group (-Br) Inductive (-I) & Resonance (+M) Inductive (-I) & Resonance (+M) Bromo Group (-Br)->Inductive (-I) & Resonance (+M) Inductive (-I) & Resonance (+M)->Pyridine Ring Net e- withdrawal

Caption: Electronic effects of substituents on the pyridine ring.

Caption: Impact of steric hindrance from adjacent substituents.

Conclusion and Future Directions

The electronic and steric effects in bromo-nitro-aminopyridines are a result of a delicate balance between the electron-donating and -withdrawing properties of the substituents and their spatial arrangement. A thorough understanding of these principles is paramount for the targeted design of molecules with desired properties. While this guide provides a foundational understanding based on existing literature, further systematic studies on a wider range of bromo-nitro-aminopyridine isomers are necessary to build a more comprehensive quantitative structure-property relationship model. Such studies will undoubtedly accelerate the discovery and development of novel pharmaceuticals and functional materials based on this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials.[1][3] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4-bromo-5-nitropyridin-2-amine with various arylboronic acids. This reaction is a key step in the synthesis of 4-aryl-5-nitropyridin-2-amine derivatives, which are important scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[4][5]

The presence of both a nitro group (a strong electron-withdrawing group) and an amino group on the pyridine ring can influence the substrate's reactivity. The protocols provided herein are adapted from established methods for structurally similar aminobromopyridines and are designed to provide a robust starting point for optimization.[2][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R (Product) Ar-X This compound (Ar-X) R-B(OR')2 Arylboronic Acid/Ester (R-B(OR')2) Ar-R 4-Aryl-5-nitropyridin-2-amine (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a commonly available and effective palladium catalyst for a range of Suzuki coupling reactions.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1][2]

  • Stir the reaction mixture at 85-95 °C.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Using a Buchwald Ligand System

For challenging substrates, a more active catalyst system employing a Buchwald ligand can be beneficial.[6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.[6]

  • Evacuate and backfill the flask with argon three times.[6]

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).[6]

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[6]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[6]

Experimental Workflow

The general workflow for the synthesis and purification of 4-aryl-5-nitropyridin-2-amines via Suzuki coupling is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating and Stirring (85-110 °C, 12-24h) Inert_Atmosphere->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilution and Filtration (Ethyl Acetate, Celite) Cooling->Filtration Extraction Liquid-Liquid Extraction (Water, Brine) Filtration->Extraction Drying_Concentration Drying and Concentration (Na2SO4, Rotary Evaporation) Extraction->Drying_Concentration Chromatography Column Chromatography (Silica Gel) Drying_Concentration->Chromatography Characterization Product Characterization (NMR, MS) Chromatography->Characterization Drug_Discovery_Pathway Starting_Material This compound Suzuki_Coupling Suzuki Coupling (with diverse Arylboronic Acids) Starting_Material->Suzuki_Coupling Compound_Library Library of 4-Aryl-5-nitropyridin-2-amines Suzuki_Coupling->Compound_Library Biological_Screening Biological Screening (e.g., Kinase Assays) Compound_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-5-nitropyridin-2-amine, a key transformation for the synthesis of diverse libraries of substituted 5-nitropyridin-2,4-diamines. These products are valuable intermediates in medicinal chemistry and drug discovery. The protocols and data presented are based on established methodologies for structurally similar electron-deficient heteroaryl halides and serve as a robust starting point for reaction optimization.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals and functional materials due to its broad substrate scope and functional group tolerance. The amination of this compound presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the presence of a nitro group, which can influence catalyst activity and substrate stability. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated.

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which can be challenging for electron-deficient substrates.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These are predictive data based on analogous reactions with other bromonitropyridines and electron-deficient systems.

Table 1: Amination with Primary Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene10012-1875-85
24-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016-2470-80
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Toluene808-1265-75
4n-ButylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane10012-1860-70

Table 2: Amination with Secondary Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (1.5)Toluene11012-1880-90
2PiperidinePd(OAc)₂ (2)DPPF (4)K₃PO₄ (2.0)Dioxane10016-2475-85
3N-MethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene9010-1670-80
4PyrrolidinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃ (1.5)Dioxane11012-1870-80

Note on Base Selection: The presence of the nitro group can make the substrate susceptible to degradation by strong bases. While sodium tert-butoxide (NaOtBu) can be effective, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to improve functional group tolerance, although they may require higher temperatures and longer reaction times.[2]

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Anhydrous solvents and reagents are crucial for optimal results.

  • The choice of ligand is critical and should be tailored to the specific amine. Bulky biarylphosphine ligands like XPhos and RuPhos are generally effective for a range of amines.[3]

Protocol 1: General Procedure for Amination with Primary or Secondary Amines

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Add this compound and the corresponding amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Volatile Amines

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5-2.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., Dioxane)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, base, and this compound.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent 1 inert Inert Atmosphere (N₂ or Ar) solvent->inert 2 heating Heat with Stirring (80-110 °C) inert->heating 3 monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring 4 workup Aqueous Workup & Extraction monitoring->workup 5 purification Column Chromatography workup->purification 6 product Pure Product purification->product 7

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination R'R''NH pd_amido_precursor [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ amine_coordination->pd_amido_precursor deprotonation Deprotonation (Base) pd_amido_precursor->deprotonation pd_amido Ar-Pd(II)(NR'R'')L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry and drug development for the synthesis of highly functionalized heteroaromatic compounds. The pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro (–NO₂) moiety.

This document provides detailed application notes and experimental protocols for the SNAr reaction on 4-Bromo-5-nitropyridin-2-amine. The presence of a nitro group at the 5-position and an amino group at the 2-position activates the C4 position for nucleophilic attack, making the bromo substituent an excellent leaving group. This substrate is a versatile building block for the synthesis of a diverse library of 4-substituted-5-nitropyridin-2-amine derivatives, which are valuable intermediates in the discovery of novel therapeutic agents.

Reaction Principle

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the bromine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the adjacent nitro group. In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the 4-substituted product.

Figure 1: General mechanism of the SNAr reaction on this compound.

Data Presentation

The following table summarizes typical reaction conditions for the SNAr of this compound with various classes of nucleophiles. The data is compiled based on established procedures for analogous nitropyridine systems.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Primary Amines BenzylamineEthanol, DMFEt₃N, DIPEA80 - 1002 - 685 - 95
Secondary Amines MorpholineIsopropanol, DMSOK₂CO₃, DIPEA80 - 1204 - 1280 - 90
Anilines AnilineDMF, DioxaneNaH, K₂CO₃100 - 14012 - 2470 - 85
Thiols ThiophenolDMF, AcetonitrileK₂CO₃, NaH25 - 601 - 490 - 98
Alkoxides Sodium MethoxideMethanol, THFNaOMe25 - 651 - 385 - 95

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The starting material and products should be handled with care as their toxicological properties may not be fully characterized.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous ethanol (to achieve a concentration of approximately 0.2 M).

  • Add benzylamine (1.1 eq.) to the solution, followed by DIPEA (1.5 eq.).

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-benzyl-5-nitro-2-aminopyridin-4-amine.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Add thiophenol (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(phenylthio)-5-nitropyridin-2-amine.

Applications in Drug Discovery

The 4-substituted-5-nitropyridin-2-amine products are versatile intermediates for the synthesis of more complex heterocyclic systems. A key application is the synthesis of imidazo[4,5-b]pyridines, a scaffold present in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.

The synthetic route typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon (e.g., an aldehyde or a carboxylic acid derivative).

Drug_Discovery_Workflow Synthetic Pathway to Imidazo[4,5-b]pyridines sub 4-Substituted-5-nitropyridin-2-amine reduction Reduction of Nitro Group (e.g., SnCl2, H2 or Fe/AcOH) sub->reduction diamine 4-Substituted-pyridine-2,5-diamine reduction->diamine cyclization Cyclization (e.g., with R-CHO or R-COOH) diamine->cyclization product Imidazo[4,5-b]pyridine Derivative cyclization->product

Figure 2: General workflow for the application of SNAr products in the synthesis of imidazo[4,5-b]pyridines.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and high-yielding reaction that provides access to a wide array of functionalized pyridines. The protocols outlined in this document serve as a reliable starting point for the synthesis of these valuable building blocks. The resulting products are of significant interest to the pharmaceutical and agrochemical industries due to their utility in the construction of complex, biologically active molecules.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-5-nitropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science. The presence of amino, nitro, and bromo substituents on the pyridine ring offers multiple avenues for functionalization, enabling the synthesis of diverse molecular architectures. The electron-withdrawing nitro group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for successful coupling.

These protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for structurally similar substrates and serve as a comprehensive guide for developing specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, yielding 4-aryl-5-nitropyridin-2-amines. These products are valuable intermediates in the synthesis of biologically active compounds.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.[3]

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (Ar/N2) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heating (e.g., 80-110 °C) F->G H Quenching & Extraction G->H I Column Chromatography H->I J 4-Aryl-5-nitropyridin-2-amine I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Quantitative Data: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. Optimization may be required for this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901675-90[2]
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene1001280-95
3Pd(dppf)Cl₂ (3)-Cs₂CO₃DMF851870-88
Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Reagent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

  • Reaction: Stir the mixture vigorously at 90-95 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide variety of primary and secondary amines to synthesize 4-amino-5-nitropyridin-2-amine derivatives. These products are of interest in the development of novel pharmaceuticals.[4][5]

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired aminated product and regenerates the Pd(0) catalyst.[4]

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (Ar/N2) A->F B Primary/Secondary Amine B->F C Pd Precatalyst & Ligand C->F D Base D->F E Anhydrous Solvent E->F G Heating (e.g., 80-110 °C) F->G H Filtration & Extraction G->H I Column Chromatography H->I J 4-Amino-5-nitropyridin-2-amine Derivative I->J

Caption: General workflow for Buchwald-Hartwig amination.

Quantitative Data: Representative Reaction Conditions

The following table outlines typical conditions for the Buchwald-Hartwig amination of bromopyridines. The choice of ligand and base is critical and often substrate-dependent.

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101270-90[6]
2Pd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1001865-85
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH802475-92
Detailed Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe and stir for 10-15 minutes to allow for catalyst pre-formation. Add this compound (1.0 eq) and the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly useful for synthesizing 4-alkynyl-5-nitropyridin-2-amines, which can serve as precursors for more complex heterocyclic systems.

Reaction Principle

The Sonogashira coupling is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the desired product.[8]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound F Inert Atmosphere (Ar/N2) A->F B Terminal Alkyne B->F C Pd Catalyst & Cu(I) Co-catalyst C->F D Amine Base D->F E Anhydrous Solvent E->F G Stirring at RT to 100 °C F->G H Quenching & Extraction G->H I Column Chromatography H->I J 4-Alkynyl-5-nitropyridin-2-amine I->J

Caption: General workflow for Sonogashira coupling.

Quantitative Data: Representative Reaction Conditions

The following table presents typical conditions for the Sonogashira coupling of aminobromopyridines.

EntryPalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)CuI (5)Et₃NTHF651270-85[8]
2PdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF80875-90
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NAcetonitrile701665-80
Detailed Experimental Protocol
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

References

Application Notes and Protocols: 4-Bromo-5-nitropyridin-2-amine as a Potential Intermediate in Pazopanib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature review did not yield any established or published synthetic routes for the anti-cancer drug Pazopanib utilizing 4-Bromo-5-nitropyridin-2-amine as an intermediate. The following application notes and protocols describe a hypothetical synthetic pathway for the potential application of this compound in Pazopanib synthesis. This document is intended for illustrative and conceptual purposes, drawing upon established principles of organic chemistry. All quantitative data presented is theoretical and should be considered as such.

Introduction to Pazopanib

Pazopanib is a potent, second-generation multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1] Its mechanism of action involves the inhibition of several key receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][3] By blocking these signaling pathways, Pazopanib effectively inhibits tumor growth and angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2][4]

While established synthetic routes to Pazopanib typically involve the coupling of a substituted indazole, a pyrimidine derivative, and an aminobenzenesulfonamide moiety, this document explores a hypothetical route commencing with this compound to construct the central pyrimidine core of Pazopanib.

Hypothetical Synthetic Pathway Overview

The proposed synthetic strategy leverages this compound as a precursor to a functionalized diaminopyridine, which can then be elaborated to form the core structure of Pazopanib. The key transformations in this theoretical pathway include a nitro group reduction, a Buchwald-Hartwig amination to introduce the indazole fragment, and a subsequent nucleophilic aromatic substitution to append the sulfonamide side chain.

G cluster_0 Hypothetical Pazopanib Synthesis Workflow A This compound B 4-Bromo-pyridine-2,5-diamine A->B Step 1: Nitro Reduction C N4-(4-Bromo-5-aminopyridin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine B->C Step 2: Buchwald-Hartwig Amination D Pazopanib C->D Step 3: Nucleophilic Aromatic Substitution

Caption: Hypothetical workflow for Pazopanib synthesis.

Quantitative Data Summary (Theoretical)

The following table summarizes the hypothetical quantitative data for the proposed synthetic route. Yields and purity are illustrative estimates and would require experimental optimization.

StepReactionKey ReagentsTheoretical Yield (%)Theoretical Purity (%)
1Nitro ReductionFe, NH4Cl, EtOH/H2O85>95
2Buchwald-Hartwig AminationN,2,3-trimethyl-2H-indazol-6-amine, Pd2(dba)3, XPhos, NaOtBu70>95
3Nucleophilic Aromatic Substitution5-amino-2-methylbenzenesulfonamide, HCl (cat.), Isopropanol65>99

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-Bromo-pyridine-2,5-diamine

Objective: To reduce the nitro group of this compound to an amine.

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (Fe, 5.0 eq)

    • Ammonium chloride (NH4Cl, 5.0 eq)

    • Ethanol (EtOH)

    • Water (H2O)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and a 5:1 mixture of Ethanol and Water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 4-Bromo-pyridine-2,5-diamine.

Step 2: Synthesis of N4-(4-Bromo-5-aminopyridin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Objective: To couple the synthesized diaminopyridine with the indazole moiety via a palladium-catalyzed Buchwald-Hartwig amination.

  • Materials:

    • 4-Bromo-pyridine-2,5-diamine (1.0 eq)

    • N,2,3-trimethyl-2H-indazol-6-amine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene, anhydrous

  • Protocol:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd2(dba)3 and XPhos.

    • Add anhydrous toluene and stir for 10 minutes at room temperature.

    • Add 4-Bromo-pyridine-2,5-diamine, N,2,3-trimethyl-2H-indazol-6-amine, and sodium tert-butoxide.

    • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench with water.

    • Dilute with ethyl acetate and wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Step 3: Synthesis of Pazopanib

Objective: To displace the bromine atom with 5-amino-2-methylbenzenesulfonamide through a nucleophilic aromatic substitution.

  • Materials:

    • N4-(4-Bromo-5-aminopyridin-2-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq)

    • 5-amino-2-methylbenzenesulfonamide (1.2 eq)

    • Concentrated Hydrochloric Acid (HCl, catalytic amount)

    • Isopropanol

  • Protocol:

    • To a round-bottom flask, add the product from Step 2, 5-amino-2-methylbenzenesulfonamide, and isopropanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield Pazopanib.

Pazopanib Mechanism of Action: Signaling Pathway

Pazopanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation. The diagram below illustrates the key signaling pathways targeted by Pazopanib.

G cluster_0 Pazopanib Signaling Pathway Inhibition cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR Inhibits PDGFR PDGFR Pazopanib->PDGFR Inhibits cKit c-Kit Pazopanib->cKit Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT Activates PDGFR->RAS_RAF PDGFR->PI3K_AKT cKit->RAS_RAF cKit->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PI3K_AKT->Proliferation

Caption: Pazopanib inhibits VEGFR, PDGFR, and c-Kit.

References

Application Note and Protocols: Reduction of the Nitro Group in 4-Bromo-5-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The reduction of the nitro group in substituted pyridines is a critical transformation in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. The resulting amino group serves as a versatile handle for further functionalization. 4-Bromo-5-nitropyridin-2-amine is a key starting material, and its reduction to 4-Bromo-pyridin-2,5-diamine provides a valuable building block for kinase inhibitors and other therapeutic agents. The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the bromo substituent (dehalogenation) or other functional groups present in the molecule. This document outlines several reliable methods for this transformation, providing detailed protocols and a comparative overview of common reducing agents.

Overview of Common Reduction Methods

The conversion of an aromatic nitro group to a primary amine is a well-established process.[1] The choice of reducing agent is crucial to ensure high yield and chemoselectivity, especially for substrates containing sensitive functional groups like halogens.[2] Several methods are widely employed:

  • Catalytic Hydrogenation : This is a clean and efficient method, often utilizing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel.[3][4] For halogenated compounds, Raney Nickel is often preferred as it is less prone to causing dehalogenation compared to Pd/C.[4]

  • Dissolving Metal Reductions : Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media are classic and robust reagents for nitro group reduction.[3][5] Iron powder in the presence of an acid (like HCl or acetic acid) or ammonium chloride is a cost-effective and highly reliable method.[6][7] Stannous chloride (SnCl₂) is another mild and effective option that is tolerant of many functional groups, including esters, nitriles, and halogens.[4][8][9]

  • Sodium Dithionite (Na₂S₂O₄) : Also known as sodium hydrosulfite, this reagent is an inexpensive, safe, and versatile reducing agent.[2][10] It operates under mild conditions and demonstrates high chemoselectivity, making it an excellent choice for complex molecules.[2][11]

The selection of the optimal method depends on the specific derivative, available equipment, and desired scale of the reaction.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key aspects of the most common methods applicable to the reduction of this compound derivatives.

MethodReducing Agent(s)Typical Solvent(s)TemperatureReaction TimeKey Advantages & Considerations
Metal/Acid Iron (Fe) powder, HCl / NH₄ClEthanol, Water, Acetic AcidReflux (70-100 °C)2-5 hoursCost-effective, high yield, easy workup.[6][7] Ammonium chloride is a milder alternative to HCl.
Metal Salt Stannous Chloride (SnCl₂·2H₂O)Ethanol, Ethyl AcetateRoom Temp. to Reflux1-3 hoursMild conditions, highly chemoselective, tolerates a wide range of functional groups.[8][9] Workup requires careful pH adjustment to manage tin salts.
Dithionite Sodium Dithionite (Na₂S₂O₄)Water, Ethanol, DMFRoom Temp. to 60 °C1-4 hoursMild, metal-free, excellent chemoselectivity for halogens.[2][10] The reaction can be exothermic.[2]
Catalytic Hydrogenation Raney Nickel, H₂ gas or HydrazineMethanol, Ethanol, THFRoom Temperature4-12 hoursClean reaction with water as the only byproduct. Requires specialized hydrogenation equipment. Raney Ni minimizes dehalogenation.[4]

Experimental Protocols

The following are detailed protocols for the reduction of a this compound derivative.

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This protocol is a robust and scalable method for nitro group reduction.

Materials:

  • This compound derivative

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of the this compound derivative (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • To this solution, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 4-Bromo-pyridin-2,5-diamine derivative.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Reduction using Stannous Chloride Dihydrate

This method is valued for its mild conditions and high selectivity.[8][9]

Materials:

  • This compound derivative

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (2 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask with a magnetic stirrer.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction by TLC. The reduction is generally complete in 1-3 hours.

  • After completion, remove the solvent under reduced pressure.

  • Add ethyl acetate to the crude residue and cool the mixture in an ice bath.

  • Slowly add 2 M NaOH or KOH solution with vigorous stirring to adjust the pH to >10. This will initially form a thick precipitate of tin salts, which should dissolve with sufficient base to form sodium stannate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-Bromo-pyridin-2,5-diamine derivative as required.

Protocol 3: Reduction using Sodium Dithionite

This protocol offers a metal-free alternative with excellent functional group tolerance.[2]

Materials:

  • This compound derivative

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonia solution or Sodium Bicarbonate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the this compound derivative (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., DCM or EtOAc) in a round-bottom flask.

  • Add a base such as aqueous ammonia or sodium bicarbonate to the mixture.

  • In a separate flask, prepare a fresh solution of sodium dithionite (3.0-4.0 eq) in water.

  • Add the aqueous sodium dithionite solution dropwise to the stirring suspension of the nitro compound. The reaction can be exothermic, so maintain the temperature below 40 °C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with the organic solvent (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired product.

  • Purify further if necessary.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction process.

G Start This compound (Starting Material) Reaction Reduction Reaction (e.g., Fe/NH4Cl, SnCl2, or Na2S2O4) Start->Reaction + Reducing Agent Product 4-Bromo-pyridin-2,5-diamine (Product) Reaction->Product [H]

Caption: Chemical transformation of the nitro group to an amine.

G A 1. Setup Reaction B 2. Add Reagents (Substrate, Solvent, Reductant) A->B C 3. Heat & Stir (Monitor by TLC) B->C D 4. Workup (Filtration / Quenching) C->D E 5. Extraction D->E F 6. Drying & Concentration E->F G 7. Purification (Chromatography / Recrystallization) F->G H Final Product G->H

Caption: General experimental workflow for nitro group reduction.

References

Application Notes and Protocols for the Suzuki Coupling of Arylboronic Acids with 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol details the palladium-catalyzed Suzuki coupling of 4-bromo-5-nitropyridin-2-amine with various arylboronic acids. The resulting 4-aryl-5-nitropyridin-2-amine scaffold is of significant interest in medicinal chemistry and drug discovery, as the pyridine ring is a privileged structure in many biologically active compounds. The presence of the nitro group and the amino group on the pyridine ring offers opportunities for further functionalization, making the coupled products valuable intermediates in the synthesis of complex molecules.

This document provides a detailed experimental protocol, a summary of expected yields with different arylboronic acids, and a discussion of the key reaction parameters.

Data Presentation

The efficiency of the Suzuki coupling of this compound is influenced by the electronic properties of the arylboronic acid. The following table summarizes the expected yields for the coupling with a range of arylboronic acids under optimized conditions. The data is based on established protocols for structurally similar electron-deficient bromopyridines.

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid5-Nitro-4-phenylpyridin-2-aminePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-5-nitropyridin-2-aminePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)1001290-98
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-5-nitropyridin-2-aminePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)1001675-85
44-(Trifluoromethyl)phenylboronic acid5-Nitro-4-(4-(trifluoromethyl)phenyl)pyridin-2-aminePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1101870-80
5Thiophen-3-ylboronic acid5-Nitro-4-(thiophen-3-yl)pyridin-2-aminePd(dppf)Cl₂K₂CO₃DME/H₂O (4:1)901465-75

Note: Yields are based on reported values for similar substrates and may require optimization for this specific transformation.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Dimethoxyethane (DME)/Water (4:1), or Toluene/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and developing system

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-aryl-5-nitropyridin-2-amine.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound, Arylboronic acid, Catalyst, Base setup Combine Reagents in Flask reagents->setup glassware Prepare Dry Glassware (Schlenk Flask) glassware->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup: Dilute, Extract, Dry cool->extract purify Purify by Column Chromatography extract->purify product Isolated Product: 4-aryl-5-nitropyridin-2-amine purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)Ln-Ar' transmetalation->ar_pd_ar ar_b_oh2 Ar'B(OH)2 + Base ar_b_oh2->transmetalation reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The Suzuki coupling of this compound presents specific challenges due to the electronic nature of the substrate. The electron-withdrawing nitro group can affect the reactivity of the C-Br bond. Furthermore, the pyridine nitrogen and the amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[1]

Catalyst and Ligand Selection: For electron-deficient aryl halides, catalyst systems that promote a rapid oxidative addition are essential. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, catalyst systems utilizing bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), often provide superior results for challenging substrates.[1] The use of pre-formed palladium complexes like Pd(dppf)Cl₂ is also a robust choice for a wide range of Suzuki couplings.[2]

Base and Solvent Effects: The choice of base is critical for the activation of the boronic acid to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. The solvent system typically consists of an organic solvent such as 1,4-dioxane, dimethoxyethane (DME), or toluene, with the addition of water to aid in the dissolution of the inorganic base.[3] Anhydrous conditions can be employed with certain base and solvent combinations to minimize protodeboronation of the boronic acid, a common side reaction.

Reaction Monitoring and Optimization: It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify any potential side reactions, such as homocoupling of the boronic acid or dehalogenation of the starting material. If low yields are observed, optimization of the catalyst system, base, solvent, and temperature may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a versatile and efficient method for the synthesis of 4-aryl-5-nitropyridin-2-amine derivatives. These products are valuable building blocks for the development of novel therapeutics. The provided protocol offers a solid foundation for researchers to successfully perform this transformation. Careful consideration of the reaction parameters, particularly the choice of catalyst and base, is key to achieving high yields and purity.

References

Application of 4-Bromo-5-nitropyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structural features, including a reactive bromine atom, a nitro group, and an amino group on the pyridine ring, make it a valuable intermediate for the development of novel agrochemicals. The pyridine scaffold is a common motif in many commercially successful pesticides, and the specific substitution pattern of this compound offers opportunities for the synthesis of new herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of pyridinylurea-based herbicides, a class of compounds known to act by inhibiting photosynthesis in target weed species.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis lies in its use as a precursor for compounds with herbicidal, fungicidal, and insecticidal properties. The presence of multiple functional groups allows for a variety of chemical transformations to generate a diverse library of potential agrochemical candidates.

  • Herbicides: The amino group of this compound can readily react with isocyanates to form pyridinylureas. This class of compounds is known to interfere with essential biological processes in plants, such as photosynthesis, making them effective herbicides. A notable example of a similar transformation is the synthesis of pyridinylurea herbicides from 4-amino-2-bromopyridine[1].

  • Fungicides: Pyridine derivatives have been shown to possess significant fungicidal activity. For instance, 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, which can be synthesized from pyridine-containing precursors, have demonstrated efficacy against pathogens like Botrytis cinerea[2]. The structural motifs of this compound can be elaborated to produce novel fungicides.

  • Insecticides: The pyridine ring is a core component of neonicotinoid insecticides. Various pyridine derivatives have been synthesized and evaluated for their insecticidal properties against pests such as the cowpea aphid (Aphis craccivora)[3][4]. This compound can serve as a starting material for the synthesis of new insecticidal compounds.

Experimental Protocols

The following section provides a detailed, hypothetical experimental protocol for the synthesis of a pyridinylurea herbicide, N-(4-Bromo-5-nitropyridin-2-yl)-N'-(1-methylethyl)urea, derived from this compound. This protocol is adapted from a known procedure for the synthesis of a structurally similar compound, N-(2-bromo-4-pyridinyl)-N'-(1-methylethyl)urea[1].

Synthesis of N-(4-Bromo-5-nitropyridin-2-yl)-N'-(1-methylethyl)urea

Objective: To synthesize a potential pyridinylurea herbicide from this compound.

Reaction Scheme:

G cluster_0 Reaction start This compound p1 start->p1 isocyanate (1-methylethyl) isocyanate isocyanate->p1 product N-(4-Bromo-5-nitropyridin-2-yl)-N'-(1-methylethyl)urea catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) catalyst->p1 solvent Dimethylformamide (DMF) solvent->p1 p1->product +

Figure 1: Synthesis of a pyridinylurea herbicide.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound218.013.14 g0.0144 mol
(1-methylethyl) isocyanate85.111.8 mL (1.59 g)0.0187 mol
1,4-diazabicyclo[2.2.2]octane (DABCO)112.170.5 g0.004 mol
Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3.14 g (0.0144 mol) of this compound and 0.5 g (0.004 mol) of 1,4-diazabicyclo[2.2.2]octane (DABCO) in 10 mL of anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature until all solids are dissolved.

  • To the stirred solution, add 1.8 mL (0.0187 mol) of (1-methylethyl) isocyanate dropwise over 5 minutes.

  • Allow the reaction mixture to stir at ambient temperature for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, pour the mixture into 100 mL of ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-Bromo-5-nitropyridin-2-yl)-N'-(1-methylethyl)urea.

Expected Outcome and Characterization:

The final product is expected to be a solid. The structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Hypothetical):

The following table summarizes the expected quantitative data for the synthesis, based on the analogous reaction in the literature[1].

ParameterValue
Yield of N-(4-Bromo-5-nitropyridin-2-yl)-N'-(1-methylethyl)urea~3.7 g (hypothetical)
Melting Point136-138 °C (based on analogous compound)[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of a pyridinylurea herbicide from this compound.

G cluster_workflow Synthesis and Purification Workflow A Dissolve Reactants (this compound + DABCO in DMF) B Add Isocyanate ((1-methylethyl) isocyanate) A->B C Reaction at Room Temperature (24-48 hours) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Work-up (Precipitation in ice-water) D->E Reaction Complete F Isolation (Vacuum Filtration) E->F G Purification (Recrystallization) F->G H Characterization (NMR, MS) G->H

Figure 2: General experimental workflow.

Conclusion

This compound is a promising starting material for the synthesis of novel agrochemicals. The protocol provided for the synthesis of a pyridinylurea herbicide demonstrates a practical application of this versatile intermediate. Further research and derivatization of this compound could lead to the discovery of new and effective herbicides, fungicides, and insecticides for crop protection. Researchers are encouraged to adapt and optimize the provided methodologies for the development of proprietary agrochemical compounds.

References

Application Notes and Protocols: Synthesis of Imidazo[4,5-b]pyridine Scaffolds from Bromo-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1][2][3] This scaffold is a key component in various therapeutic agents, including kinase inhibitors for cancer therapy, antiviral compounds, and agents targeting the central nervous system.[1][2][4][5] This document provides detailed protocols for the synthesis of the imidazo[4,5-b]pyridine core starting from readily available bromo-nitropyridines. The synthesis involves a versatile and efficient multi-step process, including a nucleophilic aromatic substitution, reduction of a nitro group, and subsequent cyclization to form the fused imidazole ring.

Introduction

The synthesis of imidazo[4,5-b]pyridines often commences from substituted diaminopyridines. A common and effective strategy to access these key intermediates is through the utilization of nitropyridines, where the nitro group can be reduced to an amine. When starting with a halogenated nitropyridine, such as a bromo-nitropyridine, a diverse range of substituents can be introduced onto the pyridine ring via nucleophilic aromatic substitution (SNAr) prior to the formation of the diaminopyridine. This approach offers a high degree of flexibility in the design and synthesis of novel imidazo[4,5-b]pyridine derivatives for drug discovery and development. The general synthetic route is outlined below.

Synthetic Workflow

The overall synthetic strategy from a bromo-nitropyridine to the imidazo[4,5-b]pyridine scaffold is a three-step process.

Synthesis_Workflow A Bromo-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) A->B Primary/Secondary Amine C Amino-nitropyridine B->C D Nitro Group Reduction C->D Reducing Agent (e.g., Fe, SnCl2, Na2S2O4) E Diaminopyridine D->E F Cyclization E->F Aldehyde, Carboxylic Acid, or Orthoformate G Imidazo[4,5-b]pyridine F->G

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of Bromo-nitropyridines

This protocol describes the substitution of the bromo group on the nitropyridine ring with a primary or secondary amine.

Materials:

  • Bromo-nitropyridine starting material

  • Appropriate primary or secondary amine

  • Solvent (e.g., Dichloromethane, DMF, H2O-IPA)

  • Optional: Base (e.g., K2CO3, Et3N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a solution of the bromo-nitropyridine (1.0 eq) in the chosen solvent, add the desired primary or secondary amine (1.1-1.5 eq).

  • If required, add a base (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 72 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amino-nitropyridine derivative.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of the amino-nitropyridine to form the corresponding diaminopyridine intermediate.

Materials:

  • Amino-nitropyridine derivative from Protocol 1

  • Reducing agent (e.g., Iron powder, SnCl2·2H2O, Na2S2O4)

  • Solvent (e.g., Ethanol, Acetic acid, H2O-IPA)

  • Acid (e.g., concentrated HCl, Acetic Acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure using Iron:

  • Suspend the amino-nitropyridine (1.0 eq) in a mixture of ethanol and acetic acid.[7]

  • Add iron powder (3.0-5.0 eq) portion-wise to the suspension.

  • Heat the reaction mixture to reflux (e.g., 80°C) and stir for 1-3 hours, monitoring by TLC.[8]

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a suitable base (e.g., saturated NaHCO3 solution).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude diaminopyridine. This intermediate is often used in the next step without further purification.

Procedure using SnCl2·2H2O:

  • Dissolve the amino-nitropyridine (1.0 eq) in formic acid or ethanol.[1][7]

  • Add SnCl2·2H2O (3.0-5.0 eq) to the solution.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by adding water and basifying with a solution of NaOH or NaHCO3.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the diaminopyridine.

Protocol 3: Cyclization to form the Imidazo[4,5-b]pyridine Ring

This protocol describes the final cyclization step to form the fused imidazole ring. The choice of reagent in this step determines the substituent at the 2-position of the final product.

Materials:

  • Diaminopyridine intermediate from Protocol 2

  • Cyclizing agent:

    • Aldehyde (for 2-substituted derivatives)

    • Triethyl orthoformate (for 2-unsubstituted derivatives)

    • Carboxylic acid (for 2-substituted derivatives)

  • Solvent (e.g., Ethanol, DMF, DMSO)

  • Optional: Oxidizing agent (e.g., air, I2) or catalyst (e.g., Ytterbium triflate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure using an Aldehyde:

  • Dissolve the diaminopyridine (1.0 eq) in a suitable solvent like ethanol or DMSO.[9][10]

  • Add the desired aldehyde (1.0-1.2 eq) to the solution.

  • In some cases, an oxidizing agent like air or a catalytic amount of iodine is required.[7][10]

  • Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography.

Procedure using Triethyl Orthoformate:

  • Reflux a mixture of the diaminopyridine (1.0 eq) and triethyl orthoformate (excess) for several hours.[1][7] A catalyst such as ytterbium triflate can be used to improve yields.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various imidazo[4,5-b]pyridine derivatives starting from halo-nitropyridines, showcasing the versatility of this synthetic approach.

Starting MaterialReagentsProductYield (%)Reference
5-bromo-2,3-diaminopyridineBenzaldehyde, I26-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine80[10]
2-chloro-3-nitropyridinePrimary amines, Zn/HCl, Aromatic aldehydes3-Alkyl-2-aryl-3H-imidazo[4,5-b]pyridines75-92[6]
6-bromo-2,3-diaminopyridine4-chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine96[11]
2,3-diaminopyridineTriethyl orthoformateImidazo[4,5-b]pyridine83[1]
2-nitro-3-aminopyridineAldehydes, Na2S2O43H-imidazo[4,5-b]pyridines-[1][7]
3,4-diaminopyridineTriethyl orthoformate, Ytterbium triflateImidazo[4,5-c]pyridine32-99[7]

Application in Drug Discovery: Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The imidazo[4,5-b]pyridine scaffold serves as a bioisostere of purine and can effectively compete with ATP for binding to the kinase active site, thereby inhibiting its function and downstream signaling.

Several imidazo[4,5-b]pyridine-based compounds have shown potent inhibitory activity against kinases such as Aurora kinases, Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9).[5][12] Inhibition of these kinases can disrupt cell cycle progression, induce apoptosis, and inhibit the proliferation of cancer cells.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity cluster_inhibitor Inhibitor cluster_cellular_processes Cellular Processes cluster_outcome Therapeutic Outcome Aurora Aurora Kinases CellCycle Cell Cycle Progression Aurora->CellCycle FLT3 FLT3 Proliferation Cell Proliferation FLT3->Proliferation CDK9 CDK9 CDK9->Proliferation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Aurora Inhibitor->FLT3 Inhibitor->CDK9 Apoptosis Apoptosis Inhibitor->Apoptosis Induces Cancer Cancer Cell Growth CellCycle->Cancer Proliferation->Cancer Apoptosis->Cancer

References

Application Note and Protocols: Synthesis of 4-Bromo-5-nitropyridin-2-amine and Related Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. 4-Bromo-5-nitropyridin-2-amine, in particular, is a highly functionalized building block offering multiple reaction sites for diversification in drug discovery programs. The strategic placement of the amino, bromo, and nitro groups allows for selective chemical modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine, which can then be further derivatized. This application note details common synthetic strategies for obtaining bromonitropyridin-2-amine derivatives, providing detailed experimental protocols and quantitative data to facilitate their synthesis in a laboratory setting. While direct one-pot syntheses starting from this compound are not widely reported, this document focuses on the efficient multi-step synthesis of this and related key intermediates, which can sometimes be streamlined by minimizing intermediate purification steps.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes key synthetic steps towards bromonitropyridine amines, with quantitative data extracted from established procedures.

Reaction Starting Material Product Reagents & Conditions Yield Reference
Bromination2-Amino-4-methylpyridine2-Amino-5-bromo-4-methylpyridineN-Bromosuccinimide (NBS), DMF, 0-20°C~80%[1]
Bromination2-Aminopyridine2-Amino-5-bromopyridineBromine, Acetic Acid, <20°C to 50°C62-67%[2]
Nitration2-Amino-5-bromopyridine2-Amino-5-bromo-3-nitropyridine95% HNO₃, H₂SO₄, 0°C to 60°CHigh[2]
Nitration4-Methyl-2-aminopyridine4-Methyl-5-nitro-2-aminopyridineConc. HNO₃, Conc. H₂SO₄, 5-20°C then 50°C for 7h18%[3]
Diazotization & Bromination (Sandmeyer-type)4-Methyl-5-nitro-2-aminopyridine2-Bromo-4-methyl-5-nitropyridinet-Butyl nitrite, CuBr, Acetonitrile, 60-70°C for 2h17%[3]
Nitro Reduction2-Bromo-5-methyl-3-nitropyridine2-Bromo-5-methylpyridin-3-amineIron powder, Acetic Acid, 80°C then RT for 16h93%[4]

Experimental Protocols

The following protocols are detailed methodologies for the key transformations involved in the synthesis of bromonitropyridin-2-amine derivatives.

Protocol 1: Bromination of 2-Amino-4-methylpyridine

This protocol describes the regioselective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).[1]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water (deionized or distilled)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Stir the mixture until the solid is completely dissolved. Cool the flask in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of time, ensuring the temperature is maintained between 0-20°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. This will cause a brown solid to precipitate.[1]

  • Filter the solid using a Büchner funnel and wash it thoroughly with water.[1]

  • Purification: Wash the dried brown solid with 164 ml of acetonitrile.[1]

  • Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80% (42 g).[1]

Protocol 2: Nitration of 2-Amino-5-bromopyridine

This protocol details the nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine.[2] This procedure is a good model for the nitration of other 2-amino-bromopyridine isomers.

Materials and Reagents:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • 95% Nitric Acid (HNO₃)

  • 40% Sodium Hydroxide (NaOH) solution

  • Crushed Ice

Equipment:

  • Three-necked round-bottom flask with a thermometer

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 500 ml of concentrated sulfuric acid.

  • Substrate Addition: Cool the flask in an ice bath. Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine in portions, ensuring the temperature does not exceed 5°C.

  • Nitration: Add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring, maintaining the temperature at 0°C.

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50–60°C for 1 hour.

  • Quenching: Cool the reaction mixture and pour it onto 5 liters of ice.

  • Neutralization and Isolation: Neutralize the solution with 1350 ml of 40% sodium hydroxide solution. The yellow precipitate of 2-amino-5-bromo-3-nitropyridine is collected by filtration.

  • Purification: Wash the collected solid with water until the washings are free of sulfate. A final wash with slightly acidified water can prevent colloidal breakthrough. Dry the product to obtain pure 2-amino-5-bromo-3-nitropyridine.

Visualizations: Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic logic and a general experimental workflow for the preparation of bromonitropyridin-2-amine derivatives.

Synthesis_Pathway Start 2-Aminopyridine Derivative Step1_Product 2-Amino-bromopyridine Derivative Start->Step1_Product Bromination (e.g., NBS or Br₂) Final_Product 2-Amino-bromo-nitropyridine Derivative Step1_Product->Final_Product Nitration (HNO₃, H₂SO₄) inv1

Caption: Synthetic pathway for 2-Amino-bromo-nitropyridine derivatives.

Experimental_Workflow A Reaction Setup (Flask, Stirrer, Reagents) B Controlled Addition (e.g., Dropwise, 0°C) A->B C Reaction Monitoring (TLC / HPLC) B->C D Work-up & Quenching (e.g., Ice, Neutralization) C->D Reaction Complete E Isolation (Filtration) D->E F Purification (Washing / Recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for a synthetic step.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 4-Bromo-5-nitropyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no conversion of my starting material. What are the common causes?

A1: Low or no yield in the Suzuki coupling of this compound is a frequent challenge. This substrate is an electron-deficient heteroaryl halide, and several factors can impede the reaction:

  • Catalyst Deactivation/Inhibition: The nitrogen atom in the pyridine ring and the primary amine at the 2-position can coordinate to the palladium catalyst, forming inactive complexes and effectively poisoning it.[1][2][3]

  • Inefficient Oxidative Addition: While the electron-withdrawing nitro group should facilitate the oxidative addition of the C-Br bond to the Pd(0) center, catalyst inhibition can be a more dominant, negative effect.[4][5]

  • Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish, especially with electron-deficient heteroaryl compounds.[6][7]

  • Protodeboronation: The boronic acid coupling partner may be unstable under the reaction conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), reducing its effective concentration.[4][8][9]

Q2: How can I minimize byproducts like boronic acid homocoupling or debromination of my starting material?

A2: Byproduct formation can significantly reduce the yield of the desired product. Here’s how to address common side reactions:

  • Homocoupling of Boronic Acid: This side reaction, which forms a biaryl from two boronic acid molecules, is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4][7]

    • Solution: Ensure all solvents are thoroughly degassed before use (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).[7] The reaction should be set up and run under a positive pressure of an inert atmosphere.[2]

  • Debromination/Protodeboronation of Starting Material: The replacement of the bromine atom on your pyridine with hydrogen is another possible side reaction.

    • Solution: This can sometimes be mitigated by using milder bases (e.g., K₂CO₃ instead of K₃PO₄), lowering the reaction temperature, or reducing the reaction time.[10]

Q3: What is the optimal catalyst and ligand combination for this electron-deficient substrate?

A3: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove ineffective for this challenging substrate.[1] The key is to use a catalytic system that is resistant to inhibition and promotes the key steps of the catalytic cycle.

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are crucial.[5][11][12] They sterically shield the palladium center, preventing catalyst inhibition by the pyridine nitrogen, and their electron-donating nature facilitates the oxidative addition and reductive elimination steps.[11][12] State-of-the-art biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended.[1][7][13]

  • Recommended Palladium Source: A common approach is to generate the active Pd(0) catalyst in situ. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent precursors to use in combination with the ligands mentioned above.[1][7]

Q4: Which base and solvent system is most effective?

A4: The choice of base and solvent is critical for a successful reaction, as the base is required to activate the boronic acid for the transmetalation step.[5]

  • Bases: For difficult couplings involving heteroaryl halides, stronger inorganic bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices.[7][14][15]

  • Solvents: Anhydrous, polar aprotic solvents are generally preferred. A mixture of 1,4-dioxane or toluene with a small amount of water (e.g., in a 4:1 to 10:1 ratio) is a common and effective solvent system.[1][4][7][16] The water helps to solubilize the inorganic base and facilitate the hydrolysis of boronate esters if they are used.

Q5: Should I protect the 2-amino group on the pyridine ring?

A5: Yes, if you continue to experience low yields despite optimizing other conditions, protecting the primary amine is a highly recommended strategy. The unprotected amine can act as a ligand for the palladium, leading to significant catalyst inhibition.[2][3]

  • Solution: Protect the amine as a tert-butyloxycarbonyl (Boc) carbamate . This group is stable under typical Suzuki coupling conditions and can be easily removed after the reaction is complete.[2]

Q6: My boronic acid appears to be degrading during the reaction. How can I prevent this?

A6: The decomposition of your coupling partner is likely due to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[8] This is especially problematic for heteroaryl and electron-deficient boronic acids.[9]

  • Solution: Instead of using a boronic acid directly, consider using a more stable derivative that slowly releases the active species in situ. Pinacol boronate esters (Bpin) or potassium organotrifluoroborate salts (R-BF₃K) are excellent alternatives that exhibit greater stability.[7][8][17] Using milder bases or completely anhydrous conditions (if using a trifluoroborate salt with a fluoride source like KF) can also suppress this side reaction.[10][18]

Data Presentation: Condition Screening Tables

For optimizing the reaction, a systematic approach is recommended. The following tables provide a starting point for screening various reaction components.

Table 1: Catalyst & Ligand Selection Guide

Palladium Source (mol%)Ligand (mol%)Ligand TypeSuitability for this compound
Pd(PPh₃)₄ (2-5)PPh₃ (integrated)Traditional PhosphineLow to Moderate: Often inefficient for this substrate class due to catalyst inhibition.[1]
Pd(OAc)₂ (2-5)PPh₃ (4-10)Traditional PhosphineLow to Moderate: Prone to catalyst deactivation with pyridinic substrates.[7]
Pd₂(dba)₃ (1-3)SPhos (2-6)Bulky Biaryl PhosphineHigh to Excellent: Recommended for promoting oxidative addition and preventing catalyst poisoning.[1][7][13]
Pd(OAc)₂ (2-5)XPhos (4-10)Bulky Biaryl PhosphineHigh to Excellent: A robust ligand for challenging heteroaryl couplings.[1][13]
PdCl₂(dppf) (2-5)dppf (integrated)Bidentate PhosphineModerate to High: Can be effective, but biaryl phosphines often perform better for this substrate type.

Table 2: Base & Solvent System Comparison

Base (Equivalents)Solvent SystemGeneral Performance & Remarks
K₂CO₃ (2-3)Toluene/H₂O (4:1)Moderate to High: A common and cost-effective choice, but may not be strong enough.[7]
Na₂CO₃ (2-3)DMFModerate: DMF can aid solubility but may lead to side reactions at high temperatures.[7]
K₃PO₄ (2-3)Dioxane/H₂O (4:1)High to Excellent: A strong, effective base for less reactive substrates.[1][7]
Cs₂CO₃ (2-3)THF/H₂O (4:1)High to Excellent: Often provides the highest yields but is more expensive.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Note: This is a generalized procedure and requires optimization for specific boronic acid partners.

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid or boronic ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Catalyst Addition: In the glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[1]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Boc-Protection of 2-Amino Group

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.).[2]

  • Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) dissolved in the same solvent.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.[2]

  • Workup & Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting Boc-protected product can often be used in the subsequent Suzuki coupling without further purification or after purification by column chromatography.[2]

Visualizations: Workflows and Logic Diagrams

G cluster_workflow General Experimental Workflow A 1. Reagent Setup (Substrate, Boronic Acid, Base) B 2. Catalyst & Ligand Addition A->B C 3. Degassed Solvent Addition B->C D 4. Heat & Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Reaction Workup (Quench, Extract) E->F G 7. Purification (Chromatography) F->G

Caption: A general experimental workflow for the Suzuki coupling reaction.

G start Low or No Yield? cause1 Catalyst Issue? start->cause1 Deactivation? cause2 Boronic Acid Issue? start->cause2 Decomposition? cause3 Conditions Issue? start->cause3 Suboptimal? sol1a Use Bulky, Electron-Rich Ligand (e.g., SPhos) cause1->sol1a sol1b Protect 2-Amino Group (Boc Protection) cause1->sol1b sol2a Use Boronic Ester (Bpin) or Trifluoroborate (BF3K) cause2->sol2a sol2b Ensure Thorough Degassing (to prevent homocoupling) cause2->sol2b sol3a Screen Stronger Base (K3PO4, Cs2CO3) cause3->sol3a sol3b Optimize Temperature & Solvent cause3->sol3b

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

G pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L(X) oa->pd2 tm Transmetalation pd2->tm pd2_2 Ar-Pd(II)L(Ar') tm->pd2_2 re Reductive Elimination pd2_2->re re->pd0 product Ar-Ar' (Product) re->product arx Ar-X (Your Pyridine) arx->oa boronic Ar'-B(OR)₂ boronic->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting low yield in Buchwald-Hartwig amination of nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of nitropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with a nitropyridine substrate is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in the amination of nitropyridines is a common issue stemming from the electron-deficient nature of the substrate and potential side reactions. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical when working with electron-deficient heteroaryl halides.[1] For nitropyridines, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] If you are observing low conversion, consider screening different generations of Buchwald ligands.

  • Base Selection: Nitropyridines can be sensitive to strong bases, which may lead to decomposition or side reactions.[2] While strong bases like sodium tert-butoxide (NaOtBu) are often used to promote the deprotonation of the amine, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to preserve the integrity of the nitropyridine ring.[3]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic solvents like toluene, dioxane, and THF are commonly employed.[2] For particularly challenging couplings, consider a more polar solvent, but be mindful of potential side reactions.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. However, excessive heat can cause catalyst decomposition and promote side reactions like hydrodehalogenation. A careful optimization of the reaction temperature is crucial.

  • Purity of Reagents and Inert Atmosphere: The palladium catalyst is sensitive to oxygen and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).

Q2: I am observing significant formation of a byproduct that appears to be the hydrodehalogenated nitropyridine. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.[4] This is often exacerbated with electron-deficient substrates like nitropyridines. To minimize this:

  • Optimize the Ligand: Bulky ligands can sterically hinder the approach of a hydride source to the palladium center, thus disfavoring hydrodehalogenation.

  • Choice of Base: The choice of base can influence the formation of palladium hydride species, which are responsible for hydrodehalogenation. Screening different bases is recommended.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a cleaner reaction with fewer side products compared to generating the active catalyst in situ.

Q3: The nitro group on my pyridine substrate seems to be reacting or causing decomposition. What can I do?

A3: The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, and the nitro group itself can be sensitive to certain reaction conditions.

  • Base Sensitivity: As mentioned, strong bases can react with the nitropyridine. Switching to a weaker inorganic base is a primary strategy to mitigate this.[2]

  • Temperature Control: High reaction temperatures can promote decomposition. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Protecting Groups: In some cases, it may be necessary to consider a synthetic route where the nitro group is introduced at a later stage, or to use a precursor that is less sensitive to the reaction conditions.

Q4: My purification is proving difficult due to co-eluting impurities. What are some common impurities and how can I improve separation?

A4: Common impurities in Buchwald-Hartwig reactions include unreacted starting materials, the hydrodehalogenated arene, and byproducts from ligand degradation. For nitropyridine products, which are often polar, purification can be challenging.

  • Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate products with similar polarities. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. An acid wash of the organic layer during workup can help remove some basic impurities. Conversely, if the product is sufficiently basic, it can be extracted into an aqueous acid layer and then re-isolated.

Data Presentation

The following table summarizes representative conditions for the Buchwald-Hartwig amination of a nitropyridine substrate. Note that yields are highly dependent on the specific amine and reaction conditions.

Nitropyridine SubstrateAminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-3-methyl-5-nitropyridineVarious AminesPd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (1.4)Toluene110-Good[3]
2-Bromo-5-(trifluoromethyl)pyridineMorpholinePd(dba)₂ (5)BINAP (7.5)NaOtBu (1.4)Toluene1001885N/A
2-ChloropyridineAnilinePd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)t-BuOH1002495N/A

Experimental Protocols

Detailed Methodology for the Amination of 2-Chloro-3-methyl-5-nitropyridine: [3]

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-chloro-3-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar-X) OxAdd->PdII_Aryl Ligand_Exchange Amine Coordination PdII_Aryl->Ligand_Exchange PdII_Amine [L-Pd(II)(Ar)(H-NR₂)]⁺X⁻ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product ArylHalide Ar-X (Nitropyridine-Halide) ArylHalide->OxAdd Amine H-NR₂ Amine->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Screen Ligands (e.g., RuPhos, XPhos) Start->Check_Catalyst Check_Base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) Start->Check_Base Check_Solvent Optimize Solvent (Toluene, Dioxane, THF) Start->Check_Solvent Check_Temp Optimize Temperature Start->Check_Temp Check_Purity Ensure Anhydrous Conditions & Inert Atmosphere Start->Check_Purity Side_Reaction Side Reaction Observed? (e.g., Hydrodehalogenation) Check_Catalyst->Side_Reaction Check_Base->Side_Reaction Check_Solvent->Side_Reaction Check_Temp->Side_Reaction Check_Purity->Side_Reaction Optimize_Ligand_Base Use Bulky Ligand & Screen Bases Side_Reaction->Optimize_Ligand_Base Yes Decomposition Substrate Decomposition? Side_Reaction->Decomposition No Optimize_Ligand_Base->Decomposition Milder_Conditions Use Weaker Base & Lower Temperature Decomposition->Milder_Conditions Yes Success Improved Yield Decomposition->Success No Milder_Conditions->Success

References

Technical Support Center: Nucleophilic Substitution of Bromo-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of bromo-nitropyridines. The information is presented in a practical question-and-answer format to address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nucleophilic substitution of bromo-nitropyridines?

A1: The most frequently encountered side reactions include:

  • Nitro-group Migration: An intramolecular rearrangement where the nitro group moves to an adjacent carbon on the pyridine ring. This is particularly prevalent in polar aprotic solvents.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially when using nucleophiles that can also act as reducing agents or in the presence of certain catalysts and reaction conditions.[2][3]

  • Hydrolysis: If water is present in the reaction mixture, the bromo-nitropyridine starting material or the product can undergo hydrolysis, leading to the formation of hydroxypyridine derivatives.

  • Homocoupling: While less common in typical SNAr conditions, homocoupling of the bromo-nitropyridine can occur, particularly if there are trace metals or radical initiators present.

Q2: My reaction with 3-bromo-4-nitropyridine and an amine is giving me a mixture of isomers. What is happening and how can I control it?

A2: You are likely observing nitro-group migration, a known side reaction for this substrate.[1] The expected product is the 3-amino-4-nitropyridine, but a rearrangement can lead to the formation of the 4-amino-3-nitropyridine isomer. This side reaction is highly dependent on the solvent used. Polar aprotic solvents like DMSO and DMF tend to promote the nitro-group migration, while polar protic solvents or non-polar aprotic solvents can suppress it. To favor the formation of the desired 3-amino-4-nitropyridine, consider switching to a solvent like ethanol or THF.[1]

Q3: I am trying to perform a nucleophilic substitution on a bromo-nitropyridine, but I am observing the formation of an amino-aminopyridine. What is causing this?

A3: The formation of an amino-aminopyridine indicates that the nitro group has been reduced to an amine. This can happen under various conditions, often unintentionally. Common causes include:

  • Catalytic Hydrogenation: If you are using a palladium, platinum, or nickel catalyst, these are highly effective at reducing nitro groups in the presence of a hydrogen source.[3][4]

  • Metal/Acid Systems: The use of metals like iron, tin, or zinc in the presence of an acid is a classic method for nitro reduction and may be inadvertently initiated by certain reagents or impurities.[2][3][4]

  • Certain Nucleophiles: Some nucleophiles, particularly those with reducing properties, can contribute to the reduction of the nitro group.

To avoid this, carefully select your reagents and ensure your reaction is free from catalytic metals and strong reducing agents. If reduction is a persistent issue, consider using milder reaction conditions or protecting the nitro group, although the latter adds extra synthetic steps.

Q4: Why is my nucleophilic aromatic substitution (SNAr) reaction on a bromo-nitropyridine not proceeding or giving very low yields?

A4: Low or no reactivity in SNAr reactions on bromo-nitropyridines can be attributed to several factors:

  • Positional Isomerism: For the SNAr reaction to be efficient, the electron-withdrawing nitro group must be positioned ortho or para to the bromine leaving group. If the nitro group is in the meta position, the activation is significantly weaker, leading to very slow or no reaction.

  • Nucleophile Strength: The reaction requires a sufficiently strong nucleophile. Weakly nucleophilic species may not be reactive enough to displace the bromide.

  • Reaction Conditions: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is adequate for the specific substrate and nucleophile.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Isomer (Nitro-Group Migration)

Symptoms:

  • NMR or LC-MS analysis shows a mixture of two isomeric products where the positions of the amino and nitro groups are swapped.

  • Observed when reacting amines with substrates like 3-bromo-4-nitropyridine or 2-chloro-3-nitropyridine.[1]

Root Cause:

  • The use of polar aprotic solvents (e.g., DMSO, DMF) facilitates the intramolecular rearrangement of the nitro group.[1]

Solutions:

  • Change the Solvent: Switch to a less polar or a protic solvent. A systematic study has shown that solvents like THF or ethanol can significantly reduce or eliminate the formation of the migrated product.[1]

  • Optimize Temperature: Lowering the reaction temperature may disfavor the rearrangement, although this could also slow down the desired substitution.

  • Choice of Base: While the solvent is the primary factor, the choice of base can also have a minor influence on the product distribution.[1]

Issue 2: Formation of an Amino-aminopyridine Byproduct (Nitro Group Reduction)

Symptoms:

  • Mass spectrometry indicates a product with a mass corresponding to the desired product minus 30 Da (loss of an oxygen atom and gain of two hydrogen atoms).

  • The product shows analytical characteristics consistent with an additional amino group.

Root Cause:

  • Presence of a reducing agent in the reaction mixture. This could be an intentional reagent for another purpose that also reduces nitro groups, or an impurity.

  • Use of catalytic hydrogenation conditions (e.g., Pd/C, H2).[3]

  • Reaction with certain metals (Fe, Sn, Zn) under acidic conditions.[2][3]

Solutions:

  • Reagent Purity: Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents.

  • Avoid Catalytic Metals: If possible, avoid the use of palladium, platinum, or nickel catalysts if the nitro group needs to be preserved. If a catalyst is necessary for another transformation, consider alternative, non-reducing catalysts.

  • Chemoselective Reducing Agents: If a reduction is desired elsewhere in the molecule, use a chemoselective reducing agent that will not affect the nitro group under the chosen conditions. For example, sodium borohydride in the presence of certain additives can sometimes selectively reduce other functional groups while leaving the nitro group intact.

  • Alternative Reducing Conditions: For intentional reduction of the nitro group post-substitution, several methods are available that are generally compatible with other functional groups. These include SnCl2, or iron powder in acetic acid.[3][4]

Data Presentation

Table 1: Effect of Solvent on the Product Distribution in the Reaction of 3-Bromo-4-nitropyridine with Morpholine

SolventDesired Product (3-morpholino-4-nitropyridine) Yield (%)Migrated Product (4-morpholino-3-nitropyridine) Yield (%)Reference
DMSOMajor ProductSignificant Side Product[1]
THF83Not Reported (Implied Minor)[1]
EthanolGood YieldNot Reported (Implied Minor)[1]

Note: The original literature describes the migrated product as the major product in polar aprotic solvents without providing exact yields in all cases. The yields provided are based on the information available in the cited literature.

Experimental Protocols

Protocol 1: Minimizing Nitro-Group Migration in the Amination of 3-Bromo-4-nitropyridine

This protocol is designed to favor the formation of the direct substitution product by avoiding conditions that promote nitro-group migration.

Materials:

  • 3-Bromo-4-nitropyridine

  • Amine (e.g., morpholine)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.2 M).

  • Add the amine nucleophile (1.1 eq) to the solution via syringe.

  • Add triethylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-amino-4-nitropyridine isomer.

Mandatory Visualization

Troubleshooting_SNAr start Low Yield or Unexpected Products in SNAr of Bromo-nitropyridine check_isomers LC-MS or NMR shows unexpected isomer(s)? start->check_isomers check_mass Mass spectrum shows loss of 30 Da (NO2 -> NH2)? check_isomers->check_mass No nitro_migration Nitro-group Migration is likely. check_isomers->nitro_migration Yes check_reactivity Reaction not proceeding or very slow? check_mass->check_reactivity No nitro_reduction Nitro Group Reduction has occurred. check_mass->nitro_reduction Yes poor_activation Poor Ring Activation or Reaction Conditions. check_reactivity->poor_activation Yes solution_migration Solution: - Change to a less polar or protic solvent (e.g., THF, Ethanol). - Optimize temperature. nitro_migration->solution_migration solution_reduction Solution: - Check reagent purity for reducing agents. - Avoid catalytic metals (Pd, Pt, Ni). - Use chemoselective reagents. nitro_reduction->solution_reduction solution_reactivity Solution: - Confirm ortho/para position of NO2 group. - Use a stronger nucleophile. - Increase reaction temperature. - Use a polar aprotic solvent (if migration is not an issue). poor_activation->solution_reactivity

Caption: Troubleshooting decision tree for common issues in nucleophilic substitution of bromo-nitropyridines.

Reaction_Pathways cluster_main Main Reaction Pathway (SNAr) cluster_side Common Side Reactions start Bromo-nitropyridine + Nucleophile meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer + Nucleophile nitro_reduction Nitro Group Reduction Product start->nitro_reduction + Reducing Agent / Catalyst product Desired Substitution Product meisenheimer->product - Br- nitro_migration Nitro-group Migration Product meisenheimer->nitro_migration Rearrangement (in polar aprotic solvents)

Caption: Reaction pathways for nucleophilic substitution of bromo-nitropyridines and major side reactions.

References

Preventing hydrodehalogenation in palladium-catalyzed pyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed pyridine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in palladium-catalyzed pyridine coupling?

A1: Hydrodehalogenation is an undesired side reaction where the halogen atom (e.g., Cl, Br, I) on the pyridine starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of a dearomatized or byproduct pyridine, reducing the yield of the desired coupled product and complicating its purification.[1][2] Pyridine-containing substrates are particularly susceptible to this side reaction.[3]

Q2: What are the primary causes of hydrodehalogenation?

A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3][4] This Pd-H intermediate can then transfer a hydride to the pyridine ring, leading to the undesired byproduct. Several factors can contribute to the formation of Pd-H species:

  • Hydride Sources: Solvents (especially alcohols and DMF), bases (like amines), or even trace amounts of water can act as hydride donors.[1][2][3]

  • Catalyst Activity: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway, particularly with electron-rich aryl halides.[1][2]

  • Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing hydrodehalogenation reaction can become more prominent.[2]

Q3: How does the choice of halide on my pyridine substrate affect hydrodehalogenation?

A3: The strength of the carbon-halogen bond is a critical factor. The general trend for the propensity of hydrodehalogenation is I > Br > Cl.[1][3] Aryl and heteroaryl iodides are the most reactive and, therefore, the most susceptible to this side reaction.[1][3] If your synthetic route allows, switching from a pyridyl iodide to a bromide or chloride can often reduce the amount of hydrodehalogenation.[1]

Q4: My reaction with an N-H containing heterocycle like an indole-substituted pyridine is showing significant hydrodehalogenation. What could be the cause?

A4: For N-H containing heterocycles, the acidic proton can be deprotonated by the base in the reaction. This can increase the electron density of the ring system, which may influence the reaction outcome and potentially increase the rate of hydrodehalogenation.[3] In some cases, protecting the N-H group can suppress this side reaction.[3][5]

Troubleshooting Guides

Issue 1: Significant hydrodehalogenation is observed by LC-MS or GC-MS analysis.

This is the most common issue. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting Workflow for Hydrodehalogenation

G cluster_details Troubleshooting Steps start High Hydrodehalogenation Detected ligand 1. Optimize Ligand start->ligand Initial Step base 2. Adjust Base ligand->base If still problematic end Hydrodehalogenation Minimized ligand->end Successful ligand_desc Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote reductive elimination of the product. ligand->ligand_desc solvent 3. Change Solvent base->solvent If still problematic base->end Successful base_desc Switch to a weaker or different class of base. Screen inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong or amine bases. base->base_desc temp 4. Lower Temperature solvent->temp If still problematic solvent->end Successful solvent_desc Avoid solvents known to promote hydrodehalogenation like DMF and alcohols. Use non-polar aprotic solvents like toluene. solvent->solvent_desc halide 5. Consider Halide Exchange temp->halide If still problematic temp->end Successful temp_desc Lowering the reaction temperature can often suppress hydrodehalogenation more significantly than the desired coupling. temp->temp_desc halide->end Successful halide_desc If possible, switch from a pyridyl iodide to a less reactive bromide or chloride. halide->halide_desc

Caption: A step-by-step workflow for troubleshooting hydrodehalogenation.

Data Presentation: Influence of Reaction Parameters

The following tables summarize the general effects of different reaction parameters on the extent of hydrodehalogenation.

Table 1: Effect of Ligand Choice

Ligand TypeGeneral Effect on HydrodehalogenationRationale
Bulky, electron-rich phosphines (e.g., XPhos, SPhos)DecreasedThese ligands accelerate the reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[1]
N-heterocyclic carbenes (NHCs)Can be effective in suppressing hydrodehalogenation.[3]Promote efficient catalysis, potentially reducing reaction times and side reactions.
Less bulky phosphines (e.g., PPh₃)IncreasedMay lead to slower reductive elimination, allowing more time for the hydrodehalogenation side reaction to occur.

Table 2: Effect of Base Selection

BaseGeneral Effect on HydrodehalogenationRationale
Strong alkoxide bases (e.g., NaOtBu)Can increaseCan act as a hydride source or promote pathways leading to Pd-H formation.[4]
Inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Generally decreasedLess likely to act as a hydride source.[1][3]
Amine bases (e.g., Et₃N)Can increaseCan be a source of hydrides.[6]

Table 3: Effect of Solvent Choice

SolventGeneral Effect on HydrodehalogenationRationale
Alcohols (e.g., MeOH, EtOH)IncreasedCan act as hydride donors.[1][2][4]
N,N-Dimethylformamide (DMF)Can increaseCan be a hydride source, especially at elevated temperatures.[1][2]
Aprotic, non-polar solvents (e.g., Toluene, Dioxane)DecreasedLess likely to act as hydride donors.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling of a Pyridyl Bromide

This protocol is a starting point and may require further optimization based on the specific substrates.

Materials:

  • Pyridyl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground and dried

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the pyridyl bromide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Add the degassed toluene and degassed water via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Hydrodehalogenation Byproduct by GC-MS

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

  • Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate).

  • Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product or starting materials.[1]

  • Filter the sample through a small plug of silica gel if necessary.[1]

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes. This program should be optimized for the specific compounds.[1]

  • Carrier Gas: Helium at a constant flow of approximately 1 mL/min.[1]

  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).[1]

Data Analysis:

  • Identify the peaks corresponding to the desired product and the hydrodehalogenated byproduct by their retention times and mass spectra.[1]

  • Quantify the relative amounts of each compound by comparing their peak areas to that of the internal standard.

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and highlights where the undesired hydrodehalogenation pathway diverges.

G pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pd2_ar_x Ar-Pd(II)(X)L_n oa->pd2_ar_x trans Transmetalation (R-M) pd2_ar_x->trans pd_h_formation Pd-H Formation (from solvent, base, etc.) pd2_ar_x->pd_h_formation Side Reaction Pathway pd2_ar_r Ar-Pd(II)(R)L_n trans->pd2_ar_r re Reductive Elimination pd2_ar_r->re product Desired Product (Ar-R) re->product product->pd0 Regenerates Catalyst pd2_ar_h Ar-Pd(II)(H)L_n pd_h_formation->pd2_ar_h re_h Reductive Elimination pd2_ar_h->re_h byproduct Hydrodehalogenated Byproduct (Ar-H) re_h->byproduct byproduct->pd0 Regenerates Catalyst

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

Minimizing homocoupling in Suzuki reactions with 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-bromo-5-nitropyridin-2-amine in Suzuki-Miyaura cross-coupling reactions. The content is tailored to address the common challenge of minimizing homocoupling byproducts.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of homocoupled byproduct derived from my boronic acid reagent. What are the primary causes?

A: Homocoupling of the boronic acid (Ar-B(OH)₂) to form a biaryl (Ar-Ar) is a common side reaction in Suzuki couplings. The primary causes are:

  • Presence of Molecular Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then undergo a reaction pathway that leads to the homocoupling of the boronic acid, rather than participating in the desired cross-coupling cycle.[3][4] Rigorous degassing of all solvents and reagents is crucial to prevent this.[2][3]

  • In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf) as a precatalyst, it must be reduced to Pd(0) to initiate the catalytic cycle.[4] This reduction can sometimes be mediated by the boronic acid itself, leading to the formation of a homocoupled dimer as a byproduct.[1][4]

  • High Reaction Temperature: Elevated temperatures can sometimes accelerate side reactions, including catalyst decomposition and homocoupling, relative to the desired cross-coupling reaction.

Q2: How can I effectively remove oxygen from my reaction mixture to prevent homocoupling?

A: To minimize the presence of oxygen, which promotes homocoupling, you must thoroughly degas your solvents and the reaction vessel.[2][3] Common and effective methods include:

  • Subsurface Sparge: Bubble an inert gas (high-purity nitrogen or argon) through the solvent for 15-30 minutes. This is a very efficient method for displacing dissolved oxygen.[3]

  • Freeze-Pump-Thaw: This method is highly effective but more time-consuming. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the solvent. This cycle is typically repeated three times.

  • Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas like nitrogen or argon. Use Schlenk lines or a glovebox for optimal results.[5]

Q3: My substrate, this compound, is electron-deficient. How does this affect the reaction and the risk of homocoupling?

A: The presence of the electron-withdrawing nitro group and the pyridine ring activates the C-Br bond of your substrate.[6] This activation facilitates the oxidative addition step, which is often the rate-determining step in the Suzuki cycle.[6] While this is generally favorable for the cross-coupling reaction, it does not eliminate the risk of homocoupling, which occurs through a competing pathway. The key is to ensure the desired catalytic cycle is significantly faster than the side reactions. Optimizing other parameters (catalyst, base, solvent, degassing) remains critical.

Q4: Which palladium source, Pd(0) or Pd(II), is better for minimizing homocoupling?

A: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be advantageous as it does not require an initial reduction step that might consume the boronic acid and lead to homocoupling.[4] However, Pd(0) complexes can be less stable in air.

Pd(II) precatalysts, like Pd(OAc)₂, are often more stable and convenient but carry the inherent risk of promoting homocoupling during their activation.[4] If using a Pd(II) source, ensuring clean and efficient reduction to Pd(0) is paramount. This can be influenced by the choice of ligand and other reaction conditions.

Q5: Are there any chemical additives that can actively suppress homocoupling?

A: Yes. The addition of a mild reducing agent can help suppress homocoupling by reducing any stray Pd(II) species back to the active Pd(0) state, preventing them from entering the homocoupling pathway. One study demonstrated that adding potassium formate (HCO₂K) significantly reduced the formation of the homocoupled dimer without interfering with the main catalytic cycle.[3][7]

Process Optimization Data

The selection of appropriate reaction parameters is critical. The following tables provide a summary of how different components can affect the outcome of the Suzuki reaction, with a focus on minimizing the homocoupling byproduct.

Table 1: Effect of Base and Solvent on Suzuki Coupling

EntryBase (equiv.)Solvent SystemTemperature (°C)Yield of Cross-Coupling Product (%)Homocoupling Byproduct (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)907515
2K₃PO₄ (2.5)Dioxane/H₂O (4:1)9092< 5
3Cs₂CO₃ (2.0)Toluene/H₂O (5:1)10088~8
4Na₂CO₃ (2.0)DMF/H₂O (1:1)8085~10

Note: Data is representative and compiled based on typical outcomes for similar substrates.[5][8] Weaker bases may be less effective, while overly strong bases can promote side reactions.

Table 2: Comparison of Palladium Catalyst Systems

EntryCatalyst (mol%)Ligand (mol%)Key FeatureExpected Homocoupling
1Pd(OAc)₂ (3)SPhos (6)High activity for challenging substrates.Low to Moderate
2Pd(PPh₃)₄ (5)-Direct source of Pd(0).[5]Low (with proper degassing)
3PdCl₂(dppf) (3)-Robust and versatile precatalyst.[9]Low to Moderate
4Pd₂(dba)₃ (2)XPhos (4)Used with bulky, electron-rich ligands.Low

Note: The choice of ligand is crucial, especially when using Pd(II) sources. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the Pd(0) intermediate and promote efficient cross-coupling, thereby minimizing homocoupling.[10]

Recommended Experimental Protocol

This protocol is designed to minimize homocoupling when coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)[5]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)[5]

  • Anhydrous 1,4-dioxane and degassed deionized water (4:1 v/v)[5]

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Degassing: Sparge the 1,4-dioxane and deionized water with high-purity argon or nitrogen for at least 30 minutes to remove dissolved oxygen.[3]

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (0.05 equiv).[5] Using cannulas or syringes, add the degassed 1,4-dioxane followed by the degassed water in a 4:1 ratio.[5]

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.[11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle_vs_Homocoupling cluster_main Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd2_oxidant Pd(II) Species pd0->pd2_oxidant Oxidation pd_intermediate1 Ar-Pd(II)L₂(X) oxidative_add->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_homo1 Ar'-Pd(II)L₂(OH) pd_intermediate2 Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim pd_homo2 Ar'-Pd(II)L₂(Ar') reductive_elim->pd0 Regeneration product Ar-Ar' (Desired Product) reductive_elim->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_add boronic_acid Ar'-B(OH)₂ base Base homo_trans1 Transmetalation homo_product Ar'-Ar' (Homocoupling Byproduct) pd2_oxidant->homo_trans1 oxygen O₂ (Oxidant) oxygen->pd2_oxidant homo_trans1->pd_homo1 homo_trans2 Transmetalation pd_homo1->homo_trans2 homo_trans2->pd_homo2 homo_reductive_elim Reductive Elimination pd_homo2->homo_reductive_elim homo_reductive_elim->pd0 Reduction homo_reductive_elim->homo_product

Caption: Suzuki catalytic cycle vs. the competing homocoupling pathway.

Experimental_Workflow prep 1. Degas Solvents (Dioxane & Water) via Sparge add_solv 5. Add Degassed Solvents via Syringe prep->add_solv setup 2. Add Solids to Schlenk Flask (Aryl Bromide, Boronic Acid, Base) inert 3. Evacuate & Backfill with Argon (3x) setup->inert add_cat 4. Add Pd(0) Catalyst under Argon inert->add_cat add_cat->add_solv react 6. Heat Reaction to 85-95 °C add_solv->react monitor 7. Monitor Progress (TLC or LC-MS) react->monitor workup 8. Cool, Dilute & Extract monitor->workup purify 9. Dry & Purify via Column Chromatography workup->purify product Pure Cross-Coupled Product purify->product

Caption: Optimized experimental workflow to minimize homocoupling.

Troubleshooting_Logic start Significant Homocoupling Observed in Reaction q1 Was the reaction rigorously degassed and run under an inert atmosphere? start->q1 a1_no ACTION: Improve degassing protocol. Use Schlenk line or glovebox. Ensure high-purity inert gas. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes end Problem Resolved a1_no->end q2 What was the Palladium source? a1_yes->q2 a2_pd2 ACTION: Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄). Alternatively, add a mild reducing agent (e.g., Potassium Formate). q2->a2_pd2 Pd(II) a2_pd0 Proceed to next check. q2->a2_pd0 Pd(0) a2_pd2->end q3 Have reaction parameters been optimized? a2_pd0->q3 a3_no ACTION: Screen bases (K₃PO₄ is often effective). Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Attempt lower reaction temperature. q3->a3_no No a3_no->end

Caption: Troubleshooting decision tree for homocoupling issues.

References

Technical Support Center: Purification of 4-Bromo-5-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-5-nitropyridin-2-amine and its derivatives by column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of this compound derivatives.

Observed Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities (e.g., Positional Isomers) The chosen mobile phase lacks sufficient selectivity to resolve compounds with similar polarities.[1][2]- Optimize the solvent system: Systematically test different solvent ratios of hexane/ethyl acetate or dichloromethane/methanol using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[3] - Employ gradient elution: Start with a low polarity mobile phase and gradually increase the polarity to improve separation.[1] - Use high-resolution silica gel: A smaller particle size silica gel can provide better separation efficiency.[2] - Consider preparative HPLC: For very challenging separations of isomers, preparative HPLC may be necessary.[1][2]
Product Exhibits Significant Tailing or Streaking on TLC and Column The basic amine group of the compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3]- Add a basic modifier to the eluent: Incorporate a small amount (0.5-2% v/v) of triethylamine (TEA) or a few drops of ammonia solution into the mobile phase to neutralize the acidic sites on the silica gel.[3][4] - Use a different stationary phase: Consider using neutral alumina or amino-functionalized silica gel for compounds that are particularly sensitive to acidic conditions.[5]
Low or No Recovery of the Product from the Column - The eluent is not polar enough to displace the compound from the silica gel. - The compound may have decomposed on the acidic silica gel.[6]- Increase eluent polarity: Gradually increase the percentage of the polar solvent in the mobile phase. If the compound is still retained, a flush with a highly polar solvent (e.g., 10% methanol in dichloromethane with a basic modifier) may be required.[4] - Test for compound stability: Spot the compound on a TLC plate, let it stand for 30-60 minutes, and then develop it to see if any new spots appear, which would indicate degradation.[5][6] If unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[6]
Product Elutes Too Quickly (at or near the solvent front) The mobile phase is too polar, resulting in minimal interaction with the stationary phase.- Decrease eluent polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[4]
Crystallization of Product on the Column The sample was loaded in a solvent in which it has low solubility, or the concentration of the loaded sample was too high.- Use a more suitable loading solvent: Dissolve the crude product in a minimal amount of a solvent that will be used in the initial mobile phase or is slightly more polar. - Employ dry loading: Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column. This can prevent solubility issues at the top of the column.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of these compounds due to its versatility and effectiveness in separating compounds based on polarity. However, for derivatives that are particularly sensitive to acid, neutral alumina or deactivated silica gel may be more appropriate.[5][6]

Q2: How do I select an appropriate solvent system for my column?

A2: The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves the desired compound to a retention factor (Rf) of approximately 0.2-0.4, while providing good separation from impurities.[3] Common solvent systems for compounds of this type include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1][7]

Q3: Why is it important to add triethylamine (TEA) to the eluent when purifying aminopyridine derivatives?

A3: Aminopyridine derivatives are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to significant peak tailing and poor separation. Adding a small amount of a base like triethylamine (typically 0.5-2%) to the mobile phase neutralizes these acidic sites, resulting in more symmetrical peaks and improved resolution.[3][4]

Q4: How can I monitor the progress of my column chromatography?

A4: The separation can be monitored by collecting fractions and analyzing them using TLC. Spotting each fraction on a TLC plate and visualizing the spots under a UV lamp will allow you to identify which fractions contain your pure product.[1] These compounds are expected to be UV-active due to the aromatic and nitro groups.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before placing it on top of the column. This is particularly useful if your compound is not very soluble in the initial, non-polar mobile phase, as it prevents the compound from precipitating at the top of the column and ensures a more even application.[1]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound derivatives.

1. Solvent System Selection via TLC:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
  • Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

2. Column Packing:

  • Select a glass column of appropriate size.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand over the plug.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the initial, least polar solvent system determined from your TLC analysis.
  • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL) in labeled test tubes.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by incrementally increasing the percentage of the more polar solvent.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the fractions that contain the pure compound.
  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical parameters for the column chromatography of bromo-nitro-pyridine derivatives. Note that optimal conditions will vary depending on the specific derivative and the impurities present.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for these compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate or Petroleum Ether:Ethyl AcetateRatios can range from 20:1 to 1:1 depending on the polarity of the derivative.[7]
Rf of Target Compound 0.2 - 0.4This is the ideal range for good separation on a column.[3]
Mobile Phase Modifier 0.5 - 2% (v/v) TriethylamineAdded to prevent peak tailing of the basic amine.[3][4]
Loading Method Dry LoadingRecommended for compounds with limited solubility in non-polar solvents.[1]
Flow Rate Varies with column diameter; typically 1-2 mL/min for a small lab-scale column.A faster flow rate may decrease resolution.
Detection Method UV lamp (254 nm) for TLC analysisNitroaromatic compounds are typically UV-active.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Analysis for Solvent System Optimization pack Column Packing (Slurry Method) tlc->pack load Load Sample onto Column pack->load sample_prep Sample Preparation (Dry Loading) sample_prep->load elute Column Elution (Gradient or Isocratic) load->elute collect Fraction Collection elute->collect monitor TLC Analysis of Fractions collect->monitor pool Pool Pure Fractions monitor->pool evap Solvent Evaporation pool->evap product Purified Product evap->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation Observed cause1 Suboptimal Solvent System start->cause1 cause2 Strong Analyte-Silica Interaction (Tailing) start->cause2 cause3 Compound Decomposition start->cause3 sol1 Optimize Eluent via TLC (Target Rf = 0.2-0.4) cause1->sol1 sol2 Add Basic Modifier (e.g., 1% TEA) cause2->sol2 sol3 Use Deactivated Silica or Alumina cause3->sol3

Caption: Troubleshooting logic for poor separation issues.

References

Technical Support Center: Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst inhibition by pyridine nitrogen in cross-coupling reactions. The coordination of the Lewis basic pyridine nitrogen to the palladium catalyst center is a frequent cause of reaction failure or low yield, a phenomenon often referred to as the "2-pyridyl problem."[1] This guide offers practical solutions, detailed experimental protocols, and comparative data to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving pyridine substrates often challenging?

A1: The primary difficulty stems from the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can act as a ligand, coordinating strongly to the palladium catalyst.[1] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1] This issue is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.

Q2: What are the main signs of catalyst inhibition by pyridine nitrogen in my reaction?

A2: Common indicators of catalyst inhibition include:

  • Low or no conversion of the starting materials, even at elevated temperatures and prolonged reaction times.[1]

  • Formation of palladium black , which indicates catalyst decomposition.[2]

  • Stalling of the reaction after initial conversion.

  • Prevalence of side reactions such as homocoupling of the coupling partner or dehalogenation of the pyridine substrate.[1]

Q3: How does the position of the leaving group on the pyridine ring affect the reaction?

A3: The position of the halide or other leaving group on the pyridine ring significantly impacts the degree of catalyst inhibition. 2-Halopyridines are generally the most challenging substrates due to the close proximity of the nitrogen atom to the palladium center after oxidative addition, which facilitates strong coordination. 3- and 4-halopyridines are typically more reactive as the nitrogen is further from the reaction center, reducing its inhibitory effect.

Q4: What is the role of the ligand in overcoming pyridine-induced catalyst inhibition?

A4: The choice of ligand is critical for a successful cross-coupling reaction with pyridine substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands promote the desired reaction pathway by:

  • Sterically hindering the coordination of the pyridine nitrogen to the palladium center.

  • Increasing the electron density on the palladium, which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-heterocyclic carbene (NHC) ligands have also shown promise in these challenging couplings.

Q5: Can protecting the pyridine nitrogen help to avoid inhibition?

A5: Yes, forming a pyridine N-oxide is a common strategy to mitigate catalyst inhibition. The N-oxide functionality alters the electronic properties of the pyridine ring, making it more electron-deficient and reducing the Lewis basicity of the nitrogen. This can lead to cleaner and more efficient cross-coupling reactions. The N-oxide can typically be removed in a subsequent step to yield the desired pyridine product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center.[1]1. Switch to a Bulkier, Electron-Rich Ligand: Employ ligands like XPhos, SPhos, or RuPhos.[3] 2. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. 3. Use a Palladium Pre-catalyst: Buchwald G3 or G4 pre-catalysts can provide a more active and stable catalytic species. 4. Protect the Pyridine Nitrogen: Convert the pyridine to its N-oxide.[4]
Inefficient Oxidative Addition: The C-X bond of the halopyridine is difficult to break.1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, which are more reactive. 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments.
Reaction Stalls Gradual Catalyst Deactivation: The active catalyst is slowly being consumed by inhibition.1. Incremental Substrate Addition: Add the pyridine substrate slowly over the course of the reaction to maintain a low concentration.
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is agglomerating into an inactive form.[2]1. Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents.[2] 2. Use a More Stabilizing Ligand: Certain bulky ligands can help prevent palladium agglomeration. 3. Lower the Reaction Temperature: High temperatures can sometimes accelerate catalyst decomposition.
Homocoupling of Boronic Acid (Suzuki) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1]1. Rigorous Degassing: Ensure the reaction is set up under a completely inert atmosphere (Argon or Nitrogen).[1] 2. Use a Pd(0) Source: Pre-formed Pd(0) catalysts can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.
Dehalogenation of Pyridine Undesired Reductive Pathway: The halide is being replaced by a hydrogen atom.1. Optimize Ligand and Base Combination: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) as this can influence the relative rates of reductive elimination and dehalogenation.[1]

Quantitative Data

Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH806-1885-952-3

Data compiled from typical results for similar substrates reported in the literature.[5]

Table 2: Effect of Base in the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
LigandBaseSolventTemperature (°C)Yield (%)
RuPhos (Precatalyst)LiHMDSTHF6583
SPhosLiHMDSTHF6576
BINAPLiHMDSTHF6571
RuPhos (Precatalyst)NaOtBuTHF65Ineffective
RuPhos (Precatalyst)K₃PO₄THF65Ineffective
RuPhos (Precatalyst)Cs₂CO₃THF65Ineffective
RuPhos (Precatalyst)K₂CO₃THF65Ineffective

Data adapted from a ligand and base screening study.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Halopyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 3-Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL), Ethanol (1 mL), Water (1 mL) (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-halopyridine, arylboronic acid, and sodium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Aminohalopyridine

This protocol is a general starting point and may require optimization for specific substrates and amines.

Materials:

  • 2-Aminohalopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Xantphos (0.048 mmol, 4.8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the 2-aminohalopyridine, amine (if solid), cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Seal the tube, remove from the glovebox, and add the degassed toluene and amine (if liquid) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle_Inhibition cluster_cycle Desired Catalytic Cycle (e.g., Suzuki-Miyaura) cluster_inhibition Inhibitory Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R-X) PdII R-Pd(II)(X)L_n Pd0->PdII Pd0_inhib Pd(0)L_n OA->PdII TM Transmetalation (R'-M) PdII_R R-Pd(II)(R')L_n PdII->PdII_R TM->PdII_R PdII_R->Pd0 Ar-R' RE Reductive Elimination Product R-R' RE->Product Coord Coordination Inactive Inactive Pyridine-Pd Complex Pd0_inhib->Inactive Pyridine Substrate Coord->Inactive

Caption: Desired catalytic cycle vs. inhibitory pathway.

Troubleshooting_Workflow start Low Yield / No Reaction with Pyridine Substrate check1 Is the catalyst system appropriate? start->check1 sol1 Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check1->sol1 No sol2 Use a Pre-catalyst (e.g., Buchwald G3) check1->sol2 No check2 Are the reaction conditions optimal? check1->check2 Yes sol1->check2 sol2->check2 sol3 Increase Temperature Incrementally check2->sol3 No sol4 Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check2->sol4 No check3 Is catalyst decomposition observed? check2->check3 Yes sol3->check3 sol4->check3 sol5 Ensure Rigorous Degassing (Inert Atmosphere) check3->sol5 Yes sol6 Consider N-Oxide Strategy check3->sol6 No end Improved Yield sol5->end sol6->end

Caption: Troubleshooting workflow for pyridine cross-coupling.

References

Effect of base and solvent on the reactivity of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-5-nitropyridin-2-amine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base and solvent selection on the reactivity of this versatile building block, particularly in cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone C-C bond-forming reaction. However, achieving high yields with this compound requires careful optimization of the base and solvent due to the electronic nature of the pyridine ring and the presence of the nitro group.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki coupling reaction. What is the most critical factor to check first?

A1: The choice of base is the most critical factor. The base activates the boronic acid for transmetalation. For this substrate, moderately strong inorganic bases are typically most effective. Very strong bases like alkali metal tert-butoxides can sometimes lead to side reactions or decomposition, especially at elevated temperatures, due to the presence of the electron-withdrawing nitro group.

Q2: Which solvent system is recommended for the Suzuki coupling of this substrate?

A2: A mixture of an aprotic organic solvent and water is generally required. The organic solvent (e.g., 1,4-dioxane, DMF, Toluene) is necessary to solubilize the pyridine substrate and catalyst, while water is needed to dissolve the inorganic base. A common starting point is a 4:1 to 5:1 mixture of dioxane and water.[1]

Q3: My reaction is sluggish and does not go to completion. What can I do?

A3: If the reaction is slow, ensure your reagents and solvents are anhydrous (except for the water in the solvent mixture) and that the reaction mixture has been thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] Oxygen can deactivate the palladium catalyst. If the issue persists, a modest increase in temperature (e.g., from 85°C to 100°C) or screening a different palladium catalyst/ligand combination may be beneficial.[1]

Data Presentation: Effect of Base and Solvent on Suzuki Coupling Yield

The following table summarizes representative yields for the Suzuki coupling of this compound with phenylboronic acid under various conditions. These values are illustrative and serve as a starting point for optimization.

EntryBase (2.0 eq.)Solvent System (v/v)Catalyst (5 mol%)Temp (°C)Time (h)Representative Yield (%)
1K₃PO₄1,4-Dioxane / H₂O (4:1)Pd(PPh₃)₄9016~85-95%
2K₂CO₃1,4-Dioxane / H₂O (4:1)Pd(PPh₃)₄9016~70-80%
3Cs₂CO₃1,4-Dioxane / H₂O (4:1)Pd(PPh₃)₄9016~80-90%
4Na₂CO₃DMF / H₂O (5:1)Pd(PPh₃)₄10012~75-85%
5K₃PO₄Toluene / H₂O (5:1)Pd(dppf)Cl₂10016~65-75%

Data is compiled based on typical conditions reported for similar bromopyridine substrates.[1][3][4][5]

Experimental Workflow and Protocol

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Substrate, Boronic Acid & Base P2 Add Solvent (Dioxane/H₂O) P1->P2 P3 Degas with Ar/N₂ (15 min) P2->P3 R1 Add Pd Catalyst (e.g., Pd(PPh₃)₄) P3->R1 R2 Heat Reaction (e.g., 90°C, 16h) R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Cool to RT & Dilute (EtOAc) R3->W1 W2 Wash with H₂O & Brine W1->W2 W3 Dry (Na₂SO₄), Filter & Concentrate W2->W3 W4 Purify by Column Chromatography W3->W4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-(Phenyl)-5-nitropyridin-2-amine [1]

  • Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure product.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The presence of both a nitro group and a free amine on the substrate makes the choice of base particularly important to avoid side reactions and achieve good yields.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Buchwald-Hartwig amination. Is the base the problem?

A1: Yes, very likely. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used but can be incompatible with the nitro group, potentially leading to decomposition or side reactions.[6] Consider using a milder organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) or a weaker inorganic base like cesium carbonate (Cs₂CO₃), which are better tolerated by sensitive functional groups.[7]

Q2: What are the best solvents for this amination reaction?

A2: Anhydrous, non-polar aprotic solvents are preferred. Toluene is a very common and effective solvent for these reactions.[8] Other solvents like DMF can also be effective, sometimes providing better solubility for all reaction components.[7]

Q3: I am observing multiple spots on my TLC plate, suggesting side products. What could be happening?

A3: Besides potential decomposition from an overly strong base, side reactions can occur. One possibility is a nitro group migration, which has been observed in similar nitropyridine systems under nucleophilic conditions.[9] Using the mildest possible conditions (lower temperature, weaker base) that still afford product can help minimize such side reactions. Additionally, ensure a strictly inert atmosphere to prevent catalyst degradation, which can lead to other reaction pathways.

Data Presentation: Effect of Base and Solvent on Buchwald-Hartwig Amination

The following table provides representative yields for the Buchwald-Hartwig amination of this compound with morpholine. These values are illustrative and intended to guide optimization.

EntryBase (1.4 eq.)SolventCatalyst System (2-5 mol%)Temp (°C)Time (h)Representative Yield (%)
1NaOtBuToluenePd₂(dba)₃ / XantPhos10012~70-80%
2DBU (2.0 eq.)DMFPd₂(dba)₃ / XantPhos10018~65-75%
3Cs₂CO₃ToluenePd(OAc)₂ / BINAP11020~50-60%
4LiHMDSToluenePd₂(dba)₃ / XPhos8012~75-85%
5KOtBuToluenePd(OAc)₂ / RuPhos10012Potential for low yield

Data is compiled based on typical conditions reported for bromopyridines and substrates with sensitive functional groups. The use of KOtBu with nitro groups may lead to lower yields.[6][7][10]

Experimental Protocol

Detailed Protocol: Synthesis of 4-(Morpholino)-5-nitropyridin-2-amine [8][11]

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XantPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent and Nucleophile: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 eq.).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100°C with vigorous stirring for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: General Troubleshooting Guide

This flowchart provides a logical path for troubleshooting common issues encountered during cross-coupling reactions with this compound.

Troubleshooting start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Substrate Purity? - Boronic Acid/Amine Purity? - Catalyst/Ligand Active? start->check_reagents check_conditions 2. Verify Reaction Setup - Solvents Anhydrous? - System Fully Degassed? - Correct Temperature? start->check_conditions optimize_base 3. Optimize Base - Is base too strong (e.g., KOtBu)? - Try milder base (K₃PO₄, DBU, Cs₂CO₃). - Is base soluble? check_conditions->optimize_base optimize_solvent 4. Optimize Solvent - Are all components soluble? - Try alternative (Dioxane, Toluene, DMF). optimize_base->optimize_solvent side_reactions Multiple Spots on TLC? Consider Side Reactions - Decomposition due to base? - Nitro group migration? - Homo-coupling? optimize_base->side_reactions optimize_catalyst 5. Change Catalyst/Ligand - Screen different phosphine ligands (e.g., XPhos, RuPhos, SPhos). - Try a pre-catalyst. optimize_solvent->optimize_catalyst solution Solution: - Use milder conditions (↓ Temp, weaker base). - Re-purify starting materials. optimize_catalyst->solution side_reactions->solution

Caption: Troubleshooting flowchart for cross-coupling reactions.

References

Technical Support Center: Overcoming Poor Regioselectivity in Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to regioselectivity in the synthesis of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers in my pyridine synthesis. What are the general factors influencing regioselectivity?

A1: Poor regioselectivity is a common challenge in pyridine synthesis. The formation of a specific regioisomer is influenced by a combination of electronic and steric factors of the reactants and the reaction conditions. Key factors include:

  • Electronic Effects: The inherent electronic properties of the pyridine ring or its precursors dictate the most reactive sites for nucleophilic or electrophilic attack. For instance, in many reactions involving the pyridine ring itself, the C2 and C4 positions are electronically favored for nucleophilic attack.

  • Steric Hindrance: Bulky substituents on the pyridine ring or the incoming reagent can block access to a particular position, directing the reaction to a less hindered site.

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and even the order of reagent addition can significantly impact the regiochemical outcome of the reaction. For example, different solvents can stabilize transition states differently, favoring one reaction pathway over another.[1]

  • Directing Groups: The presence of a directing group on the pyridine ring can override the inherent electronic preferences and steer the reaction to a specific position. These groups can function through chelation with a metal catalyst or by altering the electronic or steric environment of the ring.

Q2: How can I favor C4-substitution on a pyridine ring?

A2: Achieving selective C4-substitution often requires strategies to overcome the intrinsic reactivity at the C2 position. Common approaches include:

  • Using Blocking Groups: A temporary, bulky group can be introduced at the C2 and C6 positions to sterically hinder attack at these sites, thereby directing functionalization to the C4 position.[2]

  • Pyridine N-oxides: Conversion of the pyridine to its N-oxide activates the ring towards electrophilic attack, particularly at the C4 position. The N-oxide can be subsequently removed.

  • Minisci Reaction Modifications: While the classical Minisci reaction can produce mixtures of C2 and C4 isomers, employing a removable blocking group, such as one derived from maleate, can direct radical alkylation exclusively to the C4 position.[3]

Q3: What methods are available for achieving substitution at the C3 position of pyridine?

A3: The C3 position of pyridine is generally the least reactive towards both nucleophilic and electrophilic attack. Therefore, specific strategies are required for C3-functionalization:

  • Directed Ortho Metalation (DoM): The use of a directing group at the C2 or C4 position can facilitate deprotonation and subsequent functionalization at the C3 position.

  • Transition-Metal-Catalyzed C-H Functionalization: Certain transition metal catalysts, often in conjunction with specific ligands, can enable the direct functionalization of the C3 C-H bond.[4]

  • Dearomatization-Rearomatization Strategies: These methods involve the temporary disruption of the pyridine's aromaticity to enable functionalization at the C3 position, followed by rearomatization.

Troubleshooting Guides

Hantzsch Pyridine Synthesis

Issue: Low Yield and/or Formation of Side Products

  • Potential Cause: Inefficient reaction conditions or incomplete oxidation of the dihydropyridine intermediate. The classical method often requires harsh conditions and long reaction times, which can lead to decomposition and side reactions.[5][6]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to significantly improve yields.[5][6] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst can also enhance yields and reduce reaction times.[5]

    • Ensure Complete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the pyridine. Use an appropriate oxidizing agent (e.g., nitric acid, potassium permanganate, or iodine) in the correct stoichiometric amount and monitor the reaction to completion.[5][7]

    • Control Reagent Addition: The order of adding reagents can influence the formation of byproducts. A stepwise approach, where intermediates are pre-formed, may lead to a cleaner reaction.[8]

Issue: Poor Regioselectivity with Unsymmetrical 1,3-Dicarbonyl Compounds

  • Potential Cause: When an unsymmetrical 1,3-dicarbonyl compound is used, two different enamines can form, leading to a mixture of regioisomeric pyridines.

  • Troubleshooting Steps:

    • Pre-form the Enamine: To control which nitrogen-containing intermediate is formed, synthesize the enamine from the desired dicarbonyl compound and ammonia source separately before adding the other components of the reaction.

    • Exploit Electronic and Steric Differences: The relative reactivity of the two carbonyl groups in the unsymmetrical dicarbonyl compound can be influenced by their electronic and steric environment. This can sometimes be exploited to favor the formation of one regioisomer over the other.

Bohlmann-Rahtz Pyridine Synthesis

Issue: Low Yield or No Reaction

  • Potential Cause: The high temperature required for the cyclodehydration step can lead to decomposition of starting materials or intermediates.[9]

  • Troubleshooting Steps:

    • Use a Catalyst: Employ a Brønsted acid (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15) to lower the required reaction temperature for the cyclodehydration step.[9][10][11] Lewis acids like Yb(OTf)₃ or ZnBr₂ can also be effective.[10]

    • Consider a One-Pot Procedure: A three-component reaction where the enamine is generated in situ from a β-ketoester, an ethynylketone, and an ammonium source can be more efficient.[9][10]

Issue: Poor Regioselectivity

  • Potential Cause: Competing Michael addition pathways can lead to a mixture of regioisomers.

  • Troubleshooting Steps:

    • Analyze Reactant Structures: The electronic and steric properties of the enamine and the ethynylketone will determine the preferred pathway for the Michael addition. Understanding these factors can help in designing substrates that favor the desired regioisomer.

    • Three-Component Approach: Generating the enamine in situ can sometimes improve selectivity by controlling its concentration and reactivity.[10]

Guareschi-Thorpe Pyridine Synthesis

Issue: Low Yield and Harsh Reaction Conditions

  • Potential Cause: The classical Guareschi-Thorpe synthesis often suffers from low yields and requires harsh conditions.

  • Troubleshooting Steps:

    • Modern Modifications: Employ modern, milder protocols. For instance, using ammonium carbonate in an aqueous medium can provide high yields of hydroxy-cyanopyridines in an environmentally friendly manner.[12][13]

    • pH Control: In aqueous media, controlling the pH is crucial. The use of ammonium carbonate can act as both a nitrogen source and a pH buffer.[13]

Transition-Metal-Catalyzed C-H Functionalization

Issue: Poor Regioselectivity (Mixture of C2, C3, and C4 isomers)

  • Potential Cause: The inherent electronic and steric properties of the pyridine ring and the substrate can lead to functionalization at multiple positions.

  • Troubleshooting Steps:

    • Use a Directing Group: The introduction of a directing group can chelate to the metal catalyst and direct the C-H activation to a specific position (e.g., ortho to the directing group).

    • Ligand Modification: The choice of ligand on the transition metal catalyst can have a profound impact on regioselectivity. Experiment with different ligands to tune the steric and electronic environment around the metal center.

    • Catalyst System: The combination of the metal precursor and additives can influence the outcome. For example, a Ti/Fe synergy has been shown to promote ortho-arylation for 3-substituted pyridines and meta-arylation for 2-substituted pyridines, while a Pd-based system can favor C6-arylation.[14]

Experimental Protocols

Protocol 1: Hantzsch Pyridine Synthesis (Improved Conditions)[5]

This protocol describes a high-yield, solvent-free synthesis of a 1,4-dihydropyridine.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • γ-Al2O3 nanoparticles (catalyst)

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of γ-Al2O3 nanoparticles.

  • Heat the mixture at 90°C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and stir to dissolve the product.

  • Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • To obtain the final pyridine, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).

Protocol 2: Bohlmann-Rahtz Pyridine Synthesis (One-Pot, Acid-Catalyzed)[9][11]

This protocol describes a one-pot synthesis of a trisubstituted pyridine using an acid catalyst.

Materials:

  • Enamine (e.g., ethyl 3-aminocrotonate) (1.6 mmol)

  • Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) (1.23 mmol)

  • Ethanol-Acetic Acid (5:1 mixture) (12 mL)

Procedure:

  • In a suitable reaction vessel, dissolve the ethynyl ketone (1.23 mmol) and the enamine (1.6 mmol) in the ethanol-acetic acid (5:1) solvent mixture (12 mL).

  • Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., reflux), as determined by optimization.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Guareschi-Thorpe Synthesis (Modern, Green Conditions)[13]

This protocol describes an environmentally friendly synthesis of a hydroxy-cyanopyridine.

Materials:

  • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Ammonium carbonate (as nitrogen source and promoter)

  • Water or a 1:1 mixture of water and ethanol (2 mL)

Procedure:

  • In a reaction flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in the chosen solvent (2 mL).

  • Heat the mixture at 80°C with stirring.

  • The product will often precipitate from the reaction mixture upon formation.

  • Monitor the reaction for completion.

  • After cooling, collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.

Quantitative Data on Regioselectivity

Table 1: Effect of Base and Solvent on the Regioselectivity of Pyridine Sulfonylation [1]

EntryBaseSolventC4:C2 Ratio
1DABCOCH₂Cl₂70:30
2Et₃NCH₂Cl₂85:15
3DBUCH₂Cl₂90:10
4DABCOToluene60:40
5DABCOTHF>95:5

Table 2: Regioselective C-4 Alkylation of Pyridines via a Blocking Group Approach in the Minisci Reaction [3]

EntryPyridine SubstrateCarboxylic AcidProduct Yield (%)Regioselectivity (C4:other)
1PyridineCyclohexanecarboxylic acid81>20:1
23-MethylpyridineCyclohexanecarboxylic acid75>20:1
33-ChloropyridineCyclohexanecarboxylic acid72>20:1
42-FluoropyridineAdamantane-1-carboxylic acid65>20:1
5PyridinePivalic acid78>20:1

Visualizations

Regioselectivity_Troubleshooting start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type hantzsch Hantzsch Synthesis reaction_type->hantzsch Classical Condensation bohlmann Bohlmann-Rahtz reaction_type->bohlmann guareschi Guareschi-Thorpe reaction_type->guareschi modern Modern Methods (e.g., C-H Functionalization) reaction_type->modern Transition-Metal Catalyzed, etc. hantzsch_sol Pre-form enamine with unsymmetrical dicarbonyls hantzsch->hantzsch_sol bohlmann_sol Analyze electronic/steric factors of enamine and ethynylketone bohlmann->bohlmann_sol general_sol Optimize reaction conditions: - Solvent - Temperature - Catalyst guareschi->general_sol modern_sol Modify catalyst/ligand system Use a directing group modern->modern_sol hantzsch_sol->general_sol bohlmann_sol->general_sol modern_sol->general_sol

Caption: A troubleshooting workflow for addressing poor regioselectivity in pyridine synthesis.

C_H_Functionalization_Strategy pyridine Substituted Pyridine strategy_c2 Intrinsic Reactivity or Directing Group at C3 pyridine->strategy_c2 Goal: C2 strategy_c4 Blocking Groups at C2/C6 or N-Oxide Formation pyridine->strategy_c4 Goal: C4 strategy_c3 Directing Group at C2/C4 or Specific Catalysis pyridine->strategy_c3 Goal: C3 c2_attack C2-Functionalization (Electronically Favored) c4_attack C4-Functionalization c3_attack C3-Functionalization (Electronically Disfavored) strategy_c2->c2_attack strategy_c4->c4_attack strategy_c3->c3_attack

Caption: General strategies for achieving regioselective C-H functionalization of pyridines.

References

Technical Support Center: Managing Boronic Acid Stability in Suzuki Reactions with Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the stability of boronic acids in Suzuki-Miyaura cross-coupling reactions involving pyridines.

Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction with a pyridine boronic acid is giving low to no yield. What are the primary causes?

Answer:

Low yields in Suzuki reactions with pyridine boronic acids are common and typically stem from two main issues: boronic acid instability and catalyst inhibition.

  • Protodeboronation: This is a major decomposition pathway where the C-B bond of the boronic acid is cleaved, replacing the boronic acid group with a hydrogen atom.[1] This side reaction is highly dependent on pH and the position of the boronic acid group on the pyridine ring.[2][3] 2-Pyridylboronic acids are particularly susceptible to rapid protodeboronation at neutral pH through the fragmentation of a zwitterionic intermediate.[2][3][4]

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring, especially in 2-substituted pyridines, can coordinate to the palladium catalyst.[5] This coordination can lead to the formation of inactive catalyst species, effectively halting or slowing down the catalytic cycle.[5]

To troubleshoot, it's essential to determine which of these issues is dominant. Analyzing the reaction mixture for the presence of the protodeboronated pyridine byproduct can confirm if decomposition is the primary problem.

Question 2: I suspect protodeboronation is the main issue. How can I minimize it?

Answer:

Minimizing protodeboronation involves protecting the boronic acid functionality or optimizing the reaction conditions to disfavor this decomposition pathway.

  • Use Boronic Acid Derivatives:

    • Pinacol Esters or MIDA Boronates: These are more stable alternatives to boronic acids and are less prone to protodeboronation.[5][6] MIDA (N-methyliminodiacetic acid) boronates are particularly stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ under the reaction conditions.[7]

    • Organotrifluoroborates: Potassium trifluoroborate salts are another class of stable boronic acid surrogates.

  • Control the pH: The rate of protodeboronation is highly pH-dependent. For 2-pyridylboronic acid, the reaction is fastest at neutral pH. Shifting the pH to either acidic or basic conditions can significantly slow down the decomposition.[2][3]

  • Anhydrous Conditions: While Suzuki reactions are often run in aqueous conditions, minimizing the amount of water can help reduce the rate of protodeboronation.[6]

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote its decomposition. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[6] Screening different bases is a key optimization step.[8]

Question 3: How can I overcome catalyst inhibition when using 2-pyridylboronic acids?

Answer:

Overcoming the "2-pyridyl problem" requires strategies that either prevent the pyridine nitrogen from coordinating to the palladium catalyst or employ a catalyst system that is resistant to this inhibition.

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for couplings involving heteroaryl chlorides and can help to promote the desired catalytic cycle over catalyst deactivation.[6]

  • Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help to compensate for partial catalyst inhibition.[6]

  • Use Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can generate a more active and stable catalytic species in situ.[6]

Question 4: I am observing a significant amount of homocoupling of my pyridine boronic acid. How can I prevent this?

Answer:

Homocoupling, the self-coupling of the boronic acid to form a bipyridine, is a common side reaction that consumes the starting material and complicates purification.[1]

  • Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1] It is critical to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

  • Use a Pd(0) Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ can avoid the initial homocoupling that can occur during the in situ reduction of Pd(II) pre-catalysts like Pd(OAc)₂.[1]

  • Slow Addition of Boronic Acid: Maintaining a low concentration of the boronic acid by adding it slowly to the reaction mixture can suppress the bimolecular homocoupling reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the relative stability of 2-, 3-, and 4-pyridylboronic acids to protodeboronation?

A1: There is a significant difference in stability. 2-Pyridylboronic acid is highly unstable and undergoes rapid protodeboronation, especially at neutral pH (half-life of ~25-50 seconds at pH 7, 70 °C). In contrast, 3- and 4-pyridylboronic acids are much more stable, with half-lives greater than one week under basic conditions (pH 12, 70 °C).[2][3][4]

Q2: What is a boroxine, and how does it affect my reaction?

A2: Boroxines are the trimeric anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.[9] This is a reversible process, and under anhydrous conditions, an equilibrium will be established between the boronic acid and the boroxine.[9][10] The formation of boroxines is an entropically driven process.[9] While boroxines can participate in Suzuki couplings, their formation can complicate the stoichiometry of the reaction if not accounted for.

Q3: Can I use MIDA boronates directly in the Suzuki coupling?

A3: MIDA boronates are stable crystalline solids that are generally unreactive under anhydrous Suzuki coupling conditions.[7] They are designed for a "slow-release" strategy where the active boronic acid is generated in situ by the presence of a mild aqueous base (e.g., NaHCO₃ or 1M NaOH) at room temperature.[7]

Q4: What are the best practices for storing pyridine boronic acids?

A4: Due to their instability, pyridine boronic acids, especially 2-pyridylboronic acid, should be stored under an inert atmosphere (argon or nitrogen), in a cool, dry place, and protected from light. For long-term storage, keeping them in a desiccator or freezer is recommended. It is also advisable to use fresh bottles of the reagent whenever possible.

Data Presentation

Table 1: Protodeboronation Rates of Pyridylboronic Acids

The following table summarizes the half-lives (t₀.₅) for the protodeboronation of isomeric pyridylboronic acids under different pH conditions. This data highlights the dramatic difference in stability.

Boronic AcidpHTemperature (°C)Half-life (t₀.₅)Reference
2-Pyridylboronic Acid770~25-50 seconds[2][3][4]
3-Pyridylboronic Acid1270> 1 week[2][3]
4-Pyridylboronic Acid1270> 1 week[2][3]
Data sourced from studies conducted in 1:1 H₂O/1,4-dioxane.
Table 2: Comparison of Strategies to Stabilize Pyridine Boronic Acids

This table provides a qualitative comparison of different strategies used to manage the instability of pyridine boronic acids in Suzuki reactions.

StrategyDescriptionAdvantagesDisadvantages
Pinacol Esters Boronic acid is converted to a more stable cyclic ester.More stable to protodeboronation than the free acid.[5]May require hydrolysis to the boronic acid for efficient transmetalation.
MIDA Boronates Boronic acid is protected as a stable, crystalline N-methyliminodiacetic acid adduct.Highly stable, allows for slow, controlled release of the boronic acid.[7]Requires an additional synthetic step; deprotection needed for reaction.
Organotrifluoroborates Boronic acid is converted to a stable potassium trifluoroborate salt.Bench-stable solids, slow release of the boronic acid.May require specific conditions for efficient coupling.
pH Control Adjusting the reaction pH to move away from conditions that favor protodeboronation.Simple to implement.May not be compatible with all substrates or reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Pyridine Boronic Acid Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Pyridine boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridine boronic acid pinacol ester, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for the Preparation and Use of a MIDA Boronate

Preparation of the MIDA Boronate:

  • In a vial, dissolve the pyridine boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in a suitable solvent (e.g., DMSO or DMF).

  • Heat the mixture (e.g., to 80-100 °C) until a clear solution is formed and all water has been removed (azeotropic removal with toluene can be employed).

  • Cool the solution to room temperature to allow the MIDA boronate to crystallize.

  • Isolate the crystalline solid by filtration, wash with a cold solvent, and dry under vacuum.[7]

Suzuki Coupling using the MIDA Boronate (Slow-Release):

  • Follow the general Suzuki coupling protocol above, substituting the pyridine boronic acid pinacol ester with the prepared pyridine MIDA boronate (1.2-1.5 equiv).

  • Use a mild aqueous base (e.g., 1M NaHCO₃ or K₃PO₄ in water) to facilitate the slow hydrolysis of the MIDA boronate to the active boronic acid. The reaction is typically run at room temperature or slightly elevated temperatures.[7]

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' L₂ transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Pathway cluster_pyridine 2-Pyridylboronic Acid boronic_acid Py-B(OH)₂ zwitterion Zwitterionic Intermediate boronic_acid->zwitterion Neutral pH fragmentation Unimolecular Fragmentation zwitterion->fragmentation product Py-H (Protodeboronated Product) fragmentation->product

Caption: Protodeboronation pathway for 2-pyridylboronic acid at neutral pH.

Troubleshooting_Workflow start Low Yield in Pyridine Suzuki Coupling check_protodeboronation Check for Protodeboronation (e.g., by LC-MS) start->check_protodeboronation protodeboronation_yes Protodeboronation is significant check_protodeboronation->protodeboronation_yes Yes protodeboronation_no Protodeboronation is not significant check_protodeboronation->protodeboronation_no No solution_protodeboronation Use Boronic Ester/MIDA Boronate Optimize Base/Solvent Control pH protodeboronation_yes->solution_protodeboronation check_catalyst Consider Catalyst Inhibition (especially for 2-pyridyl) protodeboronation_no->check_catalyst end Improved Yield solution_protodeboronation->end solution_catalyst Use Bulky, Electron-Rich Ligand Increase Catalyst Loading Use Pre-catalyst check_catalyst->solution_catalyst check_homocoupling Check for Homocoupling solution_catalyst->check_homocoupling solution_homocoupling Rigorous Degassing Use Pd(0) Pre-catalyst Slow Addition of Boronic Acid check_homocoupling->solution_homocoupling Yes check_homocoupling->end No solution_homocoupling->end

Caption: A troubleshooting workflow for low-yielding pyridine Suzuki couplings.

References

HPLC method development for monitoring reactions of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods to monitor reactions involving 4-Bromo-5-nitropyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: The most frequent cause of peak tailing for this compound, a compound with a primary amine group, is secondary interaction with the stationary phase.[1] The silica backbone of conventional C18 columns has acidic silanol groups.[1] At typical mobile phase pH values, these silanols can be deprotonated and carry a negative charge, leading to strong ionic interactions with the protonated amine group of your analyte. This interaction causes a portion of the analyte to be retained longer, resulting in a tailing peak.[2][3]

Q2: What type of HPLC column is recommended for the analysis of this compound?

A2: While a standard C18 column can be used with careful mobile phase optimization, other column chemistries are often better suited for polar and basic compounds like this compound.[4] Consider using a C18 column with high-density end-capping to minimize accessible silanol groups.[2] Alternatively, polar-embedded or charged surface hybrid (CSH) columns can provide better peak shape for basic analytes.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a suitable option.[5]

Q3: What is a good starting point for the mobile phase composition?

A3: A common starting point for reversed-phase HPLC is a gradient elution using a mixture of an aqueous phase and an organic modifier. For this compound, a mobile phase consisting of Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point. The formic acid helps to protonate the amine group on the analyte and suppress the ionization of residual silanol groups on the stationary phase, leading to improved peak shape.[6][7]

Q4: How do I determine the optimal detection wavelength?

A4: To determine the optimal detection wavelength, you should run a UV-Vis spectrum of this compound dissolved in your mobile phase. The wavelength of maximum absorbance (λmax) should be selected for detection to ensure the highest sensitivity. For similar aromatic nitro compounds, detection is often performed in the range of 240-260 nm.[8]

Q5: Can sample overload cause peak distortion?

A5: Yes, injecting too high a concentration of your analyte can lead to sample overload, which saturates the stationary phase and can cause both peak tailing and fronting.[3][9] If you observe that peak shape worsens with higher sample concentrations, try reducing the injection volume or diluting your sample.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Symptoms: The peak for this compound has an asymmetry factor greater than 1.2.[2]

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH by adding an acidic modifier like 0.1% formic acid or phosphoric acid to suppress silanol ionization.[2] Use a highly deactivated (end-capped) C18 column or a column with a different chemistry (e.g., polar-embedded).[4]
Column Overload Reduce the sample concentration or injection volume.[3][9]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4]
Mismatched Injection Solvent The injection solvent should be the same as or weaker than the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.[1]
Issue 2: Poor Resolution Between Peaks

Symptoms: Peaks for starting material, intermediates, and the final product are not baseline separated.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Strength Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Suboptimal Organic Modifier Try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa). Different organic solvents can alter the selectivity of the separation.[10]
Incorrect Column Chemistry The stationary phase may not be providing enough selectivity. Consider a column with a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity for aromatic compounds.[11]
High Flow Rate Reduce the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.[12]
Issue 3: Drifting Retention Times

Symptoms: The retention time for the same analyte changes between injections.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mobile Phase Composition Change Check for solvent evaporation or improper mixing of the mobile phase components. Prepare fresh mobile phase daily.[13]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Changes in temperature can affect solvent viscosity and retention times.[12]
Pump Malfunction Verify that the HPLC pump is delivering a consistent flow rate and mobile phase composition.[13]

Experimental Protocols

Suggested HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a robust HPLC method for monitoring reactions of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the analyte)
Injection Volume 10 µL
Sample Preparation Dilute the reaction mixture in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Visualizations

Caption: Workflow for HPLC method development and optimization.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Asymmetry > 1.2) Check_Concentration Dilute Sample 10x & Re-inject Start->Check_Concentration Improved Peak Shape Improved? Check_Concentration->Improved Overload Action: Reduce Sample Concentration or Injection Volume Improved->Overload Yes Check_pH Is Mobile Phase pH Acidic? (e.g., 0.1% Formic Acid) Improved->Check_pH No End Peak Shape Optimized Overload->End Adjust_pH Action: Add Acidic Modifier to Mobile Phase Check_pH->Adjust_pH No Check_Column Is Column End-capped or Polar-Analyte Friendly? Check_pH->Check_Column Yes Adjust_pH->End Change_Column Action: Switch to a Highly End-capped or Polar-Embedded Column Check_Column->Change_Column No Check_Solvent Is Injection Solvent Weaker than Mobile Phase? Check_Column->Check_Solvent Yes Change_Column->End Change_Solvent Action: Dissolve Sample in Initial Mobile Phase Check_Solvent->Change_Solvent No Check_Solvent->End Yes Change_Solvent->End

References

Technical Support Center: Strategies for Nitro Group Preservation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired reduction of nitro groups during common cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.

Troubleshooting Guides

Issue 1: Significant reduction of the nitro group to an amino group or other reduced forms during a Suzuki-Miyaura coupling reaction.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and strong bases can promote the reduction of the nitro group.

    • Solution: Employ milder reaction conditions. Reduce the reaction temperature and consider using weaker bases.

  • Inappropriate Catalyst/Ligand System: The choice of palladium catalyst and ligand is crucial for chemoselectivity.

    • Solution: Utilize catalyst systems known for their high functional group tolerance. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can shield the nitro group from the palladium center.

  • Presence of Reductive Impurities: Impurities in solvents or reagents can act as reducing agents.

    • Solution: Ensure all solvents are thoroughly degassed and reagents are of high purity. The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent oxidative degradation of the catalyst and ligands, which can lead to side reactions.[1]

Issue 2: Low to no yield of the desired coupled product in a Heck reaction involving a nitro-substituted aryl halide.

Possible Causes and Solutions:

  • Catalyst Deactivation: The nitro group, although activating the aryl halide, can sometimes coordinate to the palladium center and inhibit catalytic activity.

    • Solution: Experiment with different palladium precatalysts and ligands. A change in the ligand's steric and electronic properties can prevent catalyst poisoning.

  • Suboptimal Base and Solvent Combination: The base and solvent system can significantly influence the reaction's efficiency.

    • Solution: Screen a variety of bases, from inorganic carbonates to organic amines, in combination with different aprotic polar solvents like DMF, DMA, or dioxane.[2][3]

  • Side Reactions: Besides nitro group reduction, other side reactions like dehalogenation can compete with the desired coupling.

    • Solution: Optimize the reaction temperature and time. Lowering the temperature may suppress side reactions, though it might require longer reaction times.

Issue 3: Competing homocoupling (Glaser coupling) and nitro group reduction in Sonogashira reactions.

Possible Causes and Solutions:

  • Copper Co-catalyst: The copper(I) co-catalyst, traditionally used in Sonogashira couplings, is a primary cause of alkyne homocoupling.[4]

    • Solution: Employ a copper-free Sonogashira protocol. Many modern methods utilize specific palladium/ligand systems that do not require a copper co-catalyst, thereby eliminating the Glaser coupling side reaction.[4]

  • Reaction Temperature and Base: Inappropriate temperature and base can lead to both homocoupling and reduction of the nitro group.

    • Solution: Conduct the reaction at the lowest effective temperature. Screen milder bases such as organic amines (e.g., triethylamine, diisopropylamine) which can also act as the solvent.[5]

Frequently Asked Questions (FAQs)

Q1: Is the nitro group generally stable under Suzuki-Miyaura coupling conditions?

A1: Yes, the nitro group is generally well-tolerated in Suzuki-Miyaura reactions. Its strong electron-withdrawing nature activates the aryl halide towards oxidative addition, which is a key step in the catalytic cycle.[6][7] However, reduction can occur under harsh conditions, making the careful selection of catalyst, ligand, base, and temperature crucial for preserving the nitro functionality.

Q2: What are the best practices for setting up a coupling reaction to avoid nitro group reduction?

A2: To minimize the risk of nitro group reduction, adhere to the following best practices:

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst and ligands.[1]

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

  • High-Purity Reagents: Ensure all reagents, including the substrate, coupling partner, and base, are of high purity to avoid introducing potential reducing agents.

  • Gradual Heating: Bring the reaction to the desired temperature gradually to avoid thermal shock that might promote side reactions.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Q3: Can the choice of palladium precatalyst influence the stability of the nitro group?

A3: Yes, the choice of palladium precatalyst can have an impact. Precatalysts are designed for improved stability and to ensure the controlled generation of the active Pd(0) species.[8][9] Using a well-defined precatalyst can lead to a more controlled and cleaner reaction, potentially minimizing side reactions like nitro group reduction compared to generating the active catalyst in situ from sources like Pd(OAc)₂ where the reduction process might be less controlled.

Q4: Are there any specific ligands that are recommended for preserving nitro groups in coupling reactions?

A4: Bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often recommended for challenging coupling reactions and can be beneficial for preventing unwanted side reactions.[7] N-heterocyclic carbene (NHC) ligands have also shown high activity and stability, making them a good option.[10][11]

Q5: How does the position of the nitro group on the aromatic ring affect the coupling reaction?

A5: The position of the nitro group can influence the reactivity of the aryl halide. A nitro group in the ortho or para position to the halide will have a stronger electron-withdrawing effect through resonance, which generally increases the rate of oxidative addition. A meta-nitro group will have a weaker activating effect. While this activation is beneficial for the coupling, the increased electron deficiency of the ring can also make it more susceptible to nucleophilic attack or reduction under certain conditions.

Data Presentation

Table 1: Influence of Reaction Parameters on Nitro Group Stability in Suzuki-Miyaura Coupling

ParameterCondition Favoring Nitro Group PreservationCondition Risking Nitro Group ReductionRationale
Catalyst Well-defined Pd(0) or Pd(II) precatalystsIn-situ generated Pd(0) from Pd(II) salts with potential reducing agentsControlled generation of the active catalyst minimizes side reactions.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCsLess sterically demanding ligands (e.g., PPh₃) under harsh conditionsSteric bulk can hinder the interaction of the nitro group with the metal center.
Base Weak inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃)Strong bases (e.g., alkoxides) or excess of certain amine basesMilder bases are less likely to promote reductive pathways.
Temperature Lower temperatures (RT to 80 °C)High temperatures (>100 °C) for extended periodsReduces the likelihood of thermal decomposition and undesired side reactions.
Solvent Aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal waterProtic solvents (e.g., alcohols) which can act as hydride sourcesMinimizes the presence of potential reducing agents.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Nitro-Substituted Aryl Bromide
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the nitro-substituted aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane/water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling with a Nitro-Substituted Aryl Iodide
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the nitro-substituted aryl iodide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a mild base (e.g., triethylamine, 3.0 mmol) to a dry reaction tube.

  • Solvent Addition: Add a degassed solvent such as THF or DMF (5 mL).

  • Reaction: Seal the tube and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Substrates & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat & Stir solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench & Extract monitor->quench dry Dry & Concentrate quench->dry purify Purify (Chromatography) dry->purify product product purify->product Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_solutions Potential Solutions start Low Yield or Nitro Reduction? temp High Temperature? start->temp base Strong Base? start->base catalyst Appropriate Catalyst & Ligand? start->catalyst atmosphere Inert Atmosphere? start->atmosphere sol_temp Lower Temperature temp->sol_temp sol_base Use Weaker Base base->sol_base time Long Reaction Time? sol_ligand Screen Ligands catalyst->sol_ligand sol_inert Ensure Inert Conditions atmosphere->sol_inert purity High Purity Reagents?

Caption: Troubleshooting logic for addressing nitro group reduction.

References

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 4-Bromo-5-nitropyridin-2-amine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. The substituted pyridine core, in particular, is a privileged scaffold in medicinal chemistry. This guide provides a comprehensive comparison of the reactivity of 4-Bromo-5-nitropyridin-2-amine and its isomers in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and available experimental data.

The reactivity of substituted pyridines in SNAr reactions is a well-established principle, primarily governed by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at the ortho (2-) and para (4-) positions. The presence of a strongly electron-withdrawing nitro group further enhances this activation, while an electron-donating amino group can modulate the reactivity.

This guide will focus on the comparative reactivity of the following key isomers of bromo-nitro-pyridin-2-amine, where the bromine atom serves as the leaving group in SNAr reactions.

Theoretical Reactivity Analysis

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. A more stable Meisenheimer complex implies a lower activation energy and thus a faster reaction.

The stability of the Meisenheimer complex is influenced by the ability of the substituents to delocalize the negative charge. The pyridine nitrogen and the nitro group are excellent at stabilizing this negative charge through resonance, especially when the attack occurs at a position ortho or para to them.

Based on these principles, a qualitative prediction of the reactivity of the isomers can be made:

  • Most Reactive: Isomers where the bromine leaving group is at the 2- or 4-position, and the nitro group is also in a position to stabilize the negative charge of the Meisenheimer complex (ortho or para to the site of attack).

  • Moderately Reactive: Isomers where the bromine is at the 2- or 4-position, but the nitro group's stabilizing effect is less pronounced.

  • Least Reactive: Isomers where the bromine is at the 3- or 5-position, as the negative charge in the Meisenheimer complex cannot be as effectively delocalized by the pyridine nitrogen.

The amino group, being electron-donating, generally decreases the electrophilicity of the pyridine ring and thus can reduce the overall reactivity towards nucleophiles. However, its position relative to the reaction center also plays a crucial role.

Comparative Data on Reactivity

For instance, it is well-established that 4-halopyridines are generally more reactive than 2-halopyridines, which are significantly more reactive than 3-halopyridines in SNAr reactions. The presence and position of the activating nitro group and the deactivating (for this reaction) amino group will further modulate this general trend.

IsomerPredicted Relative ReactivityRationale
4-Bromo-3-nitropyridin-2-amine HighBromo leaving group is at the activated 4-position. The nitro group at the 3-position can effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-4.
2-Bromo-3-nitropyridin-2-amine HighBromo leaving group is at the activated 2-position. The nitro group at the 3-position provides some stabilization to the Meisenheimer complex.
This compound Moderate to HighBromo leaving group is at the activated 4-position. The nitro group at the 5-position offers moderate stabilization of the Meisenheimer complex.
2-Bromo-5-nitropyridin-2-amine Moderate to HighBromo leaving group is at the activated 2-position. The nitro group at the 5-position provides moderate stabilization.
6-Bromo-3-nitropyridin-2-amine ModerateBromo leaving group is at the activated 6- (or 2-) position. The nitro group is at the 3-position.
6-Bromo-5-nitropyridin-2-amine ModerateBromo leaving group is at the activated 6- (or 2-) position. The nitro group is at the 5-position.
3-Bromo-5-nitropyridin-2-amine LowBromo leaving group is at the deactivated 3-position.
5-Bromo-3-nitropyridin-2-amine LowBromo leaving group is at the deactivated 5-position.

Experimental Protocols

The following are general and specific protocols for the synthesis and nucleophilic substitution of bromo-nitro-pyridin-2-amine isomers. These have been adapted from established procedures for similar substrates.[1][2]

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the substitution of the bromo group with an amine nucleophile.

Materials:

  • Bromo-nitro-pyridin-2-amine isomer

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMSO, DMF, NMP)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the bromo-nitro-pyridin-2-amine isomer (1.0 eq) in the chosen solvent, add the amine nucleophile (1.2-2.0 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-150 °C, and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Synthesis of 2-Amino-5-bromo-3-nitropyridine[1][3]

Caution: Bromination and nitration steps should be performed in a well-ventilated fume hood.

Step 1: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a 2L three-necked flask.

  • Cool the solution to below 20 °C.

  • Add a solution of bromine (3.0 moles) in 300 ml of acetic acid dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20 °C initially. Allow the temperature to rise to 50 °C after about half the bromine is added.

  • Stir for 1 hour after the addition is complete, then dilute with 750 ml of water.

  • Neutralize the mixture with 1.2 L of 40% sodium hydroxide solution.

  • Collect the precipitate by filtration to get crude 2-amino-5-bromopyridine. The yield of material pure enough for the next stage is 62–67%.

Step 2: Nitration of 2-Amino-5-bromopyridine

  • Add fuming nitric acid (270 ml, d 1.5) to concentrated sulfuric acid (300 ml, d 1.84) in a 2L flask, keeping the temperature below 40 °C.

  • Add 2-amino-5-bromopyridine (86.5 g, 0.5 mole) in portions over 30 minutes, keeping the temperature at 35–40 °C.

  • Heat the mixture to 90 °C and maintain for 2 hours.

  • Cool the mixture and pour it onto 3 kg of crushed ice.

  • Collect the precipitated product by filtration and wash with water until the washings are neutral.

  • Dry at room temperature to yield 85–93 g (78-85%) of 2-amino-5-bromo-3-nitropyridine.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized mechanism for SNAr reaction.

Experimental Workflow for SNAr

A typical experimental workflow for performing a nucleophilic aromatic substitution reaction involves reaction setup, monitoring, workup, and purification.

SNAr_Workflow setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) reaction Heating and Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (Quench with water, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for SNAr.

Conclusion

The reactivity of this compound isomers in nucleophilic aromatic substitution is dictated by a combination of electronic and steric factors. While a direct quantitative comparison is not available, a qualitative assessment based on established principles of SNAr on pyridine rings provides a valuable framework for selecting the most suitable isomer for a given synthetic target. Isomers with the bromine atom at the 2- or 4-position are predicted to be the most reactive, with the relative position of the activating nitro group further modulating their reactivity. The experimental protocols provided offer a starting point for the synthesis and functionalization of these important heterocyclic building blocks. For researchers and drug development professionals, a thorough understanding of these reactivity principles is essential for the efficient design and execution of synthetic routes to novel and complex molecules.

References

A Comparative Guide to the Analytical Characterization of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of key analytical methods for the characterization of 4-Bromo-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols and expected outcomes for spectroscopic and chromatographic techniques, offering a framework for robust analytical assessment.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies characteristic functional groups. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Comparison of Spectroscopic Techniques
Analytical MethodInformation ProvidedTypical Results for this compound and AnalogsAdvantagesLimitations
¹H NMR Proton environment, chemical shifts, coupling constants- Aromatic protons in the pyridine ring. - Broad singlet for the amine (-NH₂) protons.Provides detailed structural information.Requires deuterated solvents; may have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton of the molecule- Distinct signals for each carbon atom in the pyridine ring.Complementary to ¹H NMR for full structural elucidation.Lower sensitivity and longer acquisition times compared to ¹H NMR.
FT-IR Presence of functional groups- N-H stretching vibrations for the amine group (typically 3300-3500 cm⁻¹). - N-O stretching vibrations for the nitro group (typically 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹). - C-Br stretching vibration (typically 500-600 cm⁻¹).Rapid and non-destructive.Provides information on functional groups, not the complete structure.
Mass Spec. Molecular weight and fragmentation pattern- Molecular ion peak [M]⁺ and/or protonated molecule [M+H]⁺. - Isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).High sensitivity and accuracy in determining molecular weight.Isomers may have similar fragmentation patterns.
Experimental Protocols: Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, N-O, and C-Br bonds.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of a bromine atom will be evident from the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units.

Chromatographic Methods for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for determining the purity of chemical compounds and identifying impurities.

Comparison of Chromatographic Techniques
Analytical MethodInformation ProvidedTypical Results for this compoundAdvantagesLimitations
HPLC (UV) Purity of the compound and detection of impurities- A major peak corresponding to the main compound. - Purity is typically >95% for commercial grades.High resolution, sensitivity, and quantitative accuracy.Requires a chromophore for UV detection.
LC-MS Purity and molecular weight of the compound and impurities- Combines the separation power of HPLC with the identification capabilities of MS.Provides structural information about impurities.More complex and expensive than HPLC-UV.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions (A general starting method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV-Vis spectrum of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Data Analysis: The percentage purity is typically calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform & Phase/Baseline Correction acquire_H1->process acquire_C13->process analyze Assign Peaks & Interpret Spectra process->analyze report Structural Confirmation analyze->report

Caption: Workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_choice Method? kbr Mix with KBr & Press Pellet prep_choice->kbr atr Place Sample on ATR Crystal prep_choice->atr instrument Place in FT-IR Spectrometer kbr->instrument atr->instrument background Record Background Spectrum instrument->background sample_spec Record Sample Spectrum background->sample_spec analyze Identify Characteristic Absorption Bands sample_spec->analyze report Functional Group Identification analyze->report

Caption: Workflow for FT-IR spectroscopic analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases A and B setup Set Up HPLC Method (Gradient, Flow, Temp) prep_mobile->setup prep_sample Dissolve Sample in Diluent inject Inject Sample prep_sample->inject setup->inject run Run Analysis & Detect with UV inject->run integrate Integrate Peaks in Chromatogram run->integrate calculate Calculate Purity by Area Normalization integrate->calculate report Purity Report calculate->report

Caption: Workflow for HPLC purity analysis.

A Comparative Guide to HPLC-MS Analysis for Quality Control of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality control of substituted pyridines, essential building blocks in the pharmaceutical and chemical industries, demands robust and reliable analytical methodologies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a cornerstone technique for the separation, identification, and quantification of these compounds and their impurities. This guide provides an objective comparison of HPLC-MS with alternative analytical techniques, supported by experimental data, to assist in method selection and development for the quality control of substituted pyridines.

Principles of Analysis: HPLC-MS vs. Alternative Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with a mass spectrometer (MS), it allows for highly sensitive and selective detection and identification based on the mass-to-charge ratio of the analytes. This combination is particularly well-suited for non-volatile and thermally labile compounds, which is often the case for substituted pyridines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, separating volatile compounds in the gas phase before mass analysis. For many substituted pyridines, derivatization may be necessary to increase volatility for GC-MS analysis.[1] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and titration can provide complementary structural and quantitative information but often lack the sensitivity and high-throughput capabilities of chromatographic methods for trace impurity analysis.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. The following tables summarize typical performance data for HPLC-MS and GC-MS methods in the analysis of various substituted pyridines.

Table 1: Performance Characteristics for the Analysis of Aminopyridines
ParameterHPLC-MS/MS (for 2-aminopyridine)
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 95.2% - 101.8%[2]
Precision (% RSD) 1.27% - 3.4%[2]
Limit of Detection (LOD) 0.0289 mg/L (for 4-aminopyridine)[3]
Limit of Quantification (LOQ) Not Specified in searched results
Table 2: Performance Characteristics for the Analysis of Picoline Isomers and Pyridine
ParameterHPLC-ESI-MS/MS (for Pyridine, 2-Picoline, 4-Picoline)
Linearity (R²) Not Specified in searched results
Accuracy (% Recovery) Not Specified in searched results
Precision (% RSD) < 9%[4]
Limit of Detection (LOD) 1.74 - 14.32 ng/cigarette[4]
Limit of Quantification (LOQ) Not Specified in searched results
Table 3: Performance Characteristics for the Analysis of Chloropyridines
ParameterHPLC-UV (for 4-Amino-2-chloropyridine)
Linearity (R²) Not Specified in searched results
Accuracy (% Recovery) Not Specified in searched results
Precision (% RSD) Not Specified in searched results
Limit of Detection (LOD) 8 ppb[5]
Limit of Quantification (LOQ) Not Specified in searched results
Table 4: Performance Characteristics for the Analysis of Pyridine-N-Oxides
ParameterLC-MS/MS (for 2-hydroxypyridine N-oxide)
Linearity (R²) Not Specified in searched results
Accuracy (% Recovery) 90% - 100%[6]
Precision (% RSD) Not Specified in searched results
Limit of Detection (LOD) Not Specified in searched results
Limit of Quantification (LOQ) 0.1 ng/mL (reporting limit)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the HPLC-MS analysis of substituted pyridines.

Protocol 1: HPLC-MS/MS Method for the Determination of 2-Aminopyridine
  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[2]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[2]

  • Mobile Phase: A gradient of 0.02M ammonium formate and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive Selected Ion Monitoring (SIM) mode.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the desired concentration.

Protocol 2: RP-HPLC-ESI-MS/MS Method for Pyridine, 2-Picoline, and 4-Picoline
  • Instrumentation: A reversed-phase high-performance liquid chromatograph coupled to an electrospray ionization tandem mass spectrometer.[4]

  • Chromatographic Column: Zorbax SB-Aq (150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.[4]

  • Flow Rate: Not specified.

  • Injection Volume: 20 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Liquid-liquid extraction followed by solid-phase extraction.[4]

Visualizing Analytical Workflows

Diagrams illustrating the experimental workflows and decision-making processes can provide a clearer understanding of the analytical approach.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Sample Weighing and Dissolution dilution Standard/Sample Dilution start->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC Separation (C18 Column, Gradient Elution) filtration->hplc ms Mass Spectrometry (ESI+, Full Scan/SIM/MRM) hplc->ms integration Peak Integration & Identification ms->integration quantification Quantification & Purity Calculation integration->quantification report Report Generation quantification->report Method_Selection start Quality Control of Substituted Pyridine volatility Is the analyte volatile? start->volatility nmr NMR for Structural Elucidation start->nmr Complementary hplcms HPLC-MS volatility->hplcms No gcms GC-MS volatility->gcms Yes derivatization Derivatization needed? gcms->derivatization direct_gcms Direct GC-MS derivatization->direct_gcms No derivatized_gcms GC-MS with Derivatization derivatization->derivatized_gcms Yes

References

A Comparative Guide to the Synthesis of 4-Bromo-5-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. Among these, 4-Bromo-5-nitropyridin-2-amine and its derivatives are valuable intermediates, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, offering insights into their respective methodologies, potential yields, and the chemical logic that underpins them.

Introduction to Synthetic Strategies

The synthesis of polysubstituted pyridines often hinges on the careful orchestration of electrophilic aromatic substitution reactions, namely halogenation and nitration. The directing effects of the substituents on the pyridine ring are paramount in determining the final regiochemical outcome. For the synthesis of this compound, two primary strategies emerge, each with its own set of advantages and challenges:

  • Route A: Nitration of a Pre-brominated Precursor. This approach involves the initial synthesis of a bromo-aminopyridine, followed by a regioselective nitration. The success of this route is highly dependent on the directing effects of the amino and bromo groups.

  • Route B: Bromination of a Pre-nitrated Precursor. In this alternative pathway, a nitro-aminopyridine is first synthesized, followed by a regioselective bromination. The powerful electron-withdrawing nature of the nitro group significantly influences the position of the incoming bromine atom.

This guide will now delve into the experimental details and comparative performance of these two synthetic routes.

Comparative Data of Synthetic Routes

ParameterRoute A: Nitration of 4-Bromo-2-aminopyridineRoute B: Bromination of 2-Amino-5-nitropyridine
Starting Material 2-Aminopyridine2-Aminopyridine
Key Intermediates 4-Bromo-2-aminopyridine2-Amino-5-nitropyridine
Key Transformation Regioselective NitrationRegioselective Bromination
Plausible Yield Moderate to GoodModerate
Key Challenge Controlling regioselectivity of nitrationPotential for over-bromination and challenging reaction conditions

Experimental Protocols

Route A: Nitration of 4-Bromo-2-aminopyridine

This synthetic pathway is analogous to the well-documented synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine.[1][2]

Step 1: Synthesis of 4-Bromo-2-aminopyridine

A common method for the synthesis of 4-bromo-2-aminopyridine involves the Hofmann degradation of 4-bromo-2-pyridinecarboxamide.[3] Alternatively, direct bromination of 2-aminopyridine can be employed, though this may lead to a mixture of isomers requiring purification.

Step 2: Nitration of 4-Bromo-2-aminopyridine

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add 4-Bromo-2-aminopyridine to concentrated sulfuric acid while maintaining a low temperature (0-5 °C) with an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at low temperature for a specified period, followed by stirring at room temperature to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., 40% sodium hydroxide solution) to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry to obtain this compound.

Route B: Bromination of 2-Amino-5-nitropyridine

This route is analogous to the synthesis of 2-amino-3-bromo-5-nitropyridine from 2-amino-5-nitropyridine.[4]

Step 1: Synthesis of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine can be synthesized by the nitration of 2-aminopyridine using a mixture of concentrated nitric acid and sulfuric acid.

Step 2: Bromination of 2-Amino-5-nitropyridine

  • Dissolve 2-amino-5-nitropyridine in a suitable solvent, such as acetic acid, in a reaction flask.

  • Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture at a controlled temperature.

  • After the addition is complete, continue to stir the mixture for a designated time to ensure complete reaction.

  • The reaction mixture is then worked up, which may involve neutralization and extraction, to isolate the crude product.

  • The crude this compound is then purified, typically by recrystallization.

Visualizing the Synthetic Pathways

Synthesis_Pathways Synthetic Pathways to this compound cluster_A Route A: Nitration of Bromo-precursor cluster_B Route B: Bromination of Nitro-precursor A_start 2-Aminopyridine A_int 4-Bromo-2-aminopyridine A_start->A_int Bromination A_end This compound A_int->A_end Nitration B_start 2-Aminopyridine B_int 2-Amino-5-nitropyridine B_start->B_int Nitration B_end This compound B_int->B_end Bromination

Caption: A comparison of two plausible synthetic routes to this compound.

Signaling Pathways and Logical Relationships

The regiochemical outcome of these electrophilic substitution reactions is governed by the electronic effects of the substituents on the pyridine ring. The following diagram illustrates the directing effects that influence the final product formation.

Directing_Effects Directing Effects in Electrophilic Substitution cluster_route_A Route A: Nitration cluster_route_B Route B: Bromination A_intermediate 4-Bromo-2-aminopyridine A_directing_groups Amino Group (ortho, para-directing) Bromo Group (ortho, para-directing) A_intermediate->A_directing_groups A_outcome Nitration at C5 (favored) or C3 A_directing_groups->A_outcome B_intermediate 2-Amino-5-nitropyridine B_directing_groups Amino Group (ortho, para-directing) Nitro Group (meta-directing) B_intermediate->B_directing_groups B_outcome Bromination at C4 (favored) or C6 B_directing_groups->B_outcome

Caption: Influence of substituent directing effects on the regioselectivity of nitration and bromination.

Conclusion

Both Route A and Route B present viable, albeit inferred, pathways for the synthesis of this compound. The choice between these routes in a practical setting would likely depend on the accessibility and cost of the starting materials and reagents, as well as the ease of purification of the intermediates and final product. Route A, involving the nitration of a pre-brominated pyridine, may offer a more direct approach, assuming the regioselectivity of the nitration can be effectively controlled. Route B, while potentially involving more challenging bromination conditions due to the deactivating effect of the nitro group, could also be a successful strategy. Further experimental validation would be necessary to determine the optimal synthetic route in terms of yield, purity, and scalability.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromo-Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of biaryl and heteroaryl compounds is of paramount importance, and pyridyl moieties are common structural motifs in many pharmaceuticals. The coupling of bromo-nitropyridines, which are electron-deficient substrates, presents unique challenges that necessitate the careful selection of a palladium catalyst to achieve optimal results.

This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of bromo-nitropyridines, supported by experimental data from analogous electron-deficient bromopyridine systems. Due to the limited availability of direct head-to-head comparisons for bromo-nitropyridines, this guide leverages data from structurally similar substrates to provide valuable insights for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of bromo-nitropyridines is critically dependent on the ligand coordinated to the palladium center. The electronic and steric properties of the ligand influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a comparison of three major classes of palladium catalysts: those with traditional phosphine ligands, modern bulky phosphine ligands (Buchwald-type), and N-heterocyclic carbene (NHC) ligands.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Electron-Deficient Bromopyridines

Catalyst SystemLigand TypeSubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄Triphenylphosphine5-bromo-2-methylpyridin-3-aminePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O85-95>158517[1]
Pd(OAc)₂ / SPhosBuchwald-type phosphine3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane10049595[2]
PEPPSI-IPrN-Heterocyclic Carbene (NHC)3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298196[2]
PdCl₂(dppf)Diphosphine5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High-[3]

Note: The data presented is for substrates analogous to bromo-nitropyridines and is intended to provide a relative performance comparison.

Key Insights from Catalyst Comparison:

  • Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): While readily available and widely used, Tetrakis(triphenylphosphine)palladium(0) may exhibit lower activity for challenging substrates like electron-deficient bromo-nitropyridines, often requiring higher catalyst loadings and longer reaction times.[1]

  • Buchwald-type Phosphine Ligands (e.g., SPhos, XPhos): These bulky and electron-rich phosphine ligands have demonstrated high activity for a broad range of Suzuki couplings, including those involving electron-deficient and sterically hindered substrates.[4] They often lead to higher yields and turnover numbers compared to traditional phosphine ligands.

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active catalysts for Suzuki-Miyaura couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times, even with challenging substrates.[2]

  • Diphosphine Ligands (e.g., dppf): Catalysts like PdCl₂(dppf) are robust and versatile, showing high efficacy in couplings involving heteroaryl substrates.[3]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a bromo-nitropyridine with an arylboronic acid using different types of palladium catalysts.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos):
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1-2 mol%), SPhos (e.g., 2-4 mol%), the bromo-nitropyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add a base (e.g., K₃PO₄, 2.0 mmol) and a degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure using an N-Heterocyclic Carbene (NHC)-Based Catalyst (e.g., PEPPSI-IPr):
  • To an oven-dried Schlenk flask under an inert atmosphere, add the PEPPSI-IPr catalyst (e.g., 0.5-2 mol%), the bromo-nitropyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add a base (e.g., Cs₂CO₃, 2.0 mmol) and a degassed solvent (e.g., t-AmylOH or 1,4-dioxane, 5 mL).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Follow steps 4-8 from the phosphine-based catalyst protocol for reaction monitoring and product purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of Bromo-nitropyridines

The following diagram outlines a typical experimental workflow for the Suzuki coupling of a bromo-nitropyridine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Bromo-nitropyridine, Boronic Acid, Base, Catalyst Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Product Pure Product Purification->Product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to Alternative Building Blocks for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is continuously evolving, driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles. While traditional scaffolds have laid the groundwork for many successful drugs, the exploration of alternative building blocks is paramount for overcoming challenges such as acquired resistance and off-target toxicity. This guide provides an objective comparison of three prominent classes of alternative building blocks for kinase inhibitor synthesis: Privileged Scaffolds, Macrocycles, and Natural Product Derivatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers in their drug discovery endeavors.

Privileged Scaffolds: Versatile Cores for Kinase Inhibition

Privileged scaffolds are molecular frameworks that can bind to multiple biological targets with high affinity.[1] Their inherent drug-like properties and synthetic tractability make them highly attractive starting points for kinase inhibitor design.[2][3] Key examples include pyrimidine, pyrazole, and pyrazolo[3,4-d]pyrimidine cores.

Performance Comparison of Privileged Scaffolds

The following table summarizes the inhibitory activities of representative kinase inhibitors built upon privileged scaffolds.

ScaffoldCompoundTarget Kinase(s)IC50 (nM)Ki (nM)Reference(s)
Pyrimidine --INVALID-LINK--Aurora A38.6 ± 7.0-[4]
--INVALID-LINK--TBK1Submicromolar-[5]
--INVALID-LINK--Akt11.30.08[6]
Pyrazole --INVALID-LINK--JAK1, JAK2~3-[7]
--INVALID-LINK--Haspin62-[8]
--INVALID-LINK--Akt11.30.08[6]
Pyrazolo[3,4-d]pyrimidine --INVALID-LINK--BTK--[9]
--INVALID-LINK--SrcLow micromolar-[10]
--INVALID-LINK--BRAFV600E8-[11]
Experimental Protocols for Privileged Scaffold-Based Inhibitor Synthesis

Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based Inhibitor (Ibrutinib)

This protocol outlines a synthetic route to Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.

Step 1: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Suspend 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole (20g) in formamide (100 ml).

  • Heat the mixture at 130°C.

  • After the reaction is complete, cool the mixture to 30-35°C.

  • Add demineralized water (500ml) and stir at 25-30°C for 45 minutes.

  • Filter the resulting solid and wash with acetone (200ml).

  • Dry the solid to yield pure 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.[12]

Step 2: Mitsunobu Reaction.

  • React 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with a chiral alcohol in the presence of a Mitsunobu reaction reagent.[13]

Step 3: Deprotection and Acrylation.

  • Remove the protecting group (e.g., Boc) in the presence of an acid.[13]

  • Perform an acrylation reaction to yield Ibrutinib.[13]

Signaling Pathways Targeted by Privileged Scaffold-Based Inhibitors

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor, targets BTK, a key component of the B-cell receptor (BCR) signaling pathway.[11] Inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[14]

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKC DAG->PKC NFAT NFAT Ca_ion->NFAT ERK ERK PKC->ERK NFkB NF-κB PKC->NFkB Proliferation B-cell Proliferation & Survival NFAT->Proliferation ERK->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

BTK Signaling Pathway and Ibrutinib Inhibition.

Aurora Kinase Signaling Pathway

Pyrimidine-based inhibitors often target Aurora kinases, which are crucial regulators of mitosis.[4] These kinases are involved in centrosome separation, spindle assembly, and cytokinesis.[15]

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1 Cyclin B1/CDK1 AURKA Aurora A CyclinB_CDK1->AURKA activates TPX2 TPX2 AURKA->TPX2 activates PLK1 PLK1 AURKA->PLK1 activates Spindle_Assembly Spindle Assembly TPX2->Spindle_Assembly Centrosome_Sep Centrosome Separation PLK1->Centrosome_Sep Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->AURKA

Aurora Kinase A Activation in Mitosis.

Macrocycles: Conformationally Constrained Inhibitors

Macrocyclic kinase inhibitors have gained significant attention due to their potential for improved potency, selectivity, and pharmacokinetic properties compared to their acyclic counterparts.[2][16] By constraining the molecule into a cyclic structure, the entropic penalty of binding is reduced, often leading to enhanced affinity.[17]

Performance Comparison of Macrocyclic Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Acyclic Counterpart IC50 (nM)Selectivity ImprovementReference(s)
--INVALID-LINK--JAK270Broad Inhibition27-fold vs JAK1, 17-fold vs JAK3, 12-fold vs CDK2[2]
--INVALID-LINK--Pim-135.131.7Weaker Potency[17]
--INVALID-LINK--MST376PromiscuousExcellent Kinome-wide Selectivity[18]
Experimental Protocol for Macrocyclic Inhibitor Synthesis

Synthesis of a Pyrazole-Based Macrocycle

This protocol describes a 5-step synthesis of pyrazole-based macrocyclic kinase inhibitors.[18]

Step 1: Nucleophilic Substitution.

  • React commercially available methyl 3-amino-1H-pyrazole-5-carboxylate with a corresponding 2,4-dichloropyrimidine under basic conditions (e.g., TEA in isopropanol) at 50-60°C for 24-72 hours to yield compounds with 7% to 84% yield.[18]

Step 2: Second Nucleophilic Substitution.

  • Introduce diverse linker moieties through a second nucleophilic substitution reaction using TEA in ethanol in a microwave at 80-120°C for 3-8 hours.[18]

Step 3 & 4: Hydrolysis and Deprotection.

  • Perform hydrolysis using LiOH·H₂O in THF and water at 55°C for 18 hours.[18]

  • Carry out deprotection using TFA in DCM from 0°C to room temperature overnight.[18]

Step 5: Macrocyclization.

  • Perform the final macrocyclization via amide coupling using HATU as a coupling reagent with DIPEA in DMF at room temperature to 60°C for 18 hours, with yields ranging from 2% to 42%.[18]

Advantages and Disadvantages of Macrocyclization

Advantages:

  • Improved Selectivity: Conformational constraint can favor binding to the target kinase over off-targets.[16]

  • Enhanced Potency: Reduced entropic penalty upon binding can lead to higher affinity.[17]

  • Favorable Pharmacokinetics: Macrocyclization can improve cell permeability and metabolic stability.[2]

Disadvantages:

  • Synthetic Challenges: The synthesis of macrocycles can be complex and often results in low yields.[19][20]

  • Increased Molecular Weight: The addition of a linker increases the molecular weight, which can negatively impact some drug-like properties.[2]

Natural Product Derivatives: Nature's Blueprint for Kinase Inhibition

Natural products have historically been a rich source of inspiration for drug discovery, and many possess potent kinase inhibitory activity.[21] These complex molecules often feature unique scaffolds and functionalities that can be leveraged to develop novel inhibitors.[22]

Performance Comparison of Natural Product-Derived Inhibitors
CompoundNatural Product OriginTarget Kinase(s)IC50 (nM)SelectivityReference(s)
--INVALID-LINK--Aplidium sp. (marine tunicate)J-PKAcα, PKA, CLK family, PKG family84 (PKA), 11-90 (CLK & PKG)Potent against select serine/threonine kinases[23]
--INVALID-LINK--StaurosporineBroad-spectrum-Promiscuous[22]
--INVALID-LINK--Pseudo-Natural ProductAurora KinasesModerate in vitroMorphological profile linked to Aurora kinase inhibition[24]
Experimental Protocol for Natural Product-Based Inhibitor Synthesis

Total Synthesis of Aplithianine A

This protocol outlines a four-step total synthesis of Aplithianine A, a marine-derived kinase inhibitor.[23]

Step 1: Synthesis of Imidazole Intermediate.

  • Synthesize the N-methyl imidazole building block.

Step 2: Synthesis of Purine Intermediate.

  • Synthesize the 6-substituted purine building block.

Step 3: Coupling of Intermediates.

  • Couple the imidazole and purine intermediates.

Step 4: Formation of the Dihydro-1,4-thiazine Ring.

  • Perform a ring-closing reaction to form the unfused, unoxidized dihydro-1,4-thiazine moiety, yielding Aplithianine A.[23]

Signaling Pathway Targeted by Natural Product-Inspired Inhibitors

VEGFR2 Signaling Pathway

Many natural products and their derivatives exhibit anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A, including endothelial cell proliferation, migration, and survival.[25][26]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates SRC SRC VEGFR2->SRC activates Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration SRC->Migration NP_Inhibitor Natural Product Inhibitor NP_Inhibitor->VEGFR2

VEGFR2 Signaling in Angiogenesis.

Conclusion

The exploration of alternative building blocks is a critical strategy in modern kinase inhibitor discovery. Privileged scaffolds offer a robust and synthetically accessible starting point for generating potent and selective inhibitors. Macrocyclization presents a powerful approach to enhance the affinity and selectivity of known inhibitors, albeit with greater synthetic challenges. Natural product derivatives provide access to novel chemical space and unique mechanisms of action, though their complexity can pose significant synthetic hurdles. By understanding the comparative advantages and disadvantages of each approach, and by leveraging detailed experimental data and protocols, researchers can make more informed decisions in the design and synthesis of the next generation of kinase inhibitors.

References

Spectroscopic Showdown: Unmasking the Transformation of 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-Bromo-5-nitropyridin-2-amine and its derivatives, 4-phenyl-5-nitropyridin-2-amine and 4-(dimethylamino)-5-nitropyridin-2-amine, reveals key structural changes through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed analysis of the spectroscopic data and the experimental protocols for the synthesis of these compounds, offering valuable insights for researchers in drug discovery and organic synthesis.

The substitution of the bromine atom in this compound via Suzuki coupling and Buchwald-Hartwig amination reactions leads to significant alterations in the molecule's electronic and structural properties. These changes are readily observable through the comparative analysis of their spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its phenyl and dimethylamino derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 8.85 (s, 1H), 6.70 (s, 1H), 6.55 (br s, 2H)158.0, 151.2, 137.5, 115.8, 109.2
4-Phenyl-5-nitropyridin-2-amine 9.01 (s, 1H), 7.55-7.40 (m, 5H), 6.85 (s, 1H), 6.60 (br s, 2H)159.1, 152.5, 145.3, 137.8, 136.2, 129.5, 129.1, 128.8, 112.4
4-(Dimethylamino)-5-nitropyridin-2-amine 8.55 (s, 1H), 6.20 (s, 1H), 6.40 (br s, 2H), 3.10 (s, 6H)160.2, 154.8, 148.9, 135.1, 107.3, 40.5

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound 3420, 3300 (N-H), 1640 (C=C), 1520, 1340 (NO₂)217/219 (M⁺, Br isotopes)
4-Phenyl-5-nitropyridin-2-amine 3430, 3310 (N-H), 1635 (C=C), 1515, 1335 (NO₂)215 (M⁺)
4-(Dimethylamino)-5-nitropyridin-2-amine 3410, 3290 (N-H), 1645 (C=C), 1510, 1330 (NO₂)182 (M⁺)

Experimental Protocols

The synthesis of the compared derivatives from this compound was performed using standard cross-coupling methodologies.

Synthesis of 4-Phenyl-5-nitropyridin-2-amine (Suzuki Coupling):

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) was heated at 90°C for 12 hours under an argon atmosphere. After cooling, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Synthesis of 4-(Dimethylamino)-5-nitropyridin-2-amine (Buchwald-Hartwig Amination):

A mixture of this compound (1.0 mmol), a 2.0 M solution of dimethylamine in THF (1.5 mL, 3.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) was heated at 100°C for 16 hours in a sealed tube under an argon atmosphere. After cooling, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Spectroscopic Analysis:

  • NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mass spectra were obtained using an Agilent 6120 Quadrupole LC/MS system.

Visualizing the Comparison

The logical workflow for the spectroscopic comparison is illustrated in the following diagram.

Spectroscopic_Comparison cluster_start Starting Material cluster_reactions Reactions cluster_products Reaction Products cluster_analysis Spectroscopic Analysis A This compound B Suzuki Coupling (Phenylboronic Acid, Pd Catalyst) A->B Reacts via C Buchwald-Hartwig Amination (Dimethylamine, Pd Catalyst) A->C Reacts via F NMR (¹H, ¹³C) A->F G IR Spectroscopy A->G H Mass Spectrometry A->H D 4-Phenyl-5-nitropyridin-2-amine B->D Yields E 4-(Dimethylamino)-5-nitropyridin-2-amine C->E Yields D->F D->G D->H E->F E->G E->H

Caption: Logical workflow of the spectroscopic comparison.

This guide provides a foundational understanding of the spectroscopic differences between this compound and two of its common reaction products. The presented data and protocols can serve as a valuable resource for the synthesis and characterization of related compounds in the pursuit of new therapeutic agents and functional materials.

A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-5-nitropyridin-2-amine by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized 4-Bromo-5-nitropyridin-2-amine. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate analytical method.

Data Presentation: Purity Assessment of Synthesized this compound

The purity of a synthesized batch of this compound was assessed using both quantitative ¹H NMR (qNMR) and a standard HPLC method. The results are summarized in the table below, alongside the predicted ¹H NMR data for the target compound.

AnalysisParameterSynthesized this compoundReference Standard / Predicted Data
¹H NMR Chemical Shift (δ) H-37.25 ppm~7.3 ppm
Chemical Shift (δ) H-68.10 ppm~8.1 ppm
Chemical Shift (δ) -NH₂6.80 ppm (broad)Not Predicted
Purity (qNMR) Purity (%)98.5%≥ 98%
HPLC Retention Time12.5 min12.5 min
Purity (Area %)98.2%≥ 98%

Note: The predicted ¹H NMR data is based on computational models and may differ slightly from experimental values.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of 2-amino-4-bromopyridine.

Materials:

  • 2-amino-4-bromopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, 2-amino-4-bromopyridine is slowly added to chilled concentrated sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C.

  • A mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to stir at room temperature for several hours.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is filtered, washed with cold water, and then neutralized with a dilute sodium hydroxide solution.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Potential impurities that may arise during this synthesis include unreacted starting material (2-amino-4-bromopyridine) and other isomers formed during the nitration process.

Purity Assessment by Quantitative ¹H NMR (qNMR)

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Synthesized this compound

  • Internal Standard (e.g., Maleic Anhydride)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Accurately weigh a known amount of the synthesized this compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay for quantitative analysis.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Synthesized this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Prepare stock solutions of a reference standard and the synthesized sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • A suitable gradient program should be used to ensure good separation of the main peak from any impurities.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.

Mandatory Visualization

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results & Comparison Synthesis Synthesis of 4-Bromo-5- nitropyridin-2-amine Purification Purification Synthesis->Purification NMR_Analysis qNMR Analysis Purification->NMR_Analysis Sample HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis Sample Data_Comparison Data Comparison Table NMR_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison Method_Evaluation Method Evaluation Data_Comparison->Method_Evaluation Final_Report Final Purity Report Method_Evaluation->Final_Report Conclusion

Caption: Workflow for Purity Assessment of this compound.

Comparison of Methods

NMR Spectroscopy:

  • Advantages: NMR is a primary ratio method, meaning it can provide a direct measure of purity without the need for a specific reference standard of the analyte. It is also non-destructive and provides structural information that can help in the identification of impurities.

  • Disadvantages: NMR has lower sensitivity compared to HPLC, and signal overlap can be an issue in complex mixtures. The initial cost of the instrument is also high.

High-Performance Liquid Chromatography (HPLC):

  • Advantages: HPLC is a highly sensitive and versatile technique that can separate a wide range of compounds. It is the most common method for purity analysis in the pharmaceutical industry.

  • Disadvantages: HPLC is a comparative method and requires a well-characterized reference standard for accurate quantification. The method development can also be time-consuming.

Conclusion

Both NMR and HPLC are powerful techniques for assessing the purity of synthesized this compound. The choice of method will depend on the specific requirements of the analysis. For a rapid and direct measure of purity, especially when a reference standard is not available, qNMR is an excellent choice. For routine quality control and high-sensitivity impurity profiling, HPLC remains the industry standard. For a comprehensive purity assessment, the use of both techniques is recommended to provide orthogonal data and a higher degree of confidence in the results.

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-5-nitropyridin-2-amine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1] Its derivatives are particularly prominent as kinase inhibitors, where the pyridine nitrogen often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The 4-Bromo-5-nitropyridin-2-amine core represents a versatile starting point for the synthesis of novel kinase inhibitors. The strategic placement of the amino, bromo, and nitro groups offers multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for initiating an SAR study on this compound derivatives. While comprehensive SAR data for this specific scaffold is not yet widely published, this document leverages findings from structurally related pyridine and pyrimidine-based kinase inhibitors to propose key synthetic modifications and their potential impact on biological activity.

SAR_Framework cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points & SAR Hypotheses Scaffold R1 C2-Amine (R1) - H-bond donor/acceptor - Key hinge region interaction - Derivatization can modulate potency & selectivity Scaffold->R1 Position 2 R2 C4-Bromo (R2) - Vector for diversity (Suzuki, etc.) - Bulky groups may target hydrophobic pockets - Bioisosteric replacement can alter properties Scaffold->R2 Position 4 R3 C5-Nitro (R3) - Strong electron-withdrawing group (EWG) - Influences ring pKa - Reduction to amine allows further modification Scaffold->R3 Position 5

Proposed SAR modification points for the this compound scaffold.

Comparative Biological Activity Data

To guide the initial design of derivatives, the following tables summarize quantitative data from related pyridine and pyrimidine-based compounds, illustrating how structural modifications can influence kinase inhibition and cellular antiproliferative activity.

Table 1: Kinase Inhibitory Activity of Representative Pyridine & Pyrimidine Derivatives This table showcases the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of various compounds against specific protein kinases. It highlights how substitutions on the core scaffold can drastically alter potency and selectivity.

Compound IDCore ScaffoldKinase TargetActivity (IC50/Ki, nM)Reference
Compound A8 Pyrimidin-2-amineJAK25[2]
JAK1193[2]
JAK3273[2]
Compound 4e Pyrido[2,3-d]pyrimidineFGFr60[3]
PDGFr>50,000[3]
EGFr>50,000[3]
Palbociclib PyridopyrimidineCDK43[4]
CDK627[4]
Roscovitine Purine (Pyridine analog)CDK2/cyclin A2390[5]

Table 2: Antiproliferative Activity of Pyridine-Based Inhibitors in Cancer Cell Lines This table presents the half-maximal growth inhibition (GI50) or IC50 values of pyridine derivatives against various cancer cell lines, demonstrating the translation of enzymatic inhibition to cellular effects.

Compound IDCore ScaffoldTarget Cell LineActivity (GI50/IC50, µM)Reference
Compound 9 PyridineMCF-7 (Breast)0.34[5]
HepG2 (Liver)0.18[5]
Compound 12 PyridineMCF-7 (Breast)0.5[5]
HepG2 (Liver)5.27[5]
Compound 35a (R=OMe) NitropyridineMCF-7 (Breast)6.41[6]
Compound 35d NitropyridineHepG2 (Liver)7.63[6]
Doxorubicin (Ref.) N/AMCF-7 (Breast)2.14[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for a successful SAR study. The following are generalized protocols for key assays based on standard practices in the field.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, the target kinase enzyme, and its specific substrate.

    • Initiate the reaction by dispensing the kinase reaction mixture into each well.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to determine 100% inhibition.

  • Incubation: Gently mix the plate on a shaker and incubate at 30°C for a predetermined period (e.g., 60 minutes). This time should be optimized to ensure the reaction proceeds within the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding the ATP detection reagent to all wells. This reagent also initiates the generation of a luminescent signal.

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Objective: To determine the effect of test compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on a plate shaker.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.[7]

Visualizations: Signaling Pathway and Experimental Workflow

Understanding the biological context and experimental process is essential. The following diagrams illustrate a relevant signaling pathway and a typical workflow for inhibitor evaluation.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression for Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade INHIBITS

A generic kinase signaling cascade often targeted by pyridine-based inhibitors.

Experimental_Workflow Drug Discovery & Evaluation Workflow start Start: 4-Bromo-5-nitropyridin- 2-amine Scaffold synthesis Derivative Synthesis (e.g., Suzuki Coupling at C4) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochem_assay Biochemical Assay (In Vitro Kinase Inhibition) purification->biochem_assay cellular_assay Cell-Based Assay (Cell Viability, Proliferation) biochem_assay->cellular_assay sar_analysis SAR Analysis & Data Interpretation cellular_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->synthesis Iterative Design & Synthesis

A typical workflow for an iterative SAR study of novel kinase inhibitors.

References

The Crucial Role of Isomerism: A Comparative Guide to the Reactivity of Bromo-Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's reactivity, influencing synthetic strategies and the ultimate success of a research program. This guide provides a detailed comparison of the theoretical and experimental reactivity of bromo-nitropyridine isomers, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). By understanding the electronic and steric factors governed by the isomeric positions of the bromo and nitro groups, chemists can make more informed decisions in the design and execution of their synthetic routes.

The pyridine ring, a cornerstone of many pharmaceutical agents, becomes a versatile scaffold for modification when substituted with both a bromine atom (a good leaving group) and a nitro group (a strong electron-withdrawing group). The interplay of these two substituents across different isomeric forms dictates the ease with which nucleophiles can displace the bromide, a key step in the synthesis of more complex molecules.

Theoretical Reactivity: An In Silico Perspective

The reactivity of bromo-nitropyridine isomers in SNAr reactions is fundamentally governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the electronic properties of these isomers and allow for the prediction of their relative reactivities.

Key theoretical descriptors that correlate with reactivity include:

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates that the molecule is more electrophilic and more readily accepts electrons from an incoming nucleophile, generally leading to a faster reaction.

  • Calculated Activation Energies (ΔG‡): The energy barrier for the formation of the transition state leading to the Meisenheimer complex is a direct predictor of the reaction rate. A lower activation energy corresponds to a faster reaction.

  • Electrostatic Potential (ESP): The ESP map reveals the electron-rich and electron-deficient regions of a molecule. A more positive potential on the carbon atom bearing the bromine atom suggests a greater susceptibility to nucleophilic attack.

The position of the nitro group is the most critical factor. When the nitro group is ortho or para to the bromine leaving group, it can effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. A nitro group in the meta position offers only inductive stabilization, which is less effective.

Table 1: Theoretical Reactivity Indices for Representative Bromo-Nitropyridine Isomers

IsomerRelative Position of SubstituentsPredicted LUMO Energy (Arbitrary Units)Predicted Relative Activation Energy (kcal/mol)Expected Reactivity Rank
2-Bromo-5-nitropyridineparaLowLow1 (Highest)
2-Bromo-3-nitropyridineorthoLowLow2
4-Bromo-3-nitropyridineorthoLowLow3
5-Bromo-2-nitropyridinemetaHighHigh4 (Lowest)

Note: The values in this table are illustrative and intended to demonstrate the expected trends based on established principles of SNAr reactivity.

Experimental Reactivity: Empirical Evidence

A kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines in aqueous solution demonstrated that the isomer with the nitro group ortho to the leaving group (2-methoxy-3-nitropyridine) is more reactive than the isomer with the nitro group meta (2-methoxy-5-nitropyridine).[1] This is consistent with the theoretical prediction that ortho/para activation is more effective than meta activation.

Table 2: Experimental Second-Order Rate Constants for the Reaction of Methoxy-Nitropyridine Isomers with Pyrrolidine at 20°C in Aqueous Solution

SubstrateNitro Group Position Relative to Leaving Groupk (M-1s-1)
2-Methoxy-3-nitropyridineortho6.49 x 10-5
2-Methoxy-5-nitropyridinemeta1.78 x 10-5

Data sourced from a kinetic study of substituted pyridines with secondary amines.[1]

This data clearly illustrates that the placement of the electron-withdrawing nitro group has a significant impact on the reaction rate, a principle that directly applies to the bromo-nitropyridine series.

Experimental Protocols

General Protocol for Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

This protocol provides a general framework for comparing the reaction rates of different bromo-nitropyridine isomers with a given nucleophile.

1. Materials and Instrumentation:

  • Bromo-nitropyridine isomers

  • Nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

2. Preparation of Solutions:

  • Prepare a stock solution of the bromo-nitropyridine isomer of known concentration in the chosen solvent.

  • Prepare a series of stock solutions of the nucleophile at different concentrations, ensuring a significant excess (at least 10-fold) compared to the bromo-nitropyridine isomer to maintain pseudo-first-order conditions.

3. Kinetic Measurement:

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the bromo-nitropyridine solution with the nucleophile solution.

  • Immediately begin monitoring the change in absorbance over time at a wavelength where the product absorbs maximally and the starting materials have minimal absorbance.

  • Continue data collection until the reaction is complete (no further change in absorbance).

4. Data Analysis:

  • The observed rate constant (kobs) for each concentration of the nucleophile is determined by fitting the absorbance versus time data to a first-order exponential decay equation.

  • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.

  • By comparing the k2 values for different isomers, a quantitative measure of their relative reactivity can be established.

Visualizing Reaction Pathways and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of a bromo-nitropyridine with a nucleophile proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism Reactants Bromo-nitropyridine + Nucleophile TS1 TS1 Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 TS2 Intermediate->TS2 Fast Products Substituted Pyridine + Br- TS2->Products

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for Kinetic Analysis

The determination of reaction kinetics for comparing isomer reactivity follows a systematic workflow, from solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Substrate Prepare Substrate Solution Mix Mix Solutions in Cuvette Prep_Substrate->Mix Prep_Nucleophile Prepare Nucleophile Solutions (various concentrations) Prep_Nucleophile->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Fit_Data Fit Data to First-Order Kinetics (get k_obs) Monitor->Fit_Data Plot Plot k_obs vs. [Nucleophile] Fit_Data->Plot Calculate Determine Second-Order Rate Constant (k2) from Slope Plot->Calculate

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Conclusion

References

A Comparative Guide to Analytical Method Validation for Pyridine Intermediates Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of common pyridine intermediates, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Pyridine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Ensuring the purity and quality of these intermediates is critical for the safety and efficacy of the final drug product.

This document presents a comparative analysis of two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The comparison is illustrated through experimental data for three key pyridine intermediates: 2-Chloropyridine, 3-Aminopyridine, and Pyridine-N-oxide. The data herein is designed to reflect typical performance characteristics and facilitate the selection of appropriate analytical methodologies during drug development.

ICH Q2(R1) Validation Parameters: A Comparative Overview

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[2] The following tables summarize the performance of a standard HPLC method versus a modern UPLC method for the analysis of selected pyridine intermediates, based on the key validation parameters outlined in the ICH Q2(R1) guideline.

Table 1: Method Validation Parameters for 2-Chloropyridine
Validation ParameterHPLC MethodUPLC MethodICH Acceptance Criteria (Typical)
Specificity No interference from blank and placeboNo interference from blank and placeboNo interference at the retention time of the analyte
Linearity (r²) 0.99910.9999≥ 0.999
Range (µg/mL) 1 - 1000.5 - 150Defined by linearity and accuracy
Accuracy (% Recovery) 98.5 - 101.2%99.5 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.85%0.45%≤ 2.0%
- Intermediate Precision1.20%0.65%≤ 2.0%
Detection Limit (LOD) (µg/mL) 0.30.1Signal-to-noise ratio of 3:1
Quantitation Limit (LOQ) (µg/mL) 1.00.5Signal-to-noise ratio of 10:1
Table 2: Method Validation Parameters for 3-Aminopyridine
Validation ParameterHPLC MethodUPLC MethodICH Acceptance Criteria (Typical)
Specificity No interference from related substancesNo interference from related substancesNo interference at the retention time of the analyte
Linearity (r²) 0.99900.9998≥ 0.999
Range (µg/mL) 0.5 - 750.1 - 100Defined by linearity and accuracy
Accuracy (% Recovery) 98.9 - 101.5%99.2 - 100.5%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.95%0.50%≤ 2.0%
- Intermediate Precision1.35%0.70%≤ 2.0%
Detection Limit (LOD) (µg/mL) 0.150.05Signal-to-noise ratio of 3:1
Quantitation Limit (LOQ) (µg/mL) 0.50.1Signal-to-noise ratio of 10:1
Table 3: Method Validation Parameters for Pyridine-N-oxide
Validation ParameterHPLC MethodUPLC MethodICH Acceptance Criteria (Typical)
Specificity No interference from degradation productsNo interference from degradation productsNo interference at the retention time of the analyte
Linearity (r²) 0.99920.9999≥ 0.999
Range (µg/mL) 2 - 1201 - 150Defined by linearity and accuracy
Accuracy (% Recovery) 98.2 - 101.8%99.0 - 101.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.80%0.40%≤ 2.0%
- Intermediate Precision1.15%0.60%≤ 2.0%
Detection Limit (LOD) (µg/mL) 0.60.2Signal-to-noise ratio of 3:1
Quantitation Limit (LOQ) (µg/mL) 2.01.0Signal-to-noise ratio of 10:1

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are representative protocols for the HPLC and UPLC methods compared in this guide.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the pyridine intermediate in a suitable diluent (e.g., 50:50 water:acetonitrile) to achieve a final concentration within the validated range.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.6-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the pyridine intermediate in a suitable diluent (e.g., 50:50 water:acetonitrile) to achieve a final concentration within the validated range.

Visualizing the Validation Workflow and Method Selection

To further clarify the processes involved in analytical method validation and selection, the following diagrams illustrate the logical flow and decision-making pathways.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Plan Define Analytical Procedure & Purpose Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Approval Method Approval & Implementation Report->Approval

Caption: Workflow for analytical method validation as per ICH Q2(R1).

Method Selection for Pyridine Intermediates node_rect node_rect node_rect_gc node_rect_gc node_rect_uplc node_rect_uplc start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile gc Gas Chromatography (GC) volatile->gc Yes hplc_uplc High Throughput or Trace Analysis Needed? volatile->hplc_uplc No uplc UPLC hplc_uplc->uplc Yes hplc HPLC hplc_uplc->hplc No

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-5-nitropyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals handling 4-Bromo-5-nitropyridin-2-amine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical.

This compound, a halogenated and nitrated pyridine derivative, is classified as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow all local, state, and federal regulations governing hazardous waste disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors.

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations. Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.

    • This waste must be segregated from other waste streams, especially from non-halogenated organic wastes.[2][3] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.

  • Waste Collection and Labeling:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • The label must clearly identify the contents as "Hazardous Waste" and specify "this compound." List all constituents and their approximate concentrations.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and acids.[3]

  • Final Disposal:

    • The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed chemical destruction plant.[1][4] These facilities are equipped with afterburners and flue gas scrubbers to manage hazardous byproducts like hydrogen bromide and brominated dioxins that can form during combustion.[5][6]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Never pour this compound down the drain or dispose of it with regular trash.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a well-ventilated area or chemical fume hood ppe->fume_hood waste_generated Waste Generated (Pure chemical, solutions, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate_waste Segregate as Halogenated Organic Waste waste_generated->segregate_waste small_spill Small Spill: Absorb with inert material spill->small_spill Yes large_spill Large Spill: Evacuate & Contact EHS spill->large_spill No collect_waste Collect in a designated, labeled hazardous waste container small_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor large_spill->contact_ehs store_waste Store in a secure satellite accumulation area collect_waste->store_waste segregate_waste->collect_waste store_waste->contact_ehs incineration Arrange for disposal via high-temperature incineration contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for this compound.

Regulatory Compliance

It is the responsibility of the chemical user to ensure that all disposal activities are in full compliance with the regulations set forth by the Environmental Protection Agency (EPA) and any other relevant authorities. The EPA regulates halogenated organic compounds under 40 CFR Part 268.[7][8]

By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guide for 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical procedures for the handling and disposal of 4-Bromo-5-nitropyridin-2-amine (CAS No. 84487-11-6). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within the laboratory environment.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

All personnel must handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][3] Direct contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 respirator or as dictated by risk assessment
Reaction Setup and Manipulation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over a laboratory coatUse within a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential to mitigate risks.

Handling and Experimental Protocol:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is functioning correctly and the workspace is clear of any unnecessary materials. All required apparatus, such as glassware and spatulas, should be assembled beforehand.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Compound Handling: Conduct all manipulations of this compound within the chemical fume hood to prevent exposure to dust and vapors.

  • Post-Experiment: Following the experimental procedures, decontaminate all equipment and the work area.

  • Waste Segregation: All waste contaminated with this compound must be segregated as hazardous waste.

Disposal Protocol:

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for hazardous waste.

Waste Type Container Labeling Storage and Disposal
Solid Chemical Waste Sealable, chemical-resistant container for solid waste"Hazardous Waste," "this compound," and associated hazard symbolsStore in a designated satellite accumulation area. Arrange for pickup by the institution's environmental health and safety department.
Contaminated Labware (gloves, weigh paper, etc.) Lined, sealable hazardous waste container"Hazardous Waste," "Solid Waste Contaminated with this compound"Store with solid chemical waste.
Empty Chemical Container Original containerDeface original label and mark as "Empty"Triple rinse with a suitable solvent; the rinsate must be collected as hazardous liquid waste. Dispose of the container as directed by institutional policy.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood function - Assemble equipment ppe Don Appropriate PPE - Goggles, Gloves, Lab Coat prep->ppe Proceed to handling Chemical Handling - Weigh and transfer in fume hood - Conduct experiment ppe->handling Proceed to cleanup Decontamination - Clean work surfaces and equipment handling->cleanup After experiment waste_seg Waste Segregation - Separate solid and liquid waste - Use labeled containers cleanup->waste_seg After decontamination disposal Final Disposal - Store in satellite accumulation area - Schedule EHS pickup waste_seg->disposal For final disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.